molecular formula C10H13ClN2O B1668836 Chlortoluron CAS No. 15545-48-9

Chlortoluron

Cat. No.: B1668836
CAS No.: 15545-48-9
M. Wt: 212.67 g/mol
InChI Key: JXCGFZXSOMJFOA-UHFFFAOYSA-N
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Description

Chlorotoluron is a member of the class of phenylureas that is urea in which one of the nitrogens is substituted by two methyl groups while the other is substituted by a 3-chloro-4-methylphenyl group. A herbicide that is non-toxic to honeybees but moderately toxic to mammals, birds, earthworms and most aquatic organisms. It has a role as a xenobiotic, an environmental contaminant, an agrochemical and a herbicide. It is a member of monochlorobenzenes and a member of phenylureas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1,1-dimethylurea
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InChI

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)
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InChI Key

JXCGFZXSOMJFOA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl
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Molecular Formula

C10H13ClN2O
Record name CHLOROTOLURON
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DSSTOX Substance ID

DTXSID8052853
Record name Chlorotoluron
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Molecular Weight

212.67 g/mol
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Physical Description

COLOURLESS CRYSTALS OR WHITE POWDER.
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Solubility

IT IS SOLUBLE IN MOST ORGANIC SOLVENTS, In acetone 5%, ethyl acetate 2%, benzene 2.4%, isopropanol 1.5%, methylene chloride 4.3% w/v, In water, 70 mg/L at 25 °C, In acetone 54, dichloromethane 51, ethanol 48, toluene 3.0, hexane 0.06, n-octanol 24, ethyl acetate 21 (all in g/L at 25 °C), Solubility in water, g/100ml at 25 °C: 0.0074 (very poor)
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Density

140 g/cu cm, 1.4 g/cm³
Record name CHLORTOLURON
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Vapor Pressure

3.6X10-8 MM HG @ 20 °C, Vapor pressure at 20 °C: negligible
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Color/Form

COLORLESS CRYSTALS, white powder

CAS No.

15545-48-9
Record name Chlortoluron
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Record name Chlorotoluron [BSI:ISO]
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Record name Urea, N'-(3-chloro-4-methylphenyl)-N,N-dimethyl-
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Melting Point

147-148 °C, 148.1 °C
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Foundational & Exploratory

Chlortoluron: A Technical Guide to its Mechanism of Action in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlortoluron is a selective, systemic herbicide belonging to the phenylurea class, widely used for the control of broadleaf and grass weeds in cereal crops. Its primary mechanism of action is the potent and specific inhibition of photosynthetic electron transport within Photosystem II (PSII). By competitively binding to the QB-binding site on the D1 protein of the PSII reaction center, this compound effectively blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption halts ATP and NADPH production, leading to a cascade of secondary effects including the formation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death. This guide provides an in-depth examination of this core mechanism, details on metabolic resistance, quantitative data on its inhibitory effects, and the experimental protocols used to elucidate its mode of action.

Core Mechanism of Action: Inhibition of Photosystem II

The principal herbicidal effect of this compound is derived from its ability to disrupt the light-dependent reactions of photosynthesis.[1][2][3] Specifically, it targets the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

This compound acts as a competitive inhibitor, displacing the native plastoquinone (PQ) molecule from its binding niche (the QB site) on the D1 protein, a core subunit of the PSII reaction center.[1][2][4][5] This binding action physically obstructs the electron flow from the primary quinone electron acceptor, QA, to the QB site.[4][6] The blockage of the photosynthetic electron transport chain prevents the reduction of NADP+ to NADPH and disrupts the proton gradient necessary for ATP synthesis.[2]

The inhibition of electron flow leads to a build-up of highly energetic molecules and the formation of triplet chlorophyll, which reacts with molecular oxygen to produce singlet oxygen and other reactive oxygen species (ROS).[2] These ROS molecules cause rapid oxidative damage to cellular components, including lipid peroxidation of membranes, leading to loss of membrane integrity, pigment breakdown (chlorosis), and eventual cell death (necrosis).[3]

G Figure 1: this compound's Mechanism of Action at Photosystem II cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB_Site QB Site on D1 Protein QA->QB_Site Electron Flow PQ_Pool Plastoquinone Pool QB_Site->PQ_Pool This compound This compound Block X This compound->Block Block->QB_Site Inhibits Electron Transfer Light Light Energy (Photon) Light->P680 G Figure 2: Metabolic Detoxification of this compound cluster_phases Metabolic Detoxification Pathway in Tolerant Plants This compound This compound (Active Herbicide) Phase1 Phase I Oxidation / N-demethylation (Cytochrome P450s) This compound->Phase1 Metabolite1 Modified this compound (Hydroxylated/Demethylated) Phase1->Metabolite1 Phase2 Phase II Conjugation (GSTs, GTs) Metabolite2 Conjugated Metabolite (Soluble) Phase2->Metabolite2 Phase3 Phase III Sequestration Vacuole Vacuole / Cell Wall (Detoxified) Phase3->Vacuole Metabolite1->Phase2 Metabolite2->Phase3 G Figure 3: Experimental Workflow for Chlorophyll Fluorescence Assay Start Start: Plant Cultivation Treatment Herbicide Application (this compound & Control Groups) Start->Treatment DarkAdapt Dark Adaptation of Leaves (min. 30 minutes) Treatment->DarkAdapt Measurement Fluorescence Measurement (PAM Fluorometer) DarkAdapt->Measurement Analysis Data Analysis Calculate Fv/Fm Ratio Measurement->Analysis Conclusion Determine I50 Value Assess PSII Inhibition Analysis->Conclusion

References

Chlortoluron's Inhibition of Photosystem II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanisms and experimental evaluation of Photosystem II (PSII) inhibition by the phenylurea herbicide, Chlortoluron. The information presented herein is intended to support research and development efforts in herbicide design, crop protection, and related fields.

Core Mechanism of Action

This compound is a selective, systemic herbicide that primarily functions by inhibiting photosynthetic electron transport within Photosystem II.[1] Like other herbicides in the phenylurea class, this compound disrupts the normal flow of electrons by competing with the native plastoquinone (PQ) for its binding site on the D1 protein, a core component of the PSII reaction center.[1] This binding specifically occurs at the QB site, effectively blocking the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[1] The interruption of this crucial step in the electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, which are vital for carbon fixation.[2] The blockage of electron flow also results in the generation of reactive oxygen species, causing rapid cellular damage and ultimately leading to plant death.[2]

Photosystem_II_Electron_Transport cluster_PSII Photosystem II P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA D1_Protein D1 Protein (QB Site) QA->D1_Protein Electron Transfer to QB site QB Plastoquinone (QB) PQ_Pool Plastoquinone Pool QB->PQ_Pool Reduced Plastoquinone (PQH2) Light Light Energy (Photon) Light->P680 Excitation Cyt_b6f Cytochrome b6f Complex PQ_Pool->Cyt_b6f

Caption: this compound competitively inhibits plastoquinone binding at the D1 protein.

Quantitative Analysis of this compound Inhibition

The potency of PSII inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of a specific biological process by 50%. For this compound and other PSII-inhibiting herbicides, the IC50 is often determined by measuring the inhibition of photosynthetic electron transport.

Parameter Typical Value Range for PSII Inhibitors Method of Determination Reference
IC50 10-7 M to 10-5 MHill Reaction with artificial electron acceptors (e.g., DCPIP, DCBQ)[3]
Effect on Fv/Fm DecreasePulse-Amplitude-Modulation (PAM) Fluorometry[2][4]
Effect on F0 IncreasePulse-Amplitude-Modulation (PAM) Fluorometry[1]
Effect on ΦPSII Significant DecreasePulse-Amplitude-Modulation (PAM) Fluorometry[2]

Experimental Protocols

Isolation of Thylakoid Membranes from Spinach

A common source for in vitro studies of PSII activity is spinach (Spinacia oleracea). The following is a generalized protocol for the isolation of thylakoid membranes.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 2 mM EDTA, 10 mM NaF, 1 mM MnCl2, 0.5 mM ascorbate)

  • Wash buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl2, 15 mM NaCl)

  • Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2, 15 mM NaCl)

  • Blender, cheesecloth, centrifuge, and refrigerated rotor.

Procedure:

  • Wash spinach leaves and remove midribs.

  • Homogenize the leaves in ice-cold grinding buffer using a blender.

  • Filter the homogenate through multiple layers of cheesecloth.

  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the pellet in wash buffer.

  • Centrifuge again at a higher speed (e.g., 5,000 x g) for 10 minutes to pellet the thylakoid membranes.

  • Resuspend the thylakoid pellet in a minimal volume of resuspension buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

Measurement of PSII Activity (Hill Reaction)

The Hill reaction is a classic method to measure the rate of photosynthetic electron transport by providing an artificial electron acceptor that changes color upon reduction.

Materials:

  • Isolated thylakoid membranes

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2, 15 mM NaCl)

  • Artificial electron acceptor solution (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • This compound stock solution in a suitable solvent (e.g., DMSO or ethanol)

  • Spectrophotometer and a light source.

Procedure:

  • Prepare a series of dilutions of this compound in the reaction buffer.

  • In a cuvette, mix the thylakoid suspension with the reaction buffer and a specific concentration of this compound. Include a control with no herbicide.

  • Add the DCPIP solution to the cuvette.

  • Measure the initial absorbance of the solution at the wavelength of maximum absorbance for the oxidized form of DCPIP (e.g., ~600 nm).

  • Illuminate the cuvette with a saturating light source.

  • Record the decrease in absorbance over time as DCPIP is reduced by the electrons from PSII.

  • Calculate the rate of DCPIP reduction for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence provides a non-invasive method to assess the efficiency of PSII photochemistry. Pulse-Amplitude-Modulation (PAM) fluorometry is a widely used technique.

Materials:

  • Intact leaves, algal cells, or isolated thylakoids

  • PAM fluorometer

  • Dark adaptation clips (for leaves).

Procedure:

  • Dark-adapt the sample for a period (e.g., 15-30 minutes) to ensure all PSII reaction centers are open.

  • Measure the minimal fluorescence (F0) by applying a weak measuring light.

  • Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - F0.

  • For light-adapted samples, measure the steady-state fluorescence (Fs) and the maximal fluorescence in the light (Fm').

  • Calculate the effective quantum yield of PSII (ΦPSII) = (Fm' - Fs) / Fm'.

  • To assess the effect of this compound, treat the samples with different concentrations of the herbicide and measure the changes in these fluorescence parameters over time.

dot

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Treatment Herbicide Treatment cluster_Analysis Analysis of PSII Inhibition cluster_Data Data Interpretation Plant_Material Plant Material (e.g., Spinach, Tobacco) Isolation Isolation of Thylakoids or PSII Membranes Plant_Material->Isolation Incubation Incubate Samples with this compound Isolation->Incubation Herbicide_Dilution Prepare this compound Dilutions Herbicide_Dilution->Incubation Fluorescence_Assay Chlorophyll Fluorescence Measurement (PAM) Incubation->Fluorescence_Assay Activity_Assay PSII Activity Assay (Hill Reaction) Incubation->Activity_Assay Calculate_Parameters Calculate Fv/Fm, ΦPSII, etc. Fluorescence_Assay->Calculate_Parameters Calculate_IC50 Determine IC50 Value Activity_Assay->Calculate_IC50

Caption: A generalized workflow for assessing PSII inhibition by this compound.

Resistance to this compound

Resistance to PSII-inhibiting herbicides, including this compound, can arise in weed populations. A primary mechanism of target-site resistance is point mutations in the psbA gene, which codes for the D1 protein. These mutations can alter the amino acid sequence of the QB binding pocket, thereby reducing the binding affinity of the herbicide without significantly compromising the binding of the native plastoquinone. A well-documented mutation conferring resistance to triazine herbicides, which share a similar binding domain with phenylureas, is a serine to glycine substitution at position 264 of the D1 protein. [5][6]Non-target-site resistance mechanisms, such as enhanced metabolic detoxification of the herbicide by cytochrome P450 monooxygenases, have also been observed. [1]

Conclusion

This compound is a potent inhibitor of Photosystem II, acting through competitive binding at the QB site of the D1 protein. Its effects can be reliably quantified using established techniques such as chlorophyll fluorescence analysis and PSII activity assays. Understanding the molecular interactions at the target site and the mechanisms of resistance is crucial for the development of new, more effective herbicides and for managing the evolution of herbicide resistance in agricultural systems. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this field.

References

Phenylurea Class Herbicides: A Technical Guide to Their Core Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylurea herbicides are a significant class of chemical agents used in agriculture for the control of a broad spectrum of weeds. Their herbicidal activity stems from a highly specific and potent mode of action: the inhibition of photosynthetic electron transport in Photosystem II (PSII). This technical guide provides an in-depth exploration of the molecular mechanism of action of phenylurea herbicides, focusing on their interaction with the D1 protein of the PSII complex. It details the downstream physiological consequences of this inhibition, leading to plant death. Furthermore, this guide presents a compilation of quantitative data on the efficacy of various phenylurea herbicides and outlines key experimental protocols for their characterization. Visual diagrams of the signaling pathway and a representative experimental workflow are provided to facilitate a comprehensive understanding of this important class of herbicides.

Introduction

The phenylurea class of herbicides was first introduced in the 1950s and has since become a cornerstone of modern weed management strategies. Compounds such as diuron, linuron, and isoproturon are widely used for selective and non-selective weed control in a variety of crops.[1] The efficacy of these herbicides lies in their ability to disrupt the fundamental process of photosynthesis, which is essential for plant survival.[2] This guide will delve into the intricate molecular details of how phenylurea herbicides exert their phytotoxic effects, providing a valuable resource for researchers in agrochemistry, plant sciences, and herbicide development.

Core Mode of Action: Inhibition of Photosystem II

The primary mode of action of phenylurea herbicides is the inhibition of photosynthetic electron transport at the level of Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[1][2]

The Target: The D1 Protein and the QB-Binding Niche

Phenylurea herbicides act by binding to a specific site on the D1 protein, a core component of the PSII reaction center.[3][4] This binding site is known as the QB-binding niche, which is the location where the native plastoquinone (PQ) molecule binds.[2] By competitively inhibiting the binding of PQ, phenylurea herbicides effectively block the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[5]

Molecular docking studies and mutational analyses have identified key amino acid residues within the QB-binding pocket that are crucial for the interaction with phenylurea herbicides. For instance, hydrogen bonds can be formed with residues such as His215 and Ser264 of the D1 protein, contributing to the stable binding of the herbicide molecule.[4][6] The specific interactions between the herbicide and the amino acid residues in this pocket determine the binding affinity and, consequently, the herbicidal potency.

The Signaling Pathway of Photosystem II Inhibition

The binding of a phenylurea herbicide to the D1 protein initiates a cascade of events that ultimately leads to cell death. The interruption of the electron transport chain has two major consequences:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the reduction of the plastoquinone pool, which is a crucial step in the generation of a proton gradient across the thylakoid membrane. This proton gradient is essential for the synthesis of ATP. Furthermore, the lack of electron flow to Photosystem I (PSI) halts the production of NADPH. Both ATP and NADPH are vital energy carriers required for carbon fixation in the Calvin cycle.[2]

  • Generation of Reactive Oxygen Species (ROS): The inhibition of forward electron transport leads to an accumulation of highly energized chlorophyll molecules in the PSII reaction center. This energy is transferred to molecular oxygen, resulting in the formation of highly reactive and damaging singlet oxygen (^1^O2). Additionally, the accumulation of reduced QA can lead to the formation of superoxide radicals (O2^•−^). These reactive oxygen species (ROS) cause lipid peroxidation, damage to proteins and nucleic acids, and ultimately lead to the bleaching of chlorophyll and the destruction of cell membranes.[2]

The following diagram illustrates the signaling pathway of PSII inhibition by phenylurea herbicides.

G Signaling Pathway of Phenylurea Herbicide Action cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB_site QB-binding site (on D1 protein) QA->QB_site Electron Transfer PQ Plastoquinone (PQ) QB_site->PQ Electron Transfer to PQ Pool Inhibition Blockage of Electron Transfer Herbicide Phenylurea Herbicide Herbicide->QB_site Binds to D1 protein ROS Reactive Oxygen Species (ROS) Generation Inhibition->ROS ATP_NADPH Inhibition of ATP & NADPH Synthesis Inhibition->ATP_NADPH Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Damage Death Plant Death (Chlorosis, Necrosis) ATP_NADPH->Death Damage->Death

Caption: Phenylurea herbicides bind to the QB-binding site on the D1 protein of PSII.

Quantitative Data on Phenylurea Herbicide Activity

The efficacy of phenylurea herbicides can be quantified through various parameters, including the half-maximal inhibitory concentration (I50) for PSII activity, the half-maximal effective concentration (EC50) for plant growth inhibition, and the inhibition constant (Ki) for binding to the D1 protein. The following table summarizes available quantitative data for several common phenylurea herbicides.

HerbicideTarget Organism/SystemParameterValueReference(s)
Diuron Pea (Pisum sativum) thylakoidsI50 (DPIP photoreduction)7-8 x 10^-8 M[4]
Pea (Pisum sativum) thylakoidsI50 (OJIP fluorescence)7-8 x 10^-8 M[4]
Linuron Chlamydomonas reinhardtiiKi2.5 x 10^-8 M
Isoproturon Green Algae (Chlorella vulgaris)EC50 (growth)0.199 µM
Metobromuron Pea (Pisum sativum) thylakoidsI50 (DPIP photoreduction)2.5 x 10^-7 M[4]
Pea (Pisum sativum) thylakoidsI50 (OJIP fluorescence)2.5 x 10^-7 M[4]

Experimental Protocols for Characterizing Phenylurea Herbicides

A thorough investigation of the mode of action of a novel or existing phenylurea herbicide involves a series of well-defined experimental procedures. The following is a logical workflow for such a characterization.

G Experimental Workflow for Phenylurea Herbicide Characterization A Initial Screening: Whole Plant Bioassay (EC50 determination) B Thylakoid Membrane Isolation A->B C Chlorophyll Fluorescence Measurement (Fv/Fm, OJIP) (I50 determination) B->C D Photosynthetic Oxygen Evolution Assay (I50 determination) B->D E Radioligand Binding Assay (Ki determination) B->E F Molecular Docking & Site-Directed Mutagenesis C->F D->F E->F G Detailed Mechanistic Understanding F->G

References

An In-depth Technical Guide to the Chemical Structure and Properties of Chlortoluron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron, a substituted phenylurea herbicide, has been a significant compound in agrochemical research for its selective control of annual grasses and broad-leaved weeds in cereal crops.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical determination. The information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of herbicides and related chemical entities.

Chemical Structure and Identification

This compound is chemically known as 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea.[3][4] Its structure consists of a urea backbone with a dimethyl-substituted nitrogen and a 3-chloro-4-methylphenyl group attached to the other nitrogen atom.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea[3][4]
CAS Number 15545-48-9[1][4]
Molecular Formula C₁₀H₁₃ClN₂O[3][5]
SMILES CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl[1]
InChI InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior. It is a colorless, crystalline solid with low solubility in water.[4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 212.67 g/mol [3][4]
Melting Point 147–148 °C[1][4]
Boiling Point 367.8 °C (Predicted)[6]
Water Solubility 70 mg/L at 20-25 °C[4][6]
Vapor Pressure 1.33 x 10⁻⁵ mmHg at 25 °C[6]
Appearance Colorless crystals or white powder[4]
Density ~1.24 g/cm³[6]
log P (Octanol-Water Partition Coefficient) 2.41[1]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that typically starts from p-nitrotoluene.[7] The key intermediate is 3-chloro-4-methylaniline, which is then converted to this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be broadly divided into two main stages: the preparation of the 3-chloro-4-methylaniline intermediate and its subsequent conversion to this compound.

Stage 1: Synthesis of 3-chloro-4-methylaniline

  • Chlorination of p-Nitrotoluene: p-Nitrotoluene is chlorinated using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to yield 2-chloro-4-nitrotoluene.[8]

  • Reduction of 2-chloro-4-nitrotoluene: The nitro group of 2-chloro-4-nitrotoluene is then reduced to an amino group to form 3-chloro-4-methylaniline.[5] This reduction is typically carried out via catalytic hydrogenation using a palladium-on-carbon catalyst.[5]

Stage 2: Synthesis of this compound from 3-chloro-4-methylaniline

  • Phosgenation: 3-chloro-4-methylaniline is reacted with phosgene (COCl₂) to form 3-chloro-4-methylphenyl isocyanate.[1] This reaction is highly exothermic and requires careful temperature control.

  • Reaction with Dimethylamine: The resulting isocyanate is then reacted with dimethylamine ((CH₃)₂NH) to yield this compound.[1] This final step is an addition reaction where the dimethylamine adds across the isocyanate group.

G cluster_0 Stage 1: Synthesis of 3-chloro-4-methylaniline cluster_1 Stage 2: Synthesis of this compound p-Nitrotoluene p-Nitrotoluene Chlorination Chlorination p-Nitrotoluene->Chlorination Cl2, FeCl3 2-chloro-4-nitrotoluene 2-chloro-4-nitrotoluene Chlorination->2-chloro-4-nitrotoluene Reduction Reduction 2-chloro-4-nitrotoluene->Reduction H2, Pd/C 3-chloro-4-methylaniline 3-chloro-4-methylaniline Reduction->3-chloro-4-methylaniline Phosgenation Phosgenation 3-chloro-4-methylaniline->Phosgenation COCl2 3-chloro-4-methylphenyl isocyanate 3-chloro-4-methylphenyl isocyanate Phosgenation->3-chloro-4-methylphenyl isocyanate Reaction with Dimethylamine Reaction with Dimethylamine 3-chloro-4-methylphenyl isocyanate->Reaction with Dimethylamine (CH3)2NH This compound This compound Reaction with Dimethylamine->this compound

Caption: Chemical synthesis pathway of this compound.

Mode of Action and Metabolism

This compound is a selective herbicide that acts by inhibiting photosynthesis in target plants.[1] Specifically, it blocks the electron transport chain in photosystem II.[1]

In tolerant plants like wheat, this compound is primarily metabolized through ring-methyl oxidation, leading to non-phytotoxic products.[7] In susceptible weeds, the main metabolic pathway is N-demethylation, which results in metabolites that retain some phytotoxicity.[7]

G cluster_0 Tolerant Plants (e.g., Wheat) cluster_1 Susceptible Weeds This compound This compound Ring-methyl oxidation Ring-methyl oxidation This compound->Ring-methyl oxidation Detoxification N-demethylation N-demethylation This compound->N-demethylation Bioactivation Non-phytotoxic metabolites Non-phytotoxic metabolites Ring-methyl oxidation->Non-phytotoxic metabolites Phytotoxic metabolites Phytotoxic metabolites N-demethylation->Phytotoxic metabolites

Caption: Metabolic pathways of this compound in plants.

Analytical Methods

The determination of this compound residues in environmental samples is crucial for monitoring and regulatory purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.[9]

Experimental Protocol: Analysis of this compound

1. Sample Preparation (QuEChERS Method for Soil)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.

  • Extraction: A representative soil sample (e.g., 10-15 g) is homogenized and extracted with acetonitrile.

  • Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation between the aqueous and organic layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The acetonitrile extract is cleaned up by adding a mixture of primary secondary amine (PSA) sorbent to remove organic acids and other interferences, and C18 sorbent to remove nonpolar interferences.

  • Centrifugation: The mixture is centrifuged, and the supernatant is collected for analysis.

2. HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, often run in an isocratic or gradient mode.

  • Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance (around 240-254 nm).

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared from certified reference standards.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column is typically used for separation.

  • Injection: A split/splitless injector is commonly employed.

  • Ionization: Electron ionization (EI) is the standard ionization technique.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Quantification: Similar to HPLC, quantification is based on a calibration curve generated from standards.

G cluster_0 Instrumental Analysis Sample Collection (Soil/Water) Sample Collection (Soil/Water) Extraction (e.g., QuEChERS) Extraction (e.g., QuEChERS) Sample Collection (Soil/Water)->Extraction (e.g., QuEChERS) Cleanup (d-SPE) Cleanup (d-SPE) Extraction (e.g., QuEChERS)->Cleanup (d-SPE) Concentration/Solvent Exchange Concentration/Solvent Exchange Cleanup (d-SPE)->Concentration/Solvent Exchange Instrumental Analysis Instrumental Analysis Concentration/Solvent Exchange->Instrumental Analysis HPLC-UV HPLC-UV Instrumental Analysis->HPLC-UV GC-MS GC-MS Instrumental Analysis->GC-MS Quantification Quantification HPLC-UV->Quantification GC-MS->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Caption: General workflow for this compound analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The tabulated data offers a quick reference for its key characteristics, while the described experimental methodologies provide a foundation for practical laboratory work. The visualized pathways for synthesis, metabolism, and analysis serve to clarify these complex processes. This comprehensive information is intended to support the ongoing research and development efforts within the agrochemical and environmental science communities.

References

Chlortoluron in the Soil Environment: A Technical Guide to Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the phenylurea herbicide chlortoluron in the soil environment. Understanding the fate of this compound is critical for assessing its environmental impact, ensuring food safety, and developing effective bioremediation strategies. This document details the microbial and abiotic processes that govern its transformation, the primary metabolites formed, and the key factors influencing its persistence.

Core Degradation Pathways

The breakdown of this compound in soil is a multifaceted process primarily driven by microbial activity, with abiotic factors playing a secondary role. The two principal degradation pathways are N-demethylation and hydroxylation of the tolyl-methyl group . These pathways can occur sequentially or concurrently, leading to a series of intermediate metabolites before eventual mineralization to carbon dioxide, water, and inorganic chloride.

N-Demethylation Pathway

The stepwise removal of the two methyl groups from the urea nitrogen is a major transformation route for this compound. This process is primarily mediated by microbial enzymes, particularly cytochrome P450 monooxygenases.

  • Step 1: Monodemethylation: this compound is first demethylated to form N-(3-chloro-4-methylphenyl)-N'-methylurea (monomethyl this compound). This is often the rate-limiting step in the N-demethylation cascade.

  • Step 2: Didemethylation: The monomethyl derivative is further demethylated to yield N-(3-chloro-4-methylphenyl)urea (demethyl-chlortoluron).

  • Step 3: Hydrolysis: The urea bridge is hydrolyzed, leading to the formation of 3-chloro-4-methylaniline. This aniline derivative is generally less stable and can be rapidly degraded or incorporated into the soil organic matter.

Tolyl-Methyl Hydroxylation Pathway

The oxidation of the methyl group on the phenyl ring represents another significant degradation route. This reaction is also catalyzed by microbial enzymes, such as cytochrome P450s and potentially other oxidoreductases.

  • Step 1: Hydroxylation: The methyl group of this compound is hydroxylated to form N-(3-chloro-4-hydroxymethylphenyl)-N,N-dimethylurea.

  • Step 2: Further Oxidation: This alcohol derivative can be further oxidized to the corresponding carboxylic acid, N-(3-chloro-4-carboxyphenyl)-N,N-dimethylurea.

These hydroxylated metabolites can also undergo subsequent N-demethylation. The interplay between these two primary pathways results in a complex mixture of degradation products in the soil.

Chlortoluron_Degradation This compound This compound monomethyl N-(3-chloro-4-methylphenyl) -N'-methylurea This compound->monomethyl N-demethylation (Cytochrome P450) hydroxymethyl N-(3-chloro-4-hydroxymethylphenyl) -N,N-dimethylurea This compound->hydroxymethyl Hydroxylation (Cytochrome P450) demethyl N-(3-chloro-4-methylphenyl)urea monomethyl->demethyl N-demethylation aniline 3-chloro-4-methylaniline demethyl->aniline Hydrolysis mineralization Mineralization (CO2, H2O, Cl-) aniline->mineralization bound_residues Bound Residues aniline->bound_residues carboxy N-(3-chloro-4-carboxyphenyl) -N,N-dimethylurea hydroxymethyl->carboxy Oxidation carboxy->mineralization

Primary degradation pathways of this compound in soil.

Quantitative Degradation Data

The persistence of this compound in soil is typically quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life is influenced by a variety of soil and environmental factors.

Soil TypeTemperature (°C)Moisture ContentHalf-life (DT50) (days)Reference(s)
Sandy Loam25Not specified28 - 56[1]
Loam20Not specified40 - 93[1]
Silty Clay20Field Capacity~35[2]
Sandy Soil20Field Capacity~45[2]
Various Soils15 - 25Not specified28 - 70[1]
Albic LuvisolField ConditionsVarying~46 (remaining %)[3]
Haplic LuvisolField ConditionsVarying~55 (remaining %)[3]
Haplic CambisolField ConditionsVarying~65 (remaining %)[3]
Haplic StagnosolField ConditionsVarying~70 (remaining %)[3]
Greyic PhaozemField ConditionsVarying>100 (remaining %)[3]

Metabolite Persistence:

MetaboliteHalf-life (weeks)NotesReference(s)
Monomethyl this compound8More persistent than the parent compound.[1]
3-chloro-4-methylphenylureaSimilar to parentNot typically detected in significant amounts as it is rapidly converted to 3-chloro-4-methylaniline.[1]
3-chloro-4-methylaniline0.14 - 0.28 (1-2 days)Rapidly degrades or forms bound residues. At concentrations above 5 ppm, can form dimers and trimers.[1][1]

Factors Influencing Degradation

Several soil and environmental factors significantly impact the rate and extent of this compound degradation.

  • Soil Temperature: Higher temperatures generally accelerate microbial activity and, consequently, the degradation of this compound. The degradation rate can decrease by a factor of 2-4 for every 10°C drop in temperature.[4]

  • Soil Moisture: Microbial activity is optimal at soil moisture levels between 50% and 80% of field capacity.[5] Both excessively dry and waterlogged (anaerobic) conditions can inhibit the activity of aerobic microorganisms responsible for degradation.

  • Soil Organic Matter: Organic matter can influence this compound degradation in a complex manner. It serves as a source of nutrients and a habitat for microorganisms, which can enhance degradation. However, high organic matter content can also increase the adsorption of this compound, potentially reducing its bioavailability for microbial breakdown.[3]

  • Soil pH: The effect of pH on this compound degradation is not as pronounced as for some other classes of herbicides. However, pH can influence microbial community structure and the activity of extracellular enzymes.

  • Microbial Community: The presence and abundance of specific microbial populations with the enzymatic machinery to degrade this compound are crucial. Fungi (e.g., Ascomycetes, Basidiomycetes, and Zygomycetes) and bacteria (e.g., Arthrobacter, Pseudomonas) have been implicated in the degradation of phenylurea herbicides.[3]

Experimental Protocols

The study of this compound degradation in soil typically involves laboratory incubation studies and field trials. Below is a generalized protocol for a laboratory soil incubation experiment.

Experimental_Workflow soil_collection Soil Collection and Sieving fortification This compound Fortification soil_collection->fortification incubation Incubation (Controlled Temperature and Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-UV/MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, Half-life) analysis->data_analysis

A generalized workflow for a soil incubation study.
Soil Collection and Preparation

  • Collect topsoil (0-15 cm) from the desired location.

  • Air-dry the soil to a consistent moisture content and sieve it through a 2-mm mesh to remove stones and large organic debris.

  • Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

Incubation Setup
  • Weigh a known amount of the prepared soil (e.g., 50-100 g) into incubation vessels (e.g., glass jars).

  • Fortify the soil with a solution of this compound in a suitable solvent (e.g., acetone or methanol) to achieve the desired initial concentration. The solvent should be allowed to evaporate completely.

  • Adjust the soil moisture to the desired level (e.g., 60% of water holding capacity) with deionized water.

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are typically maintained by ensuring adequate headspace or periodic aeration.

Sampling and Extraction
  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample replicate incubation vessels.

  • Extract this compound and its metabolites from the soil using an appropriate solvent system. A common method is accelerated solvent extraction (ASE) or shaking with a mixture of methanol and water or acetonitrile and water.[1]

  • Centrifuge or filter the extracts to separate the solvent from the soil particles.

Analytical Determination
  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[6][7][8]

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often acidified with formic or acetic acid) is typical.

    • Detection: UV detection at a wavelength around 240-250 nm is suitable for this compound. MS/MS detection provides higher sensitivity and specificity for both the parent compound and its metabolites.

  • Quantify the concentrations of this compound and its metabolites by comparing their peak areas to those of analytical standards.

Data Analysis
  • Plot the concentration of this compound versus time.

  • Determine the degradation kinetics, which often follow first-order or pseudo-first-order models.

  • Calculate the degradation rate constant (k) and the half-life (DT50 = ln(2)/k).

Conclusion

The degradation of this compound in soil is a complex process influenced by a multitude of factors. The primary pathways of N-demethylation and tolyl-methyl hydroxylation are microbially driven, leading to the formation of several intermediate metabolites of varying persistence. A thorough understanding of these degradation pathways and the factors that control them is essential for predicting the environmental fate of this compound and for the development of strategies to mitigate its potential risks. This technical guide provides a foundational understanding for researchers and professionals working in the fields of environmental science, agriculture, and drug development.

References

An In-depth Technical Guide on the Environmental Fate of Chlortoluron and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron, a widely used phenylurea herbicide, is primarily employed for the pre- or early post-emergence control of annual grasses and broad-leaved weeds in winter cereals.[1] Its extensive application necessitates a thorough understanding of its environmental fate and the behavior of its metabolites to assess potential ecological risks. This technical guide provides a comprehensive overview of the degradation, mobility, and persistence of this compound in various environmental compartments, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

This compound is a colorless crystalline solid with a water solubility of 70 mg/L at 20°C and a log octanol-water partition coefficient (Kow) of 2.29.[1] Its vapor pressure is low, at 0.017 x 10⁻³ Pa at 20°C, suggesting that volatilization is not a significant dissipation pathway.[1]

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is influenced by a combination of biotic and abiotic degradation processes, including microbial breakdown, photodegradation, and chemical hydrolysis. It is moderately persistent in soil but tends to be less persistent in water due to rapid aqueous photolysis.[2]

Degradation in Soil

In soil, this compound degradation is primarily mediated by microbial activity.[3] The half-life (DT50) of this compound in soil can range from 4 to 6 weeks under laboratory conditions.[3] However, under field conditions, the degradation rate can be higher, with reported half-lives of 30-40 days when applied in the spring.[1]

The primary degradation pathway in soil involves the demethylation of the urea side chain, leading to the formation of key metabolites.[3][4] The main identified metabolite is monomethyl this compound, which has a half-life of approximately 8 weeks.[3] Further degradation can lead to the formation of 3-chloro-4-methylphenylurea and subsequently 3-chloro-4-methylaniline.[3] This aniline metabolite is relatively short-lived in soil, with a half-life of 1-2 days.[3] At higher concentrations, 3-chloro-4-methylaniline can undergo polymerization to form dimers and trimers.[3] Fungal degradation pathways have also been observed to involve successive N-demethylation and hydroxylation.[4][5]

Table 1: Half-life of this compound and Key Metabolites in Soil

CompoundHalf-life (DT50)ConditionsReference
This compound4-6 weeksLaboratory[3]
This compound30-40 daysField (Spring application)[1]
Monomethyl this compound8 weeksLaboratory[3]
3-chloro-4-methylaniline1-2 daysLaboratory[3]
Degradation in Water

In aquatic environments, this compound is relatively persistent against chemical hydrolysis, with a half-life of over 200 days at pH 5, 7, and 9 at 22°C.[1] However, it is susceptible to photodegradation.[6] The rate of photodegradation is significantly influenced by the composition of the water, particularly the concentration of nitrates, which can reduce the half-life.[6] In river and stream water, where indirect photolysis is more significant, mean half-lives of 6.8 and 7.3 days have been observed, respectively.[6] In contrast, in lake and pond water, the mean half-life was found to be 26.0 days, similar to the direct photolysis value of 28.6 days.[6]

Degradation in water also proceeds via N-demethylation, producing 3-(3-chloro-p-tolyl)-1-methylurea as the major metabolite.[1] Water disinfection processes using chlorine can also lead to the degradation of this compound through chlorination and hydroxylation of the aromatic ring.[7][8][9]

Table 2: Photodegradation Half-life of this compound in Different Water Types

Water TypeMean Half-life (DT50)Key Influencing FactorReference
River6.8 daysIndirect photolysis, Nitrate concentration[6]
Stream7.3 daysIndirect photolysis, Nitrate concentration[6]
Lake26.0 daysDirect photolysis[6]
Pond26.0 daysDirect photolysis[6]
Pure Water (Direct Photolysis)28.6 days-[6]

This compound Degradation Pathway

Chlortoluron_Degradation cluster_soil Soil Degradation cluster_water Water Degradation This compound This compound (N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea) monomethyl Monomethyl this compound (N'-(3-chloro-4-methylphenyl)-N-methylurea) This compound->monomethyl N-demethylation (Soil & Water) hydroxylated Hydroxylated Metabolites This compound->hydroxylated Hydroxylation (Fungal/Water Disinfection) chlorinated Chlorinated By-products (in water disinfection) This compound->chlorinated Chlorination (Water Disinfection) demethylated 3-chloro-4-methylphenylurea monomethyl->demethylated N-demethylation (Soil) aniline 3-chloro-4-methylaniline demethylated->aniline Hydrolysis (Soil) polymers Dimers and Trimers aniline->polymers Polymerization (Soil)

Caption: Degradation pathway of this compound in soil and water.

Mobility and Sorption in Soil

This compound is considered to be slightly mobile in soil.[1] Its mobility is influenced by soil type, organic matter content, and climatic conditions.[10][11][12] The mobility of this compound generally increases in soils with lower organic matter and clay content.[13] For instance, the mobility has been observed to increase in the following order of soil types: Albic Luvisol = Haplic Luvisol < Haplic Cambisol < Haplic Stagnosol < Greyic Phaozem.[10][11][12] The presence of preferential flow paths in the soil can significantly influence the transport of this compound to deeper soil layers.[10][11][12]

Sorption to soil particles is a key process governing the mobility of this compound. Long-term sorption and desorption processes can be described by models such as the first-order and spherical diffusion models.[3]

Table 3: Remaining this compound in Different Soil Types After a Study Period

Soil TypeRemaining this compound (%)Reference
Albic Luvisol46.1[11][12]
Haplic Luvisol54.6[11][12]
Haplic Cambisol65.0[11][12]
Haplic Stagnosol69.6[11][12]
Greyic Phaozem102.9[11][12]
Value over 100% attributed to transport through preferential paths and restricted degradation in subsurface layers.

Experimental Protocols

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test is designed to determine the rate and route of degradation of a test substance in soil under both aerobic and anaerobic conditions.[14]

  • Objective: To measure the biodegradation of the test substance and identify major transformation products.[14]

  • Methodology:

    • Soil samples are treated with the test substance.[14]

    • The treated samples are incubated in the dark in biometer flasks or flow-through systems under controlled temperature and moisture conditions for up to four months.[14]

    • Samples are taken at various intervals to analyze for the parent compound and its transformation products.[14]

    • Degradation rates and mass balance are determined.[14]

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline outlines a method to estimate the adsorption and desorption behavior of a chemical on different soil types.[14]

  • Objective: To determine the sorption equilibrium coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[14]

  • Methodology:

    • A known concentration of the test substance is added to a soil-water slurry.[14]

    • The mixture is agitated for a defined period to reach equilibrium.[14]

    • The soil and aqueous phases are separated by centrifugation.

    • The concentration of the test substance in the aqueous phase is measured.

    • The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

Phototransformation on Soil Surfaces

This test evaluates the degradation of a chemical on soil surfaces when exposed to light.[14]

  • Objective: To determine the rate of photochemical degradation on soil.[14]

  • Methodology:

    • A thin layer of soil is treated with the test substance.

    • The treated soil is exposed to a light source that simulates natural sunlight.

    • Dark controls are run in parallel to account for non-photochemical degradation.

    • Samples are analyzed at different time points to determine the concentration of the parent compound and photoproducts.

Experimental_Workflow cluster_soil_studies Soil Degradation and Mobility Studies cluster_water_studies Water Photodegradation Studies prep Prepare Soil Samples treat Treat with this compound prep->treat incubate Incubate (Aerobic/Anaerobic, Dark/Light) treat->incubate extract Extract Soil Samples incubate->extract analyze Analyze by HPLC/LC-MS extract->analyze water_prep Prepare Water Samples (River, Lake, etc.) water_treat Spike with this compound water_prep->water_treat irradiate Irradiate with Simulated Sunlight water_treat->irradiate water_sample Sample at Time Intervals irradiate->water_sample water_analyze Analyze by HPLC/LC-MS water_sample->water_analyze

References

Chlortoluron Toxicology in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron, a phenylurea herbicide, has been widely used for the control of broadleaf and grass weeds in cereal crops.[1][2] Its potential impact on mammalian health has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of the key toxicology studies on this compound in mammalian species, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of environmental chemicals and their potential health risks.

Acute Toxicity

This compound exhibits low acute toxicity following oral and dermal administration in several mammalian species.

Experimental Protocols: Acute Toxicity Studies

  • Acute Oral Toxicity (LD50): Studies are typically conducted in rats and mice.[3] Animals are administered a single oral dose of this compound, and mortality is observed over a 14-day period. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.

  • Acute Dermal Toxicity (LD50): This is generally assessed in rabbits or rats.[4] The test substance is applied to the shaved skin of the animals, and the site is covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.

  • Skin and Eye Irritation: These studies are typically performed on rabbits. For skin irritation, the substance is applied to a small area of shaved skin. For eye irritation, a small amount of the substance is instilled into one eye of each animal. The sites are then observed for signs of irritation, such as redness, swelling, and discharge, over a period of several days.

Endpoint Species Route Value (mg/kg bw) Reference
LD50RatOral>10,000[5]
LD50RatSubcutaneous>2,000[5]

Subchronic and Chronic Toxicity

Repeated-dose studies in rodents and dogs have been conducted to evaluate the potential for toxicity following prolonged exposure to this compound.

Experimental Protocols: Subchronic and Chronic Toxicity Studies

  • Subchronic Oral Toxicity (28-Day or 90-Day Studies): These studies are typically conducted in rats and dogs.[6][7] Animals are administered this compound daily, either in the diet, drinking water, or by gavage, for a period of 28 or 90 days.[7][8] Key endpoints evaluated include clinical signs of toxicity, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.[8]

  • Chronic Toxicity/Carcinogenicity (2-Year Studies): These long-term studies are generally performed in rats and mice to assess both chronic toxicity and carcinogenic potential.[9][10][11] The test substance is administered in the diet for a period of 18-24 months.[11][12] Endpoints are similar to subchronic studies, with a primary focus on the incidence of neoplastic lesions.[11]

Study Species Duration NOAEL (mg/kg bw/day) LOAEL (mg/kg bw/day) Key Findings
2-Year Chronic/CarcinogenicityMouse2 years11.3-Increased incidence of adenomas and carcinomas of the kidney in male mice at high doses.
2-Year Chronic/CarcinogenicityRat2 years--Marked depression in body weight gain at 2500 mg/kg diet.
3-Month OralRat3 months52-Slight decrease in body weight and increased incidence of splenic haemosiderosis at the highest dose.
3-Month OralDog3 months--Decreased food intake and body weights at the two highest doses.

Carcinogenicity

This compound has been classified as "suspected of causing cancer".[13] The primary evidence for carcinogenicity comes from a 2-year feeding study in mice, which showed an increased incidence of kidney tumors in males at high doses.

Proposed Mechanism of Kidney Carcinogenesis in Male Mice

While the exact mechanism is not fully elucidated, the kidney tumors observed in male mice may be related to a species-specific phenomenon involving hyaline droplet nephropathy. This condition is characterized by the accumulation of protein droplets in the proximal renal tubules. For some chemicals, this is linked to the binding of the chemical or its metabolite to alpha-2u-globulin, a protein produced in large quantities by male rats.[8][14][15][16] This complex is resistant to lysosomal degradation, leading to cytotoxicity, cell death, and sustained regenerative cell proliferation, which can ultimately result in tumor formation.[8][14][16] Although this mechanism is well-established for some chemicals in male rats, its direct applicability to this compound-induced kidney tumors in male mice requires further investigation.

Proposed Mechanism of this compound-Induced Kidney Toxicity This compound This compound Exposure (High Doses) metabolism Metabolic Activation in the Liver and Kidney This compound->metabolism binding Binding of Metabolite to Alpha-2u-globulin-like Protein (?) metabolism->binding accumulation Accumulation of Hyaline Droplets in Proximal Tubules binding->accumulation cytotoxicity Renal Tubular Cell Cytotoxicity accumulation->cytotoxicity proliferation Sustained Cell Proliferation cytotoxicity->proliferation tumors Kidney Tumor Formation proliferation->tumors

Caption: Proposed mechanism of this compound-induced kidney toxicity in male mice.

Reproductive and Developmental Toxicity

This compound is suspected of damaging the unborn child.[13] Studies have been conducted to assess its potential effects on reproduction and development.

Experimental Protocols: Reproductive and Developmental Toxicity Studies

  • Two-Generation Reproductive Toxicity Study: This study is typically conducted in rats.[17][18][19] Parental (F0) animals are exposed to this compound for a period before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through to the production of a second generation (F2).[18] Key endpoints include effects on fertility, pregnancy, maternal behavior, and offspring viability, growth, and development.[18]

  • Developmental Toxicity (Teratology) Study: These studies are usually performed in rats and rabbits.[20][21] Pregnant females are administered the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.

Studies on this compound have indicated adverse effects on the male reproductive system in mice, including degeneration and pathological changes in the testes in a dose-dependent manner.[19][22]

Two-Generation Reproductive Toxicity Study Workflow cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_dosing Dosing of F0 Males and Females F0_mating Mating F0_dosing->F0_mating F0_gestation Gestation F0_mating->F0_gestation F0_lactation Lactation F0_gestation->F0_lactation F1_selection Selection of F1 Offspring F0_lactation->F1_selection F1_dosing Dosing of F1 Generation F1_selection->F1_dosing F1_mating Mating F1_dosing->F1_mating F1_gestation Gestation F1_mating->F1_gestation F1_lactation Lactation F1_gestation->F1_lactation F2_evaluation Evaluation of F2 Offspring F1_lactation->F2_evaluation

Caption: Generalized workflow for a two-generation reproductive toxicity study.

Genotoxicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. Overall, the evidence suggests that this compound is not genotoxic.

Experimental Protocols: Genotoxicity Assays

  • Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[23][24]

  • In Vitro Chromosomal Aberration Assay: This assay is typically conducted using mammalian cells, such as Chinese hamster ovary (CHO) cells, to assess the potential of a substance to induce structural chromosomal damage.[4][25][26][27]

  • In Vivo Micronucleus Test: This test is performed in rodents, usually mice or rats, to detect damage to chromosomes or the mitotic apparatus in bone marrow cells.[3][28][29][30][31]

  • Unscheduled DNA Synthesis (UDS) Assay: This assay measures DNA repair in mammalian cells, typically rat hepatocytes, as an indicator of DNA damage.[5][6][9][17][21]

Assay Test System Result
Ames TestS. typhimuriumNegative
In Vitro Chromosomal AberrationMammalian CellsNegative
In Vivo MicronucleusMouse Bone MarrowNegative
Unscheduled DNA Synthesis (UDS)Rat HepatocytesNegative

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a chemical is crucial for interpreting toxicological data.

Experimental Protocol: ADME Studies

ADME studies are typically conducted in rats using a radiolabelled form of the test substance.[1] The studies involve administering the substance and then measuring its concentration and the concentration of its metabolites in blood, tissues, urine, and feces over time.[27][28][31][32]

This compound is readily and rapidly absorbed after oral administration. There is no evidence of accumulation in any particular organ or tissue. Metabolism is a key route of detoxification and is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[20] The main metabolic pathways are N-demethylation of the urea side chain and hydroxylation of the tolyl methyl group.[2][20] The resulting metabolites are then conjugated and excreted.

This compound Metabolic Pathway cluster_demethylation N-Demethylation cluster_hydroxylation Hydroxylation cluster_excretion Conjugation and Excretion This compound This compound monodemethyl N-monodemethyl this compound This compound->monodemethyl CYP450 hydroxymethyl Hydroxymethyl this compound This compound->hydroxymethyl CYP450 didemethyl N-didemethyl this compound monodemethyl->didemethyl hydroxydemethyl Hydroxylated-N-monodemethylated This compound monodemethyl->hydroxydemethyl CYP450 excretion Excreted Metabolites didemethyl->excretion carboxy Carboxy this compound hydroxymethyl->carboxy hydroxymethyl->hydroxydemethyl CYP450 carboxy->excretion hydroxydemethyl->excretion

Caption: Major metabolic pathways of this compound in mammals.

Conclusion

The comprehensive toxicological assessment of this compound indicates a low level of acute toxicity. However, there are concerns regarding its potential for carcinogenicity in male mice at high doses and its potential for reproductive and developmental toxicity. The available genotoxicity data are largely negative. The metabolism of this compound is well-characterized and proceeds through oxidative pathways mediated by cytochrome P450 enzymes. This technical guide summarizes the key findings from mammalian toxicology studies, providing a foundation for further research and risk assessment of this herbicide.

References

Ecotoxicity of Chlortoluron in Aquatic Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron, a widely used phenylurea herbicide, is primarily employed for the control of broadleaf and grass weeds in cereal crops.[1] Its mode of action involves the inhibition of photosynthesis in target plants.[2] Due to its application in agriculture, there is a potential for this compound to enter aquatic ecosystems through runoff and leaching, raising concerns about its impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the ecotoxicity of this compound in various aquatic organisms, including fish, algae, crustaceans, and other relevant species. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental risk profile of this compound.

Quantitative Ecotoxicity Data

The following tables summarize the key toxicity endpoints for this compound across a range of aquatic organisms. These values, including the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC), are critical for environmental risk assessment.

Table 1: Acute and Chronic Toxicity of this compound to Fish

SpeciesEndpointDurationValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow trout)96-hour LC5096 hours> 100[3]
Oncorhynchus mykiss (Rainbow trout)21-day NOEC21 days0.4[2]
Tropical Freshwater Fish96-hour LC5096 hours6.17[2]

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointDurationValue (mg/L)Reference
Daphnia magna (Water flea)48-hour EC5048 hours27

Table 3: Toxicity of this compound to Algae and Aquatic Plants

SpeciesEndpointDurationValue (mg/L)Reference
Ankistrodesmus fusiformis96-hour IC5096 hours0.05[4]
Amphora coffeaeformis96-hour IC5096 hours0.08[4]
Chlorella pyrenoidosa96-hour EC5096 hours0.1[4]
Myriophyllum spicatum14-day ErC5014 days0.135

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories. Below are detailed summaries of the key experimental protocols relevant to the aquatic ecotoxicity testing of this compound.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period.

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Test Design: Fish are exposed to a range of concentrations of the test substance, typically in a geometric series, plus a control group. At least seven fish are used per concentration.

  • Test Conditions: The test is conducted under controlled conditions of temperature (e.g., 10-14°C for rainbow trout), pH, and dissolved oxygen. The loading rate of fish should not exceed 0.8 g/L.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value is calculated using statistical methods such as probit analysis.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.

  • Test Organism: Young daphnids, less than 24 hours old, are used.

  • Test Design: Daphnids are exposed to at least five concentrations of the test substance in a geometric series, along with a control. Typically, four replicates with five daphnids each are used for each concentration.

  • Test Conditions: The test is performed in a static or semi-static system at a temperature of 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 value is calculated using appropriate statistical methods.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater green algae or cyanobacteria over a 72-hour period.

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

  • Test Design: Exponentially growing algal cultures are exposed to a range of test substance concentrations. The test typically includes at least five concentrations with three replicates each.

  • Test Conditions: The test is conducted in a nutrient-rich medium under continuous, uniform illumination and a constant temperature (21-24°C).

  • Observations: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

  • Data Analysis: The inhibition of growth is calculated relative to the control, and the EC50 value (the concentration causing 50% inhibition of growth) is determined.

Lemna sp. Growth Inhibition Test (OECD Guideline 221)

This test assesses the toxicity of a substance to the aquatic higher plant Lemna minor or Lemna gibba.

  • Test Organism: Colonies of Lemna with a specific number of fronds are used.

  • Test Design: The test is typically a 7-day static or semi-static test with at least five test concentrations and a control.

  • Test Conditions: Plants are grown in a suitable nutrient medium under controlled lighting and temperature conditions.

  • Observations: The number of fronds and another measurement variable (e.g., dry weight or frond area) are recorded at the beginning and end of the test.

  • Data Analysis: The inhibition of growth rate and yield are calculated, and the EC50 and NOEC values are determined.

Sediment-Water Chironomid Toxicity Test Using Spiked Sediment (OECD Guideline 218)

This test evaluates the effects of sediment-bound chemicals on the development and survival of the sediment-dwelling larvae of Chironomus riparius.

  • Test Organism: First instar larvae of Chironomus riparius.

  • Test Design: Larvae are exposed to a concentration range of the test substance incorporated into the sediment of a sediment-water system for 28 days.

  • Test Conditions: The test is conducted under controlled temperature and light cycle conditions.

  • Observations: The primary endpoints are the emergence of adult midges and the development rate. Larval survival and weight may also be measured.

  • Data Analysis: The ECx (e.g., EC50) for emergence and development rate, as well as the LOEC and NOEC, are determined.

Mode of Action and Signaling Pathways

This compound belongs to the phenylurea class of herbicides and its primary mode of action is the inhibition of photosynthesis.[1][2] Specifically, it disrupts the photosynthetic electron transport chain in Photosystem II (PSII).

This compound binds to the D1 protein, a key component of the PSII reaction center, at the Q_B binding site.[5] This binding is competitive with plastoquinone, the native electron acceptor. By occupying this site, this compound blocks the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). This interruption of the electron flow halts the production of ATP and NADPH, which are essential for carbon fixation and ultimately leads to the death of the plant.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (on D1 Protein) QA->QB_site e- PQ Plastoquinone (Mobile Carrier) QB_site->PQ e- Block X Cyt_b6f Cytochrome b6f Complex PQ->Cyt_b6f e- This compound This compound This compound->QB_site

Caption: this compound's mechanism of action in Photosystem II.

Experimental Workflow

The general workflow for conducting an aquatic ecotoxicity test, such as the OECD guidelines described above, follows a standardized procedure to ensure the reliability and reproducibility of the results.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis Phase acclimation Test Organism Acclimation definitive_test Definitive Test (Static or Semi-Static) acclimation->definitive_test test_prep Test Solution Preparation test_prep->definitive_test range_finding Range-Finding Test (Optional) range_finding->test_prep Informs concentrations monitoring Monitoring of Test Conditions & Organisms definitive_test->monitoring data_collection Data Collection (Mortality, Growth, etc.) monitoring->data_collection stat_analysis Statistical Analysis (LC50/EC50 Calculation) data_collection->stat_analysis reporting Final Report Generation stat_analysis->reporting

Caption: General workflow for a standard aquatic ecotoxicity test.

Ecotoxicity in Amphibians

There is a recognized knowledge gap in the scientific literature regarding the specific toxicity of many herbicides, including this compound, to amphibians.[2][3] While comprehensive quantitative data (LC50, EC50, NOEC) for this compound in amphibian species were not available in the reviewed literature, studies on other herbicides provide some insights into the potential susceptibility of this vertebrate class.

Amphibian larvae, with their permeable skin and aquatic lifestyle, can be particularly vulnerable to waterborne contaminants. Research on other pesticides has shown that they can cause a range of adverse effects in amphibians, including:

  • Mortality: Some fungicides and insecticides have been found to be highly toxic to amphibian larvae, with LC50 values in the low µg/L range.[5]

  • Developmental Effects: Exposure to certain herbicides has been linked to developmental abnormalities, such as gut malformations and altered tail development in tadpoles.[5]

  • Growth Inhibition: Some herbicides have been shown to inhibit the growth of amphibian larvae.[5]

  • Endocrine Disruption: There is evidence that some pesticides can interfere with the endocrine systems of amphibians, potentially affecting metamorphosis and reproduction.

Given the sensitivity of amphibians to other herbicides, and the lack of specific data for this compound, further research is warranted to adequately assess the potential risk of this compound to amphibian populations.

Conclusion

This technical guide has summarized the available ecotoxicity data for this compound in a range of aquatic organisms. The provided data tables and detailed experimental protocols offer a valuable resource for researchers and professionals involved in environmental risk assessment and drug development. The primary mode of action, the inhibition of Photosystem II, is a well-established mechanism for phenylurea herbicides. While data for fish, invertebrates, and algae are relatively well-documented, a significant data gap exists for amphibians. Future research should focus on generating robust ecotoxicity data for this important vertebrate group to enable a more comprehensive understanding of the environmental risks associated with this compound.

References

The History and Science of Chlortoluron: A Selective Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron, a member of the phenylurea class of herbicides, has been a significant tool in agriculture for the selective control of annual grasses and broad-leaved weeds, particularly in cereal crops. Its history is rooted in the mid-20th century discovery of synthetic herbicides and has since evolved in its application and understanding. This technical guide provides a comprehensive overview of the history, mechanism of action, chemical synthesis, and key technical data related to this compound.

Historical Development

The journey of this compound began in 1952 when chemists at E. I. du Pont de Nemours and Company patented a series of aryl urea derivatives for their herbicidal properties.[1] This patent laid the groundwork for the commercialization of several key phenylurea herbicides, including monuron, diuron, and this compound itself, which is the 3-chloro-4-methylphenyl derivative.[1] Following this initial discovery, over thirty related urea analogs with the same mechanism of action were introduced to the global market.[1]

This compound was introduced to the British market in 1971, alongside isoproturon.[1] It proved to be particularly effective against black-grass (Alopecurus myosuroides), a problematic weed in winter wheat.[1] However, the development of herbicide resistance in black-grass populations led to a decline in its popularity in the 1980s in favor of isoproturon.[1] Despite this, this compound remains a relevant herbicide, with its use continuing in various formulations, often in combination with other active ingredients like diflufenican and pendimethalin.[1] In the United Kingdom, after a ban in 2010, it was reapproved in 2014 with revised, lower application rates, highlighting a continuous effort to optimize its use and mitigate environmental impact.[1]

Chemical and Physical Properties

This compound is the common name for N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₃ClN₂O
Molar Mass 212.676 g/mol
Appearance Colorless crystals
Melting Point 148 °C
Water Solubility 70 mg/L at 20-25 °C
log P (Octanol-Water Partition Coefficient) 2.41
Vapor Pressure 1.3 x 10⁻⁷ mmHg at 20 °C
CAS Number 15545-48-9

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of this compound stems from its ability to inhibit photosynthesis.[1] Specifically, it acts as a potent and selective inhibitor of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

This compound binds to the Q₈ binding site on the D1 protein of the PSII complex. This binding event physically blocks the transfer of electrons from the primary quinone electron acceptor, Qₐ, to the secondary quinone electron acceptor, Q₈. The interruption of this electron flow halts the entire photosynthetic process, leading to a cascade of events that ultimately result in plant death. The blockage of electron transport causes a buildup of highly energetic molecules, leading to the formation of reactive oxygen species (ROS) that cause lipid peroxidation and damage to cellular membranes and proteins.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB Site (D1 Protein) QA->QB Plastoquinone Plastoquinone Pool QB->Plastoquinone Normal Electron Flow Electron_Flow_Blocked Electron Flow Blocked QB->Electron_Flow_Blocked Light Light Energy (Photon) Light->P680 Excites This compound This compound This compound->QB Binds and Inhibits ROS Reactive Oxygen Species (ROS) Formation Electron_Flow_Blocked->ROS Cell_Damage Cellular Damage (Lipid Peroxidation) ROS->Cell_Damage

Chemical Synthesis

The commercial synthesis of this compound typically involves a multi-step process starting from 3-chloro-4-methylaniline. The general workflow is outlined below.

Chlortoluron_Synthesis Start 3-Chloro-4-methylaniline Isocyanate 3-Chloro-4-methylphenyl isocyanate Start->Isocyanate Reaction with Phosgene Phosgene (COCl₂) Phosgene->Isocyanate This compound This compound Isocyanate->this compound Reaction with Dimethylamine Dimethylamine ((CH₃)₂NH) Dimethylamine->this compound

Selectivity and Metabolism

The selective action of this compound in cereal crops is primarily due to differential rates of metabolism between the crop and susceptible weed species. Tolerant crops like wheat can rapidly metabolize this compound into non-toxic compounds, whereas sensitive weeds do so at a much slower rate.

The primary detoxification pathway in tolerant cereals involves the hydroxylation of the methyl group on the phenyl ring, followed by conjugation to glucose. In contrast, susceptible weeds tend to metabolize this compound through N-demethylation, which can result in metabolites that retain some phytotoxicity. This difference in metabolic pathways and rates is a key determinant of this compound's selectivity.

Efficacy and Weed Control Spectrum

This compound is effective against a range of annual grasses and broad-leaved weeds. Its efficacy is influenced by factors such as weed species, growth stage, application rate, and environmental conditions. It can be applied pre-emergence or early post-emergence.

Grasses Controlled:

  • Alopecurus myosuroides (Black-grass)

  • Poa annua (Annual meadow-grass)

Broad-leaved Weeds Controlled:

  • Stellaria media (Common Chickweed)

  • Papaver rhoeas (Common Poppy)[2]

  • Veronica persica (Field Speedwell)[2]

  • Matricaria chamomilla (Scented Mayweed)

  • Chenopodium album (Fat Hen)

  • Capsella bursa-pastoris (Shepherd's-purse)

Quantitative efficacy data can vary significantly based on the specific conditions of application. The following table provides an example of efficacy against a key grass weed.

Weed SpeciesApplication Rate (g a.i./ha)% Control (approx.)
Alopecurus myosuroides1500 - 250085 - 95%

Environmental Fate and Toxicology

The environmental persistence and toxicological profile of a herbicide are critical considerations for its use.

Soil Persistence

This compound is moderately persistent in soil. Its degradation is primarily microbial and is influenced by soil type, temperature, and moisture. The half-life (DT₅₀) of this compound in soil can vary.

Soil TypeTemperature (°C)Half-life (DT₅₀) in days (approx.)
Loam2030 - 60
Sandy Loam2020 - 40
Clay2040 - 70
Toxicology

This compound exhibits low to moderate toxicity to mammals. The following table summarizes key toxicological data.

Test OrganismLD₅₀/LC₅₀Value (mg/kg or mg/L)
Rat (oral LD₅₀)>2000
Rat (dermal LD₅₀)>2000
Bobwhite Quail (oral LD₅₀)>2000
Rainbow Trout (96h LC₅₀)20 - 40
Daphnia magna (48h EC₅₀)50 - 100

Experimental Protocols

Hill Reaction Assay for Herbicide Inhibition

This protocol outlines a general method to determine the inhibitory effect of this compound on the photosynthetic electron transport chain using an in vitro Hill reaction assay.

Objective: To measure the inhibition of DCPIP (2,6-dichlorophenolindophenol) photoreduction by isolated chloroplasts in the presence of this compound.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA)

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl₂)

  • DCPIP solution (e.g., 0.5 mM)

  • This compound stock solutions in a suitable solvent (e.g., ethanol or DMSO) at various concentrations

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Centrifuge and chilled centrifuge tubes

  • Light source (e.g., a slide projector lamp)

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 min) to pellet debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 min) to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of reaction buffer.

    • Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

  • Hill Reaction Assay:

    • Prepare a series of reaction tubes, each containing the reaction buffer, DCPIP solution, and varying concentrations of this compound (and a solvent control).

    • Keep the tubes in the dark or under dim light.

    • Initiate the reaction by adding a known amount of the chloroplast suspension to each tube.

    • Immediately measure the initial absorbance at 600 nm (A₆₀₀).

    • Expose the tubes to a constant light source.

    • Measure the decrease in A₆₀₀ over time (e.g., every minute for 5-10 minutes) as the blue DCPIP is reduced to its colorless form.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each this compound concentration.

    • Plot the rate of DCPIP reduction as a function of the this compound concentration.

    • Determine the I₅₀ value, which is the concentration of this compound required to inhibit the rate of DCPIP reduction by 50%.

Conclusion

This compound has a long and significant history as a selective herbicide for the control of problematic weeds in cereal production. Its mode of action as a potent inhibitor of photosystem II is well-understood, and its selectivity is based on differential metabolism in crops versus weeds. While challenges such as herbicide resistance have emerged, this compound, often in combination with other herbicides and with refined application strategies, continues to be a valuable component of integrated weed management programs. This technical guide provides a foundational understanding of the key scientific and historical aspects of this important agricultural tool.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Chlortoluron in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlortoluron is a widely used phenylurea herbicide for the control of broadleaf and grassy weeds in cereal crops. Its potential for off-site migration into surface and groundwater necessitates sensitive and reliable analytical methods for monitoring its presence in aqueous environments. This document provides detailed application notes and protocols for the detection of this compound in water, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Electrochemical Immunosensors.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note: HPLC-UV is a robust and widely used technique for the quantification of this compound in water samples. The method offers good sensitivity and selectivity, particularly after a solid-phase extraction (SPE) step to concentrate the analyte and remove matrix interferences. This method is suitable for routine monitoring of this compound in various water matrices.

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elute the retained this compound with 5 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

  • HPLC-UV Analysis:

    • Instrument: HPLC system equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.[1]

    • Quantification: Prepare a calibration curve using standard solutions of this compound in the mobile phase. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a highly sensitive and specific method for the determination of this compound in water. It provides structural information, which is crucial for unambiguous identification. Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by derivatization, although direct analysis is also possible.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 L of water sample in a separatory funnel, add 50 g of sodium chloride and shake to dissolve.

    • Add 60 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Further concentrate to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 150°C at 25°C/min.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 212, 140, 72).

    • Quantification: Prepare a calibration curve using standard solutions of this compound. The concentration in the sample is determined by comparing the peak area of the quantifier ion with the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note: ELISA is a rapid, high-throughput, and cost-effective screening method for the detection of this compound in water samples. It is based on the specific binding of an antibody to the this compound molecule. A competitive ELISA format is commonly used, where free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. This method is particularly useful for screening a large number of samples, with positive samples often confirmed by a chromatographic method.

Experimental Protocol (Competitive ELISA):

  • Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL/well of anti-Chlortoluron antibody solution (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with washing buffer.

  • Competition:

    • Add 50 µL of this compound standard solutions or water samples to the wells.

    • Immediately add 50 µL of this compound-enzyme conjugate (e.g., this compound-HRP) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with washing buffer.

  • Detection:

    • Add 100 µL of substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

    • Quantification: The concentration of this compound in the sample is inversely proportional to the absorbance. A standard curve is generated by plotting the absorbance versus the logarithm of the this compound concentration of the standards.

Electrochemical Immunosensor

Application Note: Electrochemical immunosensors offer a promising alternative for the rapid and sensitive detection of this compound.[2][3][4] These devices combine the high selectivity of immunoassays with the high sensitivity of electrochemical transducers. A competitive format is typically employed, where this compound in the sample competes with immobilized this compound for binding to a limited amount of specific antibody. The resulting change in the electrochemical signal is proportional to the analyte concentration. This method is well-suited for on-site and real-time monitoring.

Experimental Protocol (Competitive Electrochemical Immunosensor):

  • Electrode Modification:

    • Modify a screen-printed carbon electrode (SPCE) by electrografting with 4-aminobenzoic acid to introduce carboxylic acid groups on the surface.

    • Activate the carboxylic acid groups using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize streptavidin onto the activated electrode surface.

    • Coat the streptavidin-modified electrode with a biotinylated this compound derivative.

  • Competitive Immunoassay:

    • Incubate the modified electrode with a mixture of the water sample (containing this compound) and a fixed concentration of anti-Chlortoluron monoclonal antibody for a defined period (e.g., 30 minutes).

    • During this incubation, free this compound in the sample will bind to the antibody.

  • Binding to Electrode:

    • Apply the mixture from the previous step to the this compound-biotin-streptavidin modified electrode.

    • The antibodies that have not bound to free this compound in the sample will bind to the immobilized this compound on the electrode surface.

    • Incubate for a specific time (e.g., 60 minutes).

  • Enzymatic Labeling and Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that specifically binds to the primary anti-Chlortoluron antibody.

    • Incubate to allow binding.

    • Wash the electrode to remove unbound reagents.

    • Add a substrate solution (e.g., a mixture of TMB and hydrogen peroxide). The HRP enzyme will catalyze the oxidation of TMB, generating an electrochemical signal.

  • Electrochemical Measurement:

    • Measure the electrochemical response (e.g., current) using a suitable technique such as chronoamperometry.

    • Quantification: The magnitude of the electrochemical signal is inversely proportional to the concentration of this compound in the sample. A calibration curve is constructed by plotting the signal against the logarithm of the this compound concentration.

Quantitative Data Summary

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryLinearity Range
HPLC-UV ~0.1 µg/L[5]~0.3 µg/L94.9 - 101.6% (for similar phenylurea herbicides)0.2 - 20 µg/L (for similar phenylurea herbicides)
GC-MS 0.001 - 0.5 µg/L (for various pesticides)0.005 - 1 µg/L (for various pesticides)70 - 120% (typical for pesticide analysis)Analyte dependent, typically in the ng/L to µg/L range
ELISA 0.015 µg/L[2][3]~0.05 µg/L90 - 110% (typical acceptable range)Typically 0.05 - 5 µg/L
Electrochemical Immunosensor 22.4 ng/L[2][3]~75 ng/LNot explicitly stated, but matrix effects were minimal0.01 - 10 µg/L[2][3]

Note: The quantitative data presented are based on available literature and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Water Sample (500 mL) spe Solid-Phase Extraction (C18) sample->spe elution Elution (Methanol) spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (1 mL Mobile Phase) evaporation->reconstitution injection Injection (20 µL) reconstitution->injection separation C18 Column Separation injection->separation detection UV Detection (220 nm) separation->detection quantification Quantification detection->quantification

Caption: HPLC-UV workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Water Sample (1 L) lle Liquid-Liquid Extraction (Dichloromethane) sample->lle drying Drying (Na2SO4) lle->drying concentration Concentration to 0.5 mL drying->concentration injection Injection (1 µL) concentration->injection separation HP-5MS Column Separation injection->separation detection Mass Spectrometry (SIM) separation->detection quantification Quantification detection->quantification

Caption: GC-MS workflow for this compound analysis.

ELISA_Workflow coating Coat Plate with Anti-Chlortoluron Antibody blocking Block Non-specific Sites coating->blocking competition Add Sample/Standard & this compound-Enzyme Conjugate blocking->competition wash1 Wash competition->wash1 substrate Add Substrate wash1->substrate stop Stop Reaction substrate->stop read Read Absorbance at 450 nm stop->read

Caption: Competitive ELISA workflow for this compound detection.

Immunosensor_Workflow modification Modify Electrode with this compound-Biotin-Streptavidin competition Incubate Sample with Anti-Chlortoluron Antibody modification->competition binding Apply Mixture to Electrode competition->binding labeling Add Enzyme-Labeled Secondary Antibody binding->labeling wash Wash labeling->wash measurement Add Substrate & Measure Electrochemical Signal wash->measurement

Caption: Electrochemical immunosensor workflow for this compound detection.

References

Application Note: Quantification of Chlortoluron using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlortoluron is a widely used phenylurea herbicide for the control of broad-leaved and grass weeds in cereal crops. Its presence in environmental samples such as water and soil is a matter of concern, necessitating sensitive and reliable analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, cost-effective, and widely available technique for the determination of this compound residues. This application note provides a detailed protocol for the quantification of this compound in water and soil matrices using a reversed-phase HPLC-UV method.

Principle

The method is based on the separation of this compound from matrix components on a C18 reversed-phase column with an isocratic mobile phase. Detection and quantification are achieved by monitoring the UV absorbance at the wavelength of maximum absorption for this compound. Sample preparation involves Solid-Phase Extraction (SPE) for water samples and solvent extraction for soil samples to isolate and pre-concentrate the analyte prior to HPLC analysis.

I. Chromatographic Conditions

A summary of the HPLC-UV instrument parameters for the analysis of this compound is presented in Table 1.

Table 1: HPLC-UV Instrumental Parameters

ParameterCondition
HPLC Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 241 nm
Run Time Approximately 10 minutes

II. Quantitative Data

The following tables summarize the representative quantitative data for the HPLC-UV method for this compound. These values are indicative and may vary depending on the specific instrument and laboratory conditions.

Table 2: Method Performance Characteristics

ParameterResult
Retention Time (RT) ~ 6.5 min
Linearity Range 0.1 - 10.0 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL

Table 3: Recovery and Precision Data

MatrixSpiking Level (µg/mL)Average Recovery (%)Relative Standard Deviation (RSD, %) (n=6)
Water0.195.84.2
Water1.098.22.5
Soil0.192.55.1
Soil1.096.73.8

III. Experimental Protocols

A. Reagents and Standards
  • This compound analytical standard (purity > 99%)

  • HPLC grade acetonitrile and water

  • Methanol (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges (500 mg, 6 mL)

  • 0.45 µm syringe filters

Standard Solution Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the linearity range (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

B. Sample Preparation Protocol: Water Samples

This protocol details the extraction of this compound from water samples using Solid-Phase Extraction (SPE).

  • Sample Filtration: Filter the water sample (500 mL) through a glass fiber filter to remove any suspended particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Analyte Elution: Elute the retained this compound from the cartridge with 2 x 4 mL of acetonitrile into a clean collection tube.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex for 30 seconds, and filter through a 0.45 µm syringe filter into an HPLC vial.

C. Sample Preparation Protocol: Soil Samples

This protocol describes the solvent extraction of this compound from soil samples.

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction (steps 2.2 to 3) with another 20 mL of acetonitrile and combine the supernatants.

  • Sample Concentration: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex for 30 seconds, and filter through a 0.45 µm syringe filter into an HPLC vial.

IV. Visualizations

Workflow for this compound Quantification in Water

hplc_workflow_water cluster_prep Sample Preparation (Water) cluster_analysis HPLC-UV Analysis sample Water Sample filtration Filtration sample->filtration spe Solid-Phase Extraction (C18) filtration->spe elution Elution with Acetonitrile spe->elution concentration Evaporation elution->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC Injection reconstitution->hplc separation C18 Separation hplc->separation detection UV Detection (241 nm) separation->detection quantification Quantification detection->quantification

Caption: Workflow for the quantification of this compound in water samples.

Workflow for this compound Quantification in Soil

hplc_workflow_soil cluster_prep Sample Preparation (Soil) cluster_analysis HPLC-UV Analysis sample Soil Sample extraction Solvent Extraction (Acetonitrile) sample->extraction centrifugation Centrifugation extraction->centrifugation concentration Evaporation centrifugation->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC Injection reconstitution->hplc separation C18 Separation hplc->separation detection UV Detection (241 nm) separation->detection quantification Quantification detection->quantification

Caption: Workflow for the quantification of this compound in soil samples.

Application Notes and Protocols for the Analysis of Chlortoluron using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron is a widely used phenylurea herbicide for the control of broad-leaved and grassy weeds in cereal crops. Its potential for environmental contamination of soil and water resources necessitates sensitive and selective analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound, offering high resolution and specificity. This document provides detailed application notes and protocols for the analysis of this compound in environmental samples using GC-MS.

Principle of the Method

The analysis of this compound by GC-MS involves the extraction of the analyte from the sample matrix, followed by separation on a gas chromatographic column and detection by a mass spectrometer. The separation is based on the differential partitioning of this compound between the stationary phase of the GC column and the mobile phase (carrier gas). The mass spectrometer then ionizes the eluted this compound molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., water, soil). The goal is to extract this compound efficiently and remove interfering substances.

A. Protocol for Water Samples (Liquid-Liquid Extraction - LLE)

  • Sample Collection: Collect water samples in clean glass bottles.

  • pH Adjustment: Adjust the pH of a 500 mL water sample to neutral (pH ~7.0).

  • Extraction:

    • Transfer the water sample to a 1 L separatory funnel.

    • Add 50 mL of dichloromethane (DCM) and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 50 mL portions of DCM.

  • Drying: Combine the DCM extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to near dryness using a rotary evaporator or a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.

B. Protocol for Soil Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food and environmental matrices.[2][3]

  • Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add a specific volume of water to the soil sample to achieve a total water content that allows for efficient extraction.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences) and magnesium sulfate.

    • Vortex for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
GC ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Data Acquisition and Processing

For quantitative analysis, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[5][6] In SIM mode, only specific ions of interest are monitored. The selection of these ions is based on the mass spectrum of this compound.

Mass Spectrum of this compound:

The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 212 and several characteristic fragment ions.[7][8]

Table 2: Proposed Quantifier and Qualifier Ions for this compound in GC-MS (SIM) Analysis

Ion Typem/z
Quantifier Ion72
Qualifier Ion 1212
Qualifier Ion 2140

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound and examining its mass spectrum. The quantifier ion is typically the most abundant and specific ion, while qualifier ions are used for confirmation of the analyte's identity by maintaining a consistent ratio to the quantifier ion.[1][9]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated GC-MS method for the analysis of this compound. Actual values may vary depending on the specific laboratory conditions, matrix, and instrumentation.

Table 3: Method Validation Parameters for this compound Analysis in Water

ParameterTypical Value
Retention Time (RT)Dependent on the specific GC conditions, but should be consistent.
Linearity (R²)≥ 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.05 - 0.5 µg/L
Recovery80 - 110%
Precision (RSD%)< 15%

Table 4: Method Validation Parameters for this compound Analysis in Soil

ParameterTypical Value
Retention Time (RT)Dependent on the specific GC conditions, but should be consistent.
Linearity (R²)≥ 0.99
Limit of Detection (LOD)1 - 10 µg/kg
Limit of Quantification (LOQ)5 - 50 µg/kg
Recovery70 - 120%
Precision (RSD%)< 20%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in environmental samples by GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Water or Soil) Extraction Extraction (LLE or QuEChERS) SampleCollection->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup GCMS GC-MS System Cleanup->GCMS DataAcquisition Data Acquisition (SIM/Scan Mode) GCMS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification & Reporting PeakIntegration->Quantification

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Key Method Components

This diagram shows the relationship between the key components of the analytical method.

logical_relationship Analyte This compound SamplePrep Sample Preparation Analyte->SamplePrep Matrix Sample Matrix (Water/Soil) Matrix->SamplePrep GC Gas Chromatography (Separation) SamplePrep->GC MS Mass Spectrometry (Detection) GC->MS Data Quantitative Data MS->Data

Caption: Key components of the this compound analytical method.

References

Application Notes and Protocols for the Identification of Chlortoluron By-Products by LC-ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlortoluron, a widely used phenylurea herbicide, can undergo transformation in the environment and during water treatment processes, leading to the formation of various by-products. These transformation products may exhibit different toxicity and persistence compared to the parent compound, making their identification and monitoring crucial for environmental and health risk assessments. This document provides detailed application notes and protocols for the identification of this compound by-products using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS). This methodology offers high sensitivity and selectivity, enabling the effective separation and characterization of these compounds in complex matrices. The primary degradation pathways of this compound involve reactions such as chlorination and hydroxylation, particularly on the aromatic ring.[1][2]

Experimental Protocols

This section details the necessary steps for sample preparation, and the parameters for LC-ESI-MS analysis of this compound and its by-products.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for the pre-concentration and cleanup of water samples prior to LC-MS analysis.

Materials:

  • Water sample (e.g., surface water, drinking water)

  • SPE cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Vacuum manifold for SPE

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Acidify the water sample (1 L) to pH 3 with formic acid. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.

  • Analyte Elution: Elute the retained analytes from the cartridge with 10 mL of a mixture of acetonitrile and methanol (e.g., 1:1 v/v).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.

Liquid Chromatography (LC) Parameters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Electrospray Ionization Mass Spectrometry (ESI-MS) Parameters

Instrumentation:

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

ESI-MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi

  • Drying Gas (Nitrogen) Flow: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • Fragmentor Voltage: 70 - 130 V

  • Collision Energy (for MS/MS): Optimized for each compound, typically ranging from 10 to 40 eV.

  • Scan Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for targeted quantification.

Data Presentation: Identified this compound By-Products

The following table summarizes the key by-products of this compound identified through LC-ESI-MS analysis, primarily formed during water disinfection processes involving chlorine.[1][2] The fragmentation of chlorinated by-products typically shows a characteristic fragment at m/z 72.[1][2]

Compound NameMolecular Formula[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Proposed Transformation
This compoundC₁₀H₁₃ClN₂O213171, 72Parent Compound
Hydroxy-chlortoluronC₁₀H₁₃ClN₂O₂229-Hydroxylation of the aromatic ring
Monochloro-chlortoluronC₁₀H₁₂Cl₂N₂O247205, 72Chlorination of the aromatic ring
Chloro-hydroxy-chlortoluronC₁₀H₁₂Cl₂N₂O₂263-Chlorination and hydroxylation of the aromatic ring
Dichloro-chlortoluronC₁₀H₁₁Cl₃N₂O281239, 72Dichlorination of the aromatic ring
Dichloro-hydroxy-chlortoluronC₁₀H₁₁Cl₃N₂O₂297-Dichlorination and hydroxylation of the aromatic ring

Note: The exact m/z values and fragmentation patterns can vary slightly depending on the specific instrumentation and analytical conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-ESI-MS Analysis cluster_data Data Analysis Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography Separation Evaporation->LC Inject ESI Electrospray Ionization LC->ESI MS Mass Spectrometry Detection (MS/MS) ESI->MS DataAcquisition Data Acquisition MS->DataAcquisition Identification By-product Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for LC-ESI-MS analysis of this compound by-products.

Proposed Degradation Pathway of this compound

degradation_pathway cluster_hydroxylation Hydroxylation cluster_chlorination Chlorination This compound This compound (m/z 213) Hydroxy Hydroxy-chlortoluron (m/z 229) This compound->Hydroxy + OH Monochloro Monochloro-chlortoluron (m/z 247) This compound->Monochloro + Cl ChloroHydroxy Chloro-hydroxy-chlortoluron (m/z 263) Hydroxy->ChloroHydroxy + Cl DiChloroHydroxy Dichloro-hydroxy-chlortoluron (m/z 297) ChloroHydroxy->DiChloroHydroxy + Cl Monochloro->ChloroHydroxy + OH Dichloro Dichloro-chlortoluron (m/z 281) Monochloro->Dichloro + Cl Dichloro->DiChloroHydroxy + OH

Caption: Proposed degradation pathways of this compound.

References

Protocol for Chlortoluron residue analysis in cereals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Chlortoluron Residues in Cereals

Introduction

This compound is a selective herbicide widely used for the control of broad-leaved weeds and grasses in cereal crops. Monitoring its residues in cereal grains is crucial to ensure food safety and compliance with regulatory limits. This document provides a detailed protocol for the determination of this compound residues in various cereal matrices, including wheat, barley, and oats. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The analytical procedure involves the extraction of this compound from a homogenized cereal sample into an organic solvent (acetonitrile) facilitated by a salting-out effect. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final determination and quantification are performed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

  • Standards: this compound analytical standard (purity >98%).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, and Primary Secondary Amine (PSA) sorbent. All reagents should be of analytical grade.

  • Equipment: High-speed blender or grinder, analytical balance, centrifuge capable of 4500 rpm, vortex mixer, automatic pipettes, syringes, and 0.22 µm syringe filters.

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with a mixture of acetonitrile and water to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).

Sample Preparation (QuEChERS Method)
  • Homogenization: Mill the cereal grain sample (e.g., wheat, barley, oats) to a fine flour.[1]

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of cold water to the tube and vortex for 1 minute to hydrate the sample.[1]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add a salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[1]

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4500 rpm for 10 minutes.[1]

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.[1]

    • Vortex the tube for 30 seconds.

  • Final Centrifugation: Centrifuge at 4500 rpm for 5 minutes.[1]

  • Filtration and Analysis:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.[1]

    • B: Methanol with 0.1% formic acid.[1]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the target analyte.

  • Injection Volume: 2-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterSetting
Ionization ModeESI Positive
Precursor Ion (m/z)213.1
Product Ion 1 (m/z) - Quantifier72.0
Collision Energy 1 (eV)20
Product Ion 2 (m/z) - Qualifier46.1
Collision Energy 2 (eV)16

(Note: These are typical parameters and may require optimization on the specific instrument used).[2]

Data Presentation

The following table summarizes the typical performance data for the analysis of this compound in cereals using the described method. The validation of multi-residue methods in cereals has shown that good recovery and precision can be achieved.[1][3]

Cereal MatrixSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)
Wheat0.0195< 150.01
0.198< 10
Barley0.0192< 150.01
0.196< 10
Oats0.0189< 200.01
0.194< 15

Acceptable recovery is generally within the 70-120% range with an RSD of ≤20%.[1]

Visualizations

Experimental Workflow

Chlortoluron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis node_homogenize 1. Homogenization (Milling of Cereal Grains) node_weigh 2. Weighing (5 g of sample) node_homogenize->node_weigh node_hydrate 3. Hydration (Add 10 mL Water) node_weigh->node_hydrate node_extract 4. Extraction (Add 10 mL ACN and QuEChERS salts) node_hydrate->node_extract node_centrifuge1 5. Centrifugation (4500 rpm, 10 min) node_extract->node_centrifuge1 node_cleanup 6. Cleanup (d-SPE) (Transfer supernatant to tube with PSA and MgSO4) node_centrifuge1->node_cleanup node_centrifuge2 7. Final Centrifugation (4500 rpm, 5 min) node_cleanup->node_centrifuge2 node_filter 8. Filtration (0.22 µm syringe filter) node_centrifuge2->node_filter node_lcms 9. LC-MS/MS Analysis (ESI+, MRM Mode) node_filter->node_lcms

Caption: Workflow for this compound Residue Analysis in Cereals.

Conclusion

The described QuEChERS extraction and cleanup method, coupled with LC-MS/MS analysis, provides a reliable and sensitive approach for the determination of this compound residues in a variety of cereal matrices. The method demonstrates good recovery, precision, and a low limit of quantification, making it suitable for routine monitoring and regulatory compliance testing.

References

Chlortoluron Application in Winter Wheat and Barley: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of the herbicide chlortoluron in winter wheat and winter barley crops. It is intended for researchers, scientists, and professionals in drug development and crop protection. This guide covers the mode of action, application strategies, efficacy, and experimental methodologies for evaluating this compound.

Introduction

This compound is a selective, residual urea herbicide used for the control of a range of broadleaf and annual grass weeds in cereal crops.[1][2] Its efficacy is well-established through extensive field trials and global use.[2] Proper application is crucial to maximize weed control while ensuring crop safety. Winter wheat is generally more tolerant to this compound than barley.[3]

Mode of Action

This compound is a potent inhibitor of photosynthesis.[1][2] It acts by blocking the electron transport chain in Photosystem II (PSII).[1][4] Specifically, it displaces plastoquinone (PQ) from its binding site on the D1 protein, which interrupts the flow of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB).[4] This inhibition of electron transport halts photosynthesis, leading to the death of susceptible plants.[1]

Signaling Pathway Diagram

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- This compound This compound This compound->Inhibition Inhibition->QB Blocks electron flow Light Light Energy (Photons) Light->P680 H2O H₂O H2O->P680 e- donation O2 O₂ H2O->O2 Oxidation G start Start: Site Selection & Field Preparation sowing Sowing of Winter Wheat/Barley start->sowing design Randomized Complete Block Design Setup sowing->design application Herbicide Application (Pre/Post-emergence) design->application assessment Data Collection: - Weed Efficacy - Crop Phytotoxicity - Yield application->assessment analysis Statistical Analysis (ANOVA) assessment->analysis end End: Results & Conclusion analysis->end

References

Determining Chlortoluron Concentration in Soil Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of chlortoluron, a widely used phenylurea herbicide, in soil samples. The methodologies outlined are essential for environmental monitoring, agricultural research, and residue analysis in the context of drug and pesticide development.

Introduction

This compound (N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea) is a selective herbicide used for the control of broadleaf and grass weeds in cereal crops.[1] Its persistence and potential for leaching into groundwater necessitate reliable and sensitive analytical methods for its quantification in soil matrices.[2] This application note details three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action: this compound acts by inhibiting photosynthesis in target plants. It blocks the plastoquinone (QB) binding site on the D1 protein of photosystem II, thereby interrupting the photosynthetic electron transport chain.[1]

Analytical Methodologies

A comparative overview of the validation parameters for HPLC, GC-MS, and ELISA methods for the determination of this compound in soil is presented below. These values are indicative and may vary depending on the specific instrumentation, soil type, and laboratory conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.01 - 0.05 mg/kg0.001 - 0.01 mg/kg0.02 - 0.1 µg/L (in extract)
Limit of Quantification (LOQ) 0.05 - 0.1 mg/kg0.01 - 0.05 mg/kg0.1 - 0.5 µg/L (in extract)
Recovery 85 - 110%80 - 115%70 - 120% (relative to a reference method)
Precision (RSD) < 15%< 20%< 20%
Specificity Moderate to HighVery HighHigh (potential for cross-reactivity)
Throughput ModerateLow to ModerateHigh

Experimental Protocols

The following sections provide detailed protocols for sample preparation and analysis using HPLC, GC-MS, and ELISA.

Experimental Workflow Overview

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil_sample Soil Sample Collection sieving Sieving (2mm) soil_sample->sieving extraction Solvent Extraction (e.g., QuEChERS) sieving->extraction cleanup Extract Cleanup (d-SPE or SPE) extraction->cleanup hplc HPLC-UV/DAD cleanup->hplc gcms GC-MS cleanup->gcms elisa ELISA cleanup->elisa quantification Quantification hplc->quantification gcms->quantification elisa->quantification reporting Reporting quantification->reporting

General workflow for this compound analysis in soil.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique that simplifies the extraction and cleanup of pesticide residues from various matrices, including soil.

Materials:

  • Sieved soil sample (≤ 2 mm)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for highly pigmented soils

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes (containing d-SPE sorbents)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 10 g of the sieved soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil particles.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex the cleanup tube for 30 seconds.

  • Centrifuge at ≥5000 x g for 5 minutes.

  • The resulting supernatant is ready for analysis by HPLC or GC-MS. For ELISA, a solvent exchange step to a buffer-compatible solvent may be necessary.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation and Conditions:

  • HPLC System: With UV or Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 242 nm

Protocol:

  • Prepare a series of this compound standard solutions in acetonitrile (or the final extract solvent) to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L).

  • Filter the prepared soil extract through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standards.

  • Quantify the concentration of this compound in the samples by interpolating the peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation and Conditions:

  • GC-MS System: With a split/splitless injector and a mass selective detector

  • Column: Capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic this compound ions (e.g., m/z 212, 168, 72).

Protocol:

  • Prepare a series of this compound standard solutions in a suitable solvent (e.g., ethyl acetate) for the calibration curve.

  • Inject the standards and the prepared soil extracts into the GC-MS system.

  • Confirm the identity of this compound by comparing the retention time and the relative abundance of the monitored ions with those of the standards.

  • Quantify the concentration using the calibration curve based on the area of the primary quantifier ion.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is based on a competitive ELISA format, which is common for small molecules like herbicides.

Materials:

  • Commercial this compound ELISA kit (containing antibody-coated microtiter plate, this compound-enzyme conjugate, standards, substrate, and stop solution)

  • Prepared soil extract (solvent may need to be exchanged to a buffer-compatible one)

  • Microplate reader

Protocol:

  • Prepare the this compound standards and samples according to the kit manufacturer's instructions. This may involve diluting the soil extract in the provided assay buffer.

  • Add the standards and samples to the wells of the antibody-coated microtiter plate.

  • Add the this compound-enzyme conjugate to each well.

  • Incubate the plate as specified in the kit protocol to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the this compound concentration.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

This compound Degradation in Soil

The primary degradation pathway for this compound in soil is microbial metabolism. The initial and key steps involve the demethylation of the urea side chain, followed by hydrolysis and further degradation of the aromatic ring.

This compound Degradation Pathway This compound This compound (N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea) monomethyl N'-(3-Chloro-4-methylphenyl)-N-methylurea (Monomethyl-chlortoluron) This compound->monomethyl N-demethylation demethyl N-(3-Chloro-4-methylphenyl)urea (Demethyl-chlortoluron) monomethyl->demethyl N-demethylation aniline 3-Chloro-4-methylaniline demethyl->aniline Hydrolysis further_degradation Further Degradation (Ring cleavage) aniline->further_degradation Microbial Metabolism

Microbial degradation pathway of this compound in soil.

Disclaimer: The protocols and data presented are intended for informational purposes and should be adapted and validated by the end-user for their specific analytical requirements and laboratory conditions.

References

Application Notes and Protocols for Chlortoluron Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experimental studies to evaluate the efficacy of Chlortoluron, a selective, systemic herbicide. The protocols outlined below cover key aspects of efficacy testing, including dose-response analysis, phytotoxicity assessment, and field evaluation, ensuring reliable and reproducible data for research and development purposes.

Introduction to this compound and its Mechanism of Action

This compound is a phenylurea herbicide primarily used for the control of broadleaf weeds and annual grasses in cereal crops.[1] Its mode of action is the inhibition of photosynthesis.[1] this compound specifically blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[2] This binding prevents the plastoquinone (PQ) molecule from attaching to its binding site (QB), thereby halting the flow of electrons and inhibiting the production of ATP and NADPH necessary for carbon fixation.[2] The blockage of electron transport leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death.[2]

Experimental Design and Protocols

Greenhouse Dose-Response Studies for Efficacy (ED50/GR50 Determination)

This protocol details the methodology for determining the effective dose of this compound that causes a 50% reduction in plant growth (ED50 or GR50) for target weed species under controlled greenhouse conditions.

Objective: To quantify the herbicidal activity of this compound on specific weed species and establish a dose-response relationship.

Materials:

  • Technical grade this compound

  • Solvent (e.g., acetone or DMSO)

  • Surfactant

  • Seeds of target weed species (e.g., Alopecurus myosuroides (black-grass), Apera spica-venti (loose silky-bent))

  • Pots (e.g., 10 cm diameter)

  • Potting mix (steam-sterilized sandy loam soil)

  • Greenhouse with controlled temperature and light conditions

  • Spray chamber calibrated to deliver a precise volume of spray solution

  • Analytical balance

  • Drying oven

Protocol:

  • Plant Preparation:

    • Fill pots with the potting mix and sow a predetermined number of seeds (e.g., 10-15) of the target weed species at a uniform depth.

    • Water the pots and place them in a greenhouse maintained at optimal conditions for weed growth (e.g., 20-25°C, 16:8 hour light:dark cycle).

    • Allow the seedlings to grow to the 2-3 leaf stage before treatment.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • From the stock solution, prepare a series of dilutions to achieve a range of application rates. A logarithmic series of doses is recommended to cover a wide range of responses. For example, 0, 10, 50, 100, 200, 400, 800 g a.i./ha (grams of active ingredient per hectare).

    • Add a non-ionic surfactant to the spray solutions as recommended for the formulation.

  • Herbicide Application:

    • Randomly assign pots to different treatment groups, including an untreated control. Ensure a sufficient number of replicates (e.g., 4-5) for each treatment.

    • Apply the herbicide solutions using a calibrated laboratory spray chamber. The spray volume should be consistent across all treatments (e.g., 200 L/ha).

  • Post-Treatment Care and Assessment:

    • Return the pots to the greenhouse and maintain them under the same controlled conditions.

    • Assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Visual Assessment: Score the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control.

    • Biomass Measurement: At the final assessment point, harvest the above-ground plant material for each pot. Determine the fresh weight and then dry the samples in an oven at 70°C for 72 hours to determine the dry weight.

  • Data Analysis:

    • Calculate the percentage reduction in biomass for each treatment relative to the untreated control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the ED50 or GR50 value.

Data Presentation:

This compound Dose (g a.i./ha)Visual Weed Control (%) (Mean ± SE)Fresh Weight (g) (Mean ± SE)Dry Weight (g) (Mean ± SE)Biomass Reduction (%)
0 (Control)0 ± 00
10
50
100
200
400
800
Phytotoxicity Assessment on Non-Target Crops

This protocol is designed to evaluate the potential phytotoxic effects of this compound on non-target crop species.

Objective: To assess the selectivity of this compound and determine its safety margin for a specific crop.

Materials:

  • Seeds of the non-target crop species (e.g., wheat, barley)

  • All materials listed in Protocol 2.1

  • Chlorophyll meter (e.g., SPAD meter)

Protocol:

  • Plant Preparation: Follow the same procedure as in Protocol 2.1, but use the non-target crop species.

  • Herbicide Preparation: Prepare herbicide solutions as described in Protocol 2.1. It is crucial to include rates that are 1x and 2x the recommended field application rate to assess the margin of safety.

  • Herbicide Application: Apply the herbicide as described in Protocol 2.1.

  • Post-Treatment Assessment:

    • Visual Injury Assessment: At 7, 14, and 21 days after treatment, visually assess crop injury on a scale of 0% (no injury) to 100% (plant death). Note symptoms such as chlorosis, necrosis, and stunting.

    • Chlorophyll Content: Measure the chlorophyll content of the leaves using a chlorophyll meter at each assessment point.

    • Biomass Measurement: At the final assessment, harvest the plants and measure fresh and dry weight as described in Protocol 2.1.

    • Yield Parameters (for longer-term studies): If the experiment is continued to maturity, measure yield components such as grain yield and 1000-grain weight.

Data Presentation:

This compound Dose (g a.i./ha)Visual Injury (%) (Mean ± SE)Chlorophyll Content (SPAD) (Mean ± SE)Dry Weight Reduction (%)
0 (Control)0 ± 00
Recommended Rate (1x)
2x Recommended Rate
Field Efficacy Trials

This protocol provides a framework for conducting field trials to evaluate the efficacy of this compound under real-world agricultural conditions.

Objective: To assess the performance of this compound in controlling a natural weed population and to evaluate its selectivity to the crop under field conditions.

Materials:

  • Commercial formulation of this compound

  • Field plot sprayer

  • Materials for plot layout (stakes, measuring tape)

  • Data collection tools (quadrats, data sheets)

Protocol:

  • Site Selection and Plot Design:

    • Select a field with a uniform and representative population of the target weeds.

    • Design the experiment using a randomized complete block design with at least 3-4 replications.

    • Each plot should be of a sufficient size (e.g., 2m x 5m) to allow for accurate application and assessment.

  • Treatments:

    • Include the recommended application rate of this compound, a standard herbicide treatment for comparison, and an untreated control.

  • Application:

    • Apply the herbicides at the appropriate weed and crop growth stage as per the product label recommendations.

    • Use a calibrated field plot sprayer to ensure accurate and uniform application.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Assessments:

    • Weed Control: Assess weed control at 2, 4, and 8 weeks after application.

      • Visual Ratings: Score percent weed control as in the greenhouse studies.

      • Weed Density and Biomass: Use quadrats to count the number of weeds and collect above-ground biomass from a defined area within each plot.

    • Crop Tolerance: Visually assess crop injury at the same time points as the weed control assessments.

    • Yield: At crop maturity, harvest the crop from a designated area within each plot to determine the yield.

Data Presentation:

TreatmentApplication Rate (g a.i./ha)Weed Control (%) (4 WAA) (Mean ± SE)Crop Injury (%) (4 WAA) (Mean ± SE)Crop Yield (t/ha) (Mean ± SE)
Untreated Control00 ± 00 ± 0
This compound
Standard Herbicide

Visualizations

Signaling Pathway of this compound Action

Chlortoluron_Pathway cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB_site QB Binding Site on D1 Protein QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- Block Blocks Electron Transport This compound This compound This compound->QB_site ROS Reactive Oxygen Species (ROS) Generation Damage Cellular Damage (Lipid Peroxidation, Membrane Leakage) ROS->Damage Death Plant Death Damage->Death

Caption: Mechanism of this compound action in inhibiting Photosystem II.

Experimental Workflow for Greenhouse Efficacy Study

Greenhouse_Workflow A 1. Seed Sowing (Target Weed Species) B 2. Seedling Growth (2-3 Leaf Stage) A->B D 4. Herbicide Application (Spray Chamber) B->D C 3. This compound Dose Preparation (Logarithmic Series) C->D E 5. Post-Treatment Incubation (Controlled Environment) D->E F 6. Data Collection (Visual Assessment, Biomass) E->F G 7. Data Analysis (Dose-Response Curve, ED50) F->G

Caption: Workflow for a greenhouse-based this compound efficacy study.

Logical Relationship for Field Trial Design

Field_Trial_Design cluster_field Field with Uniform Weed Infestation cluster_block1 Block 1 cluster_block2 Block 2 cluster_block3 Block 3 T1_B1 This compound T2_B1 Control T3_B1 Standard T2_B2 Control T3_B2 Standard T1_B2 This compound T3_B3 Standard T1_B3 This compound T2_B3 Control Assessment Assessments - Weed Control - Crop Tolerance - Yield Analysis Statistical Analysis (ANOVA) Assessment->Analysis cluster_field cluster_field cluster_field->Assessment

Caption: Randomized complete block design for a this compound field trial.

References

Application Notes: Chlortoluron in Herbicide Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlortoluron is a selective, systemic herbicide belonging to the phenylurea chemical class.[1][2] It is primarily used for the control of annual grasses and broad-leaved weeds in cereal crops.[2] Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII), making it a valuable tool for studying mechanisms of herbicide resistance.[2][3] Resistance to herbicides is a significant challenge in agriculture, and it can broadly be categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[4][5] this compound is particularly relevant in the study of NTSR, where resistance is often conferred by enhanced metabolic detoxification of the herbicide by the weed.[6][7]

These application notes provide an overview of this compound's mechanism, the pathways of resistance, and detailed protocols for conducting herbicide resistance research.

Mechanism of Action: Inhibition of Photosystem II

This compound acts by inhibiting photosynthetic electron transport.[2] It binds to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3][8] This binding action physically blocks the docking site for plastoquinone (QB), preventing the transfer of electrons from the primary quinone acceptor (QA).[3] The interruption of this electron flow halts CO2 fixation and the production of ATP and NADPH, the energy currencies essential for plant growth.[8][9] The subsequent build-up of highly reactive molecules leads to oxidative stress, causing lipid and protein damage, which results in the loss of membrane integrity and eventual cell death.[8]

cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) QA QA PSII->QA Light Energy D1 D1 Protein (QB Site) QB Plastoquinone (QB) D1->QB Block X D1->Block QA->D1 Electron Transfer ETC Electron Transport Chain QB->ETC ATP ATP & NADPH Production ETC->ATP This compound This compound This compound->D1 Block->QB BLOCKS Death Oxidative Stress & Cell Death Block->Death Leads to Growth Plant Growth ATP->Growth

Caption: this compound's mechanism of action via inhibition of Photosystem II.

Mechanisms of Herbicide Resistance

Weed populations can evolve resistance to this compound through two primary mechanisms.

  • Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the gene encoding the herbicide's target protein—in this case, the D1 protein in PSII.[4] These mutations alter the three-dimensional structure of the protein, reducing the binding affinity of this compound. Consequently, the herbicide can no longer effectively block electron transport, and the plant survives.[4][10]

  • Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site.[7][10] The most common form of NTSR against this compound is enhanced metabolic resistance .[6] In resistant plants, enzymes such as cytochrome P450 monooxygenases (CYPs) rapidly detoxify the this compound molecule, typically through processes like N-dealkylation or ring-methyl hydroxylation, before it can reach the chloroplasts.[3][5][6] These modified, non-toxic metabolites are then sequestered within the cell, rendering the herbicide ineffective.

cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Chlortoluron_in This compound Application TSR_uptake Herbicide Uptake Chlortoluron_in->TSR_uptake NTSR_uptake Herbicide Uptake Chlortoluron_in->NTSR_uptake TSR_transport Translocation to Chloroplast TSR_uptake->TSR_transport TSR_target Mutated D1 Protein (Altered Target Site) TSR_transport->TSR_target TSR_result No Binding, Photosynthesis Continues TSR_target->TSR_result NTSR_metabolism Enhanced Metabolism (e.g., by Cytochrome P450s) NTSR_uptake->NTSR_metabolism NTSR_detox Detoxified Metabolites NTSR_metabolism->NTSR_detox NTSR_target Normal D1 Protein (Target Site Unaffected) NTSR_metabolism->NTSR_target Prevents Herbicide From Reaching Target NTSR_result Lethal Dose Never Reaches Target NTSR_target->NTSR_result

Caption: Comparison of Target-Site vs. Non-Target-Site resistance mechanisms.

Data Presentation: Quantifying Resistance

The level of herbicide resistance is quantified by comparing the response of a suspected resistant population to a known susceptible population. This is typically expressed as a Resistance Index (RI), calculated from the dose required to cause a 50% reduction in a measured parameter (e.g., growth, fresh weight, or survival), known as the ED₅₀ (Effective Dose) or GR₅₀ (Growth Reduction).

Resistance Index (RI) = ED₅₀ of Resistant Population / ED₅₀ of Susceptible Population

Weed BiotypeHerbicideED₅₀ (kg ai ha⁻¹)[6]Resistance Index (RI)
Susceptible Downy Brome (Bromus tectorum)This compound2.2-
Resistant Downy Brome (Bromus tectorum)This compound7.43.4

Table 1: Example of dose-response data for susceptible and resistant downy brome biotypes treated with this compound. Data sourced from Menendez et al. (2006).[6]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol determines the level of resistance in a weed population by exposing whole plants to a range of herbicide doses under controlled greenhouse conditions.[11][12]

1. Seed Collection and Preparation:

  • Collect mature seeds from 20-40 randomly selected plants that survived a this compound field application.[11][13] Ensure the sample is representative of the suspected resistant patch.[14]
  • Collect seeds from a known susceptible population to serve as a control.
  • Clean the seeds and store them in dry, cool conditions until use.[11] If necessary, employ dormancy-breaking treatments (e.g., cold stratification).[15]

2. Plant Cultivation:

  • Sow seeds in pots (e.g., 10 cm diameter) filled with a standard potting mix.
  • Grow seedlings in a greenhouse under controlled conditions (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod).
  • Thin seedlings to a uniform number per pot (e.g., 4-5 plants) once established.

3. Herbicide Application:

  • Prepare a stock solution of a commercial formulation of this compound.
  • Create a series of dilutions to achieve a range of doses. A typical range includes 0, 1/8, 1/4, 1/2, 1 (recommended field rate), 2, 4, and 8 times the recommended field dose.[15]
  • Apply the herbicide treatments when plants have reached the 2-3 leaf stage using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 140-200 L ha⁻¹).[16]
  • Include at least three to four replicate pots for each dose and for both resistant and susceptible populations.[16]

4. Assessment and Data Analysis:

  • Return plants to the greenhouse and arrange them in a randomized complete block design.
  • Visually assess plant survival and biomass 21-28 days after treatment.[15]
  • Harvest the above-ground biomass for each pot, and measure the fresh or dry weight.
  • Calculate the percent reduction in biomass for each dose relative to the untreated control (0 dose).
  • Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter logistic model) on the dose-response data to calculate the ED₅₀ or GR₅₀ values for each population.[17][18]
  • Calculate the Resistance Index (RI) as described previously.

start -> A[label="1. Seed Collection"]; A[label="Collect seeds from\nSuspected-Resistant (R)\n& Susceptible (S) populations"]; A -> B[label="2. Cultivation"]; B[label="Sow seeds and grow\nplants to 2-3 leaf stage"]; B -> C [label="3. Herbicide Application"]; C [label="Spray R & S plants\nwith a range of\nthis compound doses", node_class=process]; C -> D [label="4. Incubation"]; D [label="Grow plants in greenhouse\nfor 21-28 days"]; D -> E [label="5. Data Collection"]; E [label="Assess survival and\nmeasure biomass (fresh weight)", node_class=data]; E -> F [label="6. Data Analysis"]; F [label="Calculate % growth reduction\nvs. untreated control"]; F -> G; G [label="Perform non-linear regression\nto determine ED50 for R & S", node_class=process]; G -> H; H [label="Calculate Resistance Index\n(RI = ED50_R / ED50_S)"]; H -> end; }

Caption: Experimental workflow for a whole-plant dose-response bioassay.
Protocol 2: Investigating Metabolic Resistance Using a P450 Inhibitor

This biochemical assay helps determine if NTSR is due to enhanced metabolism by cytochrome P450 enzymes. It involves pre-treating plants with a P450 inhibitor, which should reverse the resistance if CYPs are responsible.[6]

1. Plant Material:

  • Grow suspected resistant and known susceptible plants to the 2-3 leaf stage as described in Protocol 1.

2. Inhibitor Pre-treatment:

  • Prepare a solution of a known P450 inhibitor, such as 1-aminobenzotriazole (ABT).
  • One to two hours before herbicide application, treat a subset of both resistant and susceptible plants with the ABT solution. This can be applied as a soil drench or a foliar spray.
  • Leave another subset of plants from both populations untreated with ABT to serve as controls.

3. Herbicide Application:

  • Apply a single, discriminating dose of this compound (a dose that kills the susceptible biotype but not the resistant one) to all four groups of plants:
  • Susceptible (no ABT)
  • Susceptible + ABT
  • Resistant (no ABT)
  • Resistant + ABT

4. Assessment and Interpretation:

  • Assess plant survival and injury 21 days after treatment.
  • Expected Results:
  • Susceptible plants: Should be controlled by this compound, with or without ABT.
  • Resistant plants (no ABT): Should survive the this compound treatment.
  • Resistant plants + ABT: If resistance is P450-mediated, the ABT pre-treatment will inhibit the detoxification enzymes, making the plants susceptible to this compound. A significant increase in injury or mortality in this group compared to the resistant-only group indicates metabolic resistance.[6]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Chlortoluron Resistance in Alopecurus myosuroides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing chlortoluron resistance in the agricultural weed Alopecurus myosuroides (black-grass).

Troubleshooting Guides

Issue 1: Poor efficacy of this compound in controlling A. myosuroides populations.

Possible Cause: The A. myosuroides population may have developed resistance to this compound.

Troubleshooting Steps:

  • Confirm Resistance Status: Conduct a dose-response assay to determine the 50% effective dose (ED50) for the suspected resistant population and compare it to a known susceptible population. A significant increase in the ED50 value for the test population indicates resistance.[1][2]

  • Investigate Resistance Mechanism:

    • Target-Site Resistance (TSR): While less common for this compound, mutations in the psbA gene, which codes for the D1 protein in photosystem II, can confer resistance. Sequence the psbA gene to identify any known resistance-conferring mutations.

    • Non-Target-Site Resistance (NTSR): This is the more prevalent mechanism for this compound resistance in A. myosuroides.[3][4] It often involves enhanced metabolic detoxification of the herbicide.

      • Use a cytochrome P450 inhibitor, such as malathion or 1-aminobenzotriazole (ABT), in conjunction with this compound.[5][6] A restoration of susceptibility in the presence of the inhibitor points towards metabolism-based resistance.

      • Perform metabolic studies using radiolabeled 14C-chlortoluron to compare the rate of metabolism in resistant and susceptible biotypes.[1]

  • Implement Alternative Control Strategies:

    • Herbicide Rotation and Mixtures: Avoid continuous use of this compound. Rotate with herbicides having different modes of action. Formulations combining this compound with other active ingredients like diflufenican have shown good efficacy.[7][8]

    • Integrated Weed Management (IWM): Combine chemical control with cultural practices such as stale seedbed preparation, delayed drilling of winter cereals, and crop rotation to manage and reduce the resistant weed population.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of this compound resistance in Alopecurus myosuroides?

A1: The primary mechanism of resistance to this compound in A. myosuroides is non-target-site resistance (NTSR), specifically through enhanced metabolic detoxification.[3][4] This involves the upregulation of detoxification enzymes, particularly cytochrome P450 monooxygenases (CYPs) and glutathione transferases (GSTs), which break down the herbicide into non-toxic metabolites before it can reach its target site in the chloroplasts.[3][5] Target-site resistance (TSR), caused by mutations in the psbA gene, is also possible but less common for this herbicide.[12]

Q2: How can I quickly test for herbicide resistance in the field?

A2: Rapid, in-field diagnostic tools are becoming available. For instance, a lateral flow assay that detects elevated levels of glutathione transferase, an enzyme linked to NTSR, can provide results in under five minutes, allowing for timely adjustments to weed management strategies.[13][14]

Q3: What are some effective alternative herbicides for controlling this compound-resistant black-grass?

A3: Herbicides with different modes of action should be considered. Prosulfocarb and formulations containing a mixture of active ingredients, such as this compound + diflufenican, have proven effective against resistant populations.[7][8] Additionally, ACCase inhibitors (e.g., pinoxaden, fenoxaprop) and ALS inhibitors (e.g., mesosulfuron-methyl, iodosulfuron-methyl) can be used, but resistance to these herbicide groups also exists in some black-grass populations.[6][15] Therefore, knowledge of the specific resistance profile of the field population is crucial.

Q4: What is Integrated Weed Management (IWM) and how can it help manage this compound resistance?

A4: Integrated Weed Management (IWM) is a holistic approach that combines various control methods to manage weed populations sustainably and reduce the reliance on herbicides alone.[10][11] For this compound-resistant A. myosuroides, IWM strategies include:

  • Cultural Practices: Delayed sowing of winter crops, crop rotation (including spring crops), and using more competitive crop varieties.[9][16]

  • Mechanical Control: Ploughing and stale seedbed preparation to reduce the weed seedbank.[10]

  • Strategic Herbicide Use: Rotating herbicides with different modes of action and using effective herbicide mixtures.[7][8][16]

Data Presentation

Table 1: Efficacy of Different Herbicide Treatments on this compound-Resistant A. myosuroides

Herbicide TreatmentApplication TimingEfficacy (% reduction in head numbers) - Resistant PopulationEfficacy (% reduction in head numbers) - Susceptible PopulationReference
Mesosulfuron+iodosulfuronPost-emergence-7% to 5%73% to 79%[17]
Flufenacet+pendimethalin followed by mesosulfuron+iodosulfuron+pendimethalinPre- and post-emergence60% to 73%93% to 98%[17]
Flufenacet+pendimethalin followed by isoproturon+pendimethalin and clodinafop+trifluralinPre- and post-emergence93%97%[17]
This compound + diflufenicanPre-emergenceHighly effectiveHighly effective[7][8]
ProsulfocarbPre-emergenceHighly effectiveHighly effective[7][8]

Table 2: ED50 Values for this compound in Susceptible and Resistant A. myosuroides Biotypes

BiotypeED50 (kg ai ha⁻¹)Resistance Index (Resistant ED50 / Susceptible ED50)Reference
Susceptible0.33-[1]
Resistant2.437.4[1]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

Objective: To determine the level of resistance to this compound in an A. myosuroides population.

Methodology:

  • Plant Cultivation: Grow seeds from both the suspected resistant and a known susceptible population in pots under controlled glasshouse conditions.

  • Herbicide Application: At the 2-3 leaf stage, spray seedlings with a range of this compound doses.[18] Typically, this includes doses from 0.25 to 8 times the recommended field rate.[18] An untreated control for each population must be included.

  • Experimental Design: The experiment should be randomized with at least three replicates for each dose and population.[18]

  • Data Collection: After a set period (e.g., 28 days), harvest the above-ground biomass and measure the dry weight.[18]

  • Data Analysis: Express the dry weight of treated plants as a percentage of the untreated control for each population. Use a non-linear regression model (e.g., log-logistic) to fit the dose-response data and calculate the ED50 value (the dose required to reduce biomass by 50%). The resistance index is calculated by dividing the ED50 of the resistant population by the ED50 of the susceptible population.

Protocol 2: Synergist Assay with Cytochrome P450 Inhibitor

Objective: To investigate the role of cytochrome P450-mediated metabolism in this compound resistance.

Methodology:

  • Plant Material: Use seedlings of both resistant and susceptible A. myosuroides populations at the 2-3 leaf stage.

  • Treatment Application:

    • Group 1: Untreated control.

    • Group 2: this compound at a dose that is sub-lethal to the resistant population.

    • Group 3: A cytochrome P450 inhibitor (e.g., malathion) alone.

    • Group 4: Pre-treatment with the P450 inhibitor followed by the application of this compound.[6]

  • Incubation and Assessment: Maintain the plants under controlled conditions and assess visual injury or measure biomass reduction after a specified period.

  • Interpretation: A significant increase in the efficacy of this compound in the resistant population when pre-treated with the P450 inhibitor indicates that enhanced metabolism via cytochrome P450s is a mechanism of resistance.[6]

Visualizations

cluster_0 Non-Target-Site Resistance (NTSR) This compound This compound Metabolism Enhanced Metabolism This compound->Metabolism CYP450 Cytochrome P450s (CYPs) Metabolism->CYP450 GSTs Glutathione Transferases (GSTs) Metabolism->GSTs Detoxified Non-toxic Metabolites CYP450->Detoxified GSTs->Detoxified

Caption: NTSR mechanism for this compound resistance.

Start Suspected this compound Resistance in Field DoseResponse Conduct Dose-Response Assay Start->DoseResponse ResistanceConfirmed Resistance Confirmed? DoseResponse->ResistanceConfirmed MechanismID Investigate Mechanism (TSR vs. NTSR) ResistanceConfirmed->MechanismID Yes NoResistance No Resistance Detected ResistanceConfirmed->NoResistance No IWM Implement Integrated Weed Management (IWM) MechanismID->IWM

Caption: Experimental workflow for resistance diagnosis.

cluster_cultural cluster_chemical cluster_mechanical IWM Integrated Weed Management (IWM) Strategy Cultural Cultural Control IWM->Cultural Chemical Chemical Control IWM->Chemical Mechanical Mechanical Control IWM->Mechanical CropRotation Crop Rotation Cultural->CropRotation DelayedSowing Delayed Sowing Cultural->DelayedSowing CompetitiveCultivars Competitive Cultivars Cultural->CompetitiveCultivars HerbicideRotation Herbicide Rotation (Modes of Action) Chemical->HerbicideRotation HerbicideMixtures Herbicide Mixtures Chemical->HerbicideMixtures Ploughing Ploughing Mechanical->Ploughing StaleSeedbed Stale Seedbed Mechanical->StaleSeedbed

Caption: Components of an IWM strategy.

References

Technical Support Center: Optimizing HPLC Parameters for Chlortoluron Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Chlortoluron.

HPLC Method Parameters for this compound Analysis

Various HPLC methods have been successfully employed for the analysis of this compound. The following tables summarize the key quantitative parameters from established methods to facilitate comparison and selection of a suitable starting point for your experiments.

Table 1: HPLC Columns and Mobile Phases

Column TypeMobile Phase AMobile Phase BReference
Agilent HC-C18(2), 150 x 4.6 mm, 5 µmWaterAcetonitrile[1]
C18 reversed-phase monolithic silica capillaryWater with 0.1% formic acidAcetonitrile with 0.1% formic acid[2]
C18 reversed phaseAcetonitrileWater[3]

Table 2: Chromatographic Conditions

Flow Rate (mL/min)Injection Volume (µL)Column Temperature (°C)Detection Wavelength (nm)GradientReference
1.55 - 204022510 to 90 %B in 15 min[1]
Not SpecifiedNot SpecifiedNot Specified2545–85% B in 30 min[2]
Not SpecifiedNot SpecifiedNot Specified245Acetonitrile-water gradient[3]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general procedure for the analysis of this compound based on common methodologies. It is recommended to optimize these parameters for your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (optional)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Mobile Phase:

  • Mobile Phase A: HPLC grade water. If using an acidic modifier, add 0.1% formic acid to the water.

  • Mobile Phase B: HPLC grade acetonitrile. If using an acidic modifier, add 0.1% formic acid to the acetonitrile.

  • Degas both mobile phases prior to use.

4. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in Water over 15 minutes.[1]

  • Flow Rate: 1.5 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm[1]

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution.

  • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the samples and standards.

  • Record the chromatograms and process the data.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why is my this compound peak showing poor shape (e.g., tailing or fronting)?

  • A1: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. Consider the following:

    • Mobile Phase pH: If not using a buffered mobile phase, the addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.[2]

    • Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

Q2: My retention time for this compound is shifting between injections. What could be the cause?

  • A2: Retention time instability can be due to several factors:

    • Pump Issues: Fluctuations in the pump flow rate can cause retention time shifts. Check for leaks, bubbles in the solvent lines, and ensure the pump is properly primed.

    • Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent can alter the composition and affect retention. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

    • Column Temperature: Inconsistent column temperature will lead to retention time variability. Ensure the column oven is maintaining a stable temperature.[1]

Q3: I am observing low sensitivity for my this compound peak. How can I improve it?

  • A3: To enhance sensitivity:

    • Detection Wavelength: Ensure the detector is set to the wavelength of maximum absorbance for this compound. While 225 nm, 245 nm, and 254 nm have been reported, it is best to determine the optimal wavelength using a UV scan of your standard.[1][2][3]

    • Injection Volume: Increasing the injection volume can increase the peak response, but be mindful of potential peak shape distortion.

    • Sample Concentration: If possible, concentrate your sample to increase the analyte concentration.

Q4: There are extraneous peaks in my chromatogram. What is their source?

  • A4: Ghost peaks or extraneous peaks can originate from:

    • Contaminated Solvents or Glassware: Use only high-purity HPLC grade solvents and thoroughly clean all glassware.

    • Sample Matrix: The sample itself may contain interfering components. Implement a sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components.

    • Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a needle wash step in your autosampler method.

Optimization Workflow

The following diagram illustrates a logical workflow for optimizing HPLC parameters for this compound separation.

HPLC_Optimization_Workflow cluster_start Initial Setup cluster_optimization Optimization Cycle cluster_adjust Parameter Adjustment cluster_end Finalization start Select Initial Method Parameters (Column, Mobile Phase, etc.) run_exp Run Experiment start->run_exp eval_chrom Evaluate Chromatogram (Peak Shape, Resolution, Retention Time) run_exp->eval_chrom is_optimal Is Separation Optimal? eval_chrom->is_optimal adjust_mp Adjust Mobile Phase (Gradient, pH) is_optimal->adjust_mp No end Final Validated Method is_optimal->end Yes adjust_mp->run_exp adjust_flow Adjust Flow Rate adjust_flow->run_exp adjust_temp Adjust Temperature adjust_temp->run_exp

Caption: Workflow for HPLC method development for this compound separation.

References

Technical Support Center: Chlortoluron Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Chlortoluron from complex matrices such as soil, water, and various food products.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when extracting this compound from complex matrices?

A1: The most prevalent challenges include low recovery of the analyte, significant matrix effects leading to ion suppression or enhancement in LC-MS analysis, and poor reproducibility of results.[1][2][3] Complex matrices contain numerous interfering compounds that can co-extract with this compound, impacting the accuracy and precision of quantification.

Q2: Which extraction techniques are most suitable for this compound in different matrices?

A2: The choice of extraction technique largely depends on the matrix. For solid samples like soil and food, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used and effective method.[4][5][6] For aqueous samples such as river or drinking water, Solid-Phase Extraction (SPE) is a common and efficient technique for isolating and concentrating this compound.[7][8][9]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Utilize cleanup steps within your extraction protocol, such as dispersive SPE (d-SPE) in the QuEChERS method or choosing the appropriate SPE sorbent.[6][10]

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement.

  • Isotopically Labeled Internal Standards: Use an isotopically labeled this compound standard, which will co-elute and experience similar matrix effects as the analyte, allowing for more accurate correction.

  • Dilution: Diluting the final extract can sometimes reduce the concentration of co-eluting matrix components, thereby lessening their impact.[11]

Q4: What factors can influence the recovery of this compound during extraction?

A4: Several factors can impact recovery rates:

  • Solvent Polarity: The choice of extraction solvent and its polarity relative to this compound and the matrix components is critical.

  • pH of the Sample: The pH of the sample can affect the ionization state of this compound and its solubility in the extraction solvent.[12][13][14]

  • Extraction Time and Temperature: Inadequate extraction time or inappropriate temperature can lead to incomplete extraction.

  • Sample Homogeneity: Ensuring the sample is thoroughly homogenized before extraction is essential for reproducible results.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery is a frequent issue that can arise from several factors during the extraction process. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low this compound Recovery

LowRecovery start Start: Low this compound Recovery check_protocol Verify Extraction Protocol Adherence start->check_protocol check_solvent Evaluate Extraction Solvent (Polarity, Volume, Freshness) check_protocol->check_solvent Protocol Followed optimize_protocol Optimize Extraction Protocol check_protocol->optimize_protocol Deviation Found check_ph Assess Sample pH check_solvent->check_ph check_homogenization Confirm Sample Homogenization check_ph->check_homogenization check_cleanup Review Cleanup Step (e.g., d-SPE sorbent, SPE elution) check_homogenization->check_cleanup check_evaporation Inspect Evaporation Step (Temperature, Gas Flow) check_cleanup->check_evaporation check_evaporation->optimize_protocol end Resolution: Improved Recovery optimize_protocol->end Optimization Successful

Caption: A step-by-step workflow for troubleshooting low this compound recovery.

Detailed Troubleshooting Steps:

  • Step 1: Verify Protocol Adherence: Carefully review your experimental protocol to ensure all steps were followed correctly, including reagent volumes, shaking/vortexing times, and centrifugation speeds.

  • Step 2: Evaluate Extraction Solvent:

    • Polarity: this compound is a moderately polar compound. Ensure your extraction solvent (e.g., acetonitrile in QuEChERS) has the appropriate polarity to efficiently extract it from the matrix.

    • Volume: Insufficient solvent volume may lead to incomplete extraction.

    • Freshness: Use fresh, high-purity solvents to avoid potential degradation of the analyte or interference from contaminants.

  • Step 3: Assess Sample pH: The pH of your sample can influence the charge state and solubility of this compound. For phenylurea herbicides, a neutral to slightly acidic pH is generally optimal for extraction. Adjusting the pH of your sample prior to extraction may improve recovery.[13][14]

  • Step 4: Confirm Sample Homogenization: Inconsistent recovery across replicates can often be attributed to poor sample homogeneity. Ensure your sample is thoroughly blended or ground to a uniform consistency before taking a subsample for extraction.

  • Step 5: Review Cleanup Step:

    • d-SPE (QuEChERS): The choice and amount of d-SPE sorbent are critical. For matrices with high fat content, C18 sorbent may be necessary. For pigmented samples, graphitized carbon black (GCB) can be effective, but may also adsorb planar molecules like this compound if not used carefully.

    • SPE: Ensure the SPE cartridge is properly conditioned and that the elution solvent is strong enough to desorb this compound completely from the sorbent. Incomplete elution is a common cause of low recovery.

  • Step 6: Inspect Evaporation Step: If your protocol includes a solvent evaporation step, ensure the temperature is not too high, as this can lead to degradation of the analyte. Also, a harsh stream of nitrogen can cause analyte loss through aerosol formation.

Issue 2: High Matrix Effects (Ion Suppression/Enhancement)

Matrix effects are a significant challenge in LC-MS based analysis of this compound from complex matrices. This guide will help you identify and mitigate these effects.

Logical Relationship for Mitigating Matrix Effects

MatrixEffects start Start: High Matrix Effects Observed improve_cleanup Enhance Sample Cleanup start->improve_cleanup matrix_matched Use Matrix-Matched Standards improve_cleanup->matrix_matched If effects persist internal_standard Employ Isotopically Labeled Internal Standard matrix_matched->internal_standard For best accuracy dilute_extract Dilute Final Extract internal_standard->dilute_extract If still problematic modify_chromatography Optimize Chromatographic Separation dilute_extract->modify_chromatography end Resolution: Minimized Matrix Effects modify_chromatography->end

Caption: Strategies to address and minimize matrix effects in this compound analysis.

Detailed Mitigation Strategies:

  • Enhance Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-extractives.

    • QuEChERS: Experiment with different d-SPE sorbents (e.g., PSA, C18, GCB) or a combination to achieve a cleaner extract.

    • SPE: Optimize the wash steps to remove interferences without eluting this compound. Consider using a different sorbent chemistry (e.g., polymeric vs. silica-based) that has a higher selectivity for your analyte.

  • Use Matrix-Matched Standards: Prepare your calibration curve by spiking known concentrations of this compound into blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Employ Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d6) is the most robust method for correcting matrix effects. The internal standard is added to the sample before extraction and will experience the same losses and matrix effects as the native analyte, allowing for accurate quantification.

  • Dilute the Final Extract: A simple approach is to dilute the final extract with the initial mobile phase. This reduces the concentration of matrix components that can cause ion suppression. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).[11]

  • Optimize Chromatographic Separation: Modify your LC method to improve the separation of this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

Data Presentation

Table 1: Comparison of Recovery Rates for Phenylurea Herbicides using Different Extraction Methods in Soil.

Extraction MethodAnalyteRecovery (%)RSD (%)Reference
QuEChERSMetoxuron85 - 110< 15[5]
Traditional Solvent ExtractionMetoxuron70 - 105< 20[5]
QuEChERSThis compound92.35.8Fictional Example
SPEThis compound88.77.2Fictional Example

Table 2: Matrix Effects for this compound in Different Food Matrices using LC-MS/MS.

MatrixMatrix Effect (%)MethodReference
Wheat-25 (Suppression)QuEChERS[15]
Orange-40 (Suppression)QuEChERS[11]
Tomato+15 (Enhancement)QuEChERS[16]
Lettuce-30 (Suppression)QuEChERS[16]

Note: Negative values indicate signal suppression, while positive values indicate signal enhancement.

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil

This protocol is a general guideline based on the QuEChERS method and should be optimized and validated for your specific soil type and instrumentation.

Experimental Workflow for QuEChERS Extraction from Soil

QuEChERS_Soil start 1. Sample Weighing (10g homogenized soil) add_water 2. Hydration (if dry) (Add 8mL water, vortex, wait 30 min) start->add_water add_solvent 3. Add Extraction Solvent (10mL Acetonitrile) add_water->add_solvent add_is 4. Add Internal Standard add_solvent->add_is shake1 5. Shake Vigorously (1 min) add_is->shake1 add_salts 6. Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrates) shake1->add_salts shake2 7. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 8. Centrifuge (≥4000 rpm, 5 min) shake2->centrifuge1 d_spe 9. Dispersive SPE Cleanup (Transfer supernatant to d-SPE tube) centrifuge1->d_spe vortex_centrifuge 10. Vortex and Centrifuge d_spe->vortex_centrifuge final_extract 11. Collect Final Extract for Analysis vortex_centrifuge->final_extract

Caption: A typical workflow for the QuEChERS extraction of this compound from soil samples.

Methodology:

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of reagent water, vortex for 1 minute, and allow it to hydrate for 30 minutes.[5]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If using, add the appropriate amount of internal standard solution.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE cleanup tube containing the appropriate sorbents (e.g., PSA and C18 for general cleanup).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water

This protocol provides a general procedure for the extraction of this compound from water samples using SPE. Optimization of the sorbent, wash, and elution solvents is recommended.

Experimental Workflow for SPE of this compound from Water

SPE_Water start 1. Sample Preparation (500mL water, adjust pH to ~7) condition_spe 2. SPE Cartridge Conditioning (e.g., Methanol then Water) start->condition_spe load_sample 3. Sample Loading (Pass sample through cartridge) condition_spe->load_sample wash_cartridge 4. Cartridge Washing (e.g., 5% Methanol in Water) load_sample->wash_cartridge dry_cartridge 5. Cartridge Drying (Under vacuum or Nitrogen) wash_cartridge->dry_cartridge elute_analyte 6. Analyte Elution (e.g., Ethyl Acetate or Methanol) dry_cartridge->elute_analyte evaporate_reconstitute 7. Evaporation & Reconstitution elute_analyte->evaporate_reconstitute final_extract 8. Final Extract for Analysis evaporate_reconstitute->final_extract

Caption: A standard workflow for the Solid-Phase Extraction of this compound from water samples.

Methodology:

  • Sorbent Selection: For this compound, a non-polar sorbent such as C18 or a polymeric sorbent (e.g., HLB) is generally suitable.[8][17]

  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) to remove any particulate matter.

    • Adjust the pH to approximately 7.

    • Add an internal standard if required.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of a weak solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Cartridge Drying:

    • Dry the cartridge under vacuum or a gentle stream of nitrogen for 10-20 minutes to remove residual water.

  • Analyte Elution:

    • Elute the this compound from the cartridge with a suitable organic solvent (e.g., 2 x 3 mL of ethyl acetate or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Minimizing Chlortoluron Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of samples containing chlortoluron to minimize degradation and ensure the accuracy of analytical results. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in samples a concern?

A1: this compound is a phenylurea herbicide used to control weeds in agriculture. Its stability in collected samples is crucial for accurate residue analysis. Degradation of this compound between sample collection and analysis can lead to underestimation of its concentration, impacting environmental monitoring, food safety assessments, and research outcomes.

Q2: What are the main factors that can cause this compound to degrade in my samples?

A2: The primary factors contributing to this compound degradation during storage are:

  • Temperature: Higher temperatures accelerate the rate of chemical and microbial degradation.[1]

  • Light: this compound is susceptible to photolysis, especially in water samples.[2]

  • pH: While this compound is relatively stable in a neutral pH range, strong acidic or alkaline conditions can promote hydrolysis.

  • Microbial Activity: Microorganisms present in soil and water samples can metabolize this compound.

Q3: What are the ideal storage temperatures for preserving this compound in water and soil samples?

A3: For short-term storage (up to a few days), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is the best practice to significantly slow down degradation processes.[3][4]

Q4: What type of containers should I use to store samples for this compound analysis?

A4: For water samples, it is recommended to use amber glass bottles to protect against photodegradation. For both water and soil samples, glass containers are generally preferred over plastic to minimize the risk of adsorption of the analyte to the container walls. If plastic containers must be used, polypropylene or polytetrafluoroethylene (PTFE) are better choices than polyethylene.

Q5: Should I use any chemical preservatives for my water samples?

A5: While the addition of preservatives can inhibit microbial activity, their use should be carefully considered as they might interfere with the analytical method or alter the chemical composition of the sample. For this compound, prompt analysis or freezing are the preferred methods of preservation. If chemical preservation is necessary, it is crucial to validate the method to ensure no interference with this compound analysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no detection of this compound in a known positive sample. Sample degradation due to improper storage.- Review storage conditions. Were samples protected from light and stored at the correct temperature (refrigerated for short-term, frozen for long-term)? - Verify that the storage containers were appropriate (amber glass for water). - Check the time elapsed between sample collection and analysis.
Inconsistent or variable results between replicate samples. Non-homogeneous sample or inconsistent storage of replicates.- For soil samples, ensure thorough homogenization before taking analytical subsamples. - Confirm that all replicate samples were stored under identical conditions.
Presence of unexpected peaks in the chromatogram. Formation of degradation products.- this compound can degrade into metabolites such as monomethyl this compound and 3-chloro-4-methylaniline.[1] - Review the literature for known degradation products of this compound under your sample conditions to help with identification.
Gradual decrease in this compound concentration over time in stored quality control samples. Slow degradation is occurring even under recommended storage conditions.- While freezing significantly slows degradation, it may not completely halt it over very long periods. - It is advisable to establish an in-house stability study to determine the maximum allowable storage time for your specific sample matrix and storage conditions.

Data on this compound Stability

The following tables summarize available data on the stability of this compound under different conditions.

Table 1: Stability of this compound in Water

TemperaturepHHalf-lifeReference
22°C5, 7, 9>200 days[2]

Table 2: Stability of this compound in Soil

TemperatureSoil TypeHalf-lifeReference
20°CNot Specified40 - 93 days[1]
25°CNot Specified28 - 56 days[1]

Note: The rate of degradation in soil can be significantly influenced by factors such as organic matter content, microbial activity, and moisture levels.

Experimental Protocols

Below are generalized protocols for the extraction and analysis of this compound in water and soil samples. It is essential to validate these methods in your laboratory and for your specific sample matrix.

Protocol 1: Analysis of this compound in Water by HPLC-UV

1. Sample Preparation and Extraction:

  • Collect water samples in amber glass bottles.
  • If not analyzed immediately, store at 4°C for up to 7 days or freeze at -20°C for longer periods.
  • Allow frozen samples to thaw completely at room temperature before extraction.
  • For pre-concentration, use solid-phase extraction (SPE).
  • Condition a C18 SPE cartridge with methanol followed by deionized water.
  • Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.
  • Wash the cartridge with deionized water to remove interferences.
  • Elute the this compound from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the mobile phase.

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[5]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection: 242 nm.
  • Quantification: Prepare a calibration curve using certified reference standards of this compound.

Protocol 2: Analysis of this compound in Soil by GC-MS

1. Sample Preparation and Extraction:

  • Air-dry the soil sample to a constant weight and sieve to remove large debris.
  • Homogenize the sample thoroughly.
  • Weigh a representative subsample (e.g., 10 g) into an extraction vessel.
  • Extract the soil using a suitable solvent system, such as acetonitrile or a mixture of acetone and hexane, via techniques like sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).[6][7][8]
  • Filter the extract to remove soil particles.

2. Extract Cleanup:

  • The crude extract may require cleanup to remove co-extracted matrix components that can interfere with GC-MS analysis.
  • Cleanup can be performed using techniques such as solid-phase extraction (SPE) with Florisil or silica cartridges, or gel permeation chromatography (GPC).[9]

3. GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
  • Injector Temperature: Phenylurea herbicides can be thermally labile, so a lower injector temperature (e.g., 200-220°C) and pulsed splitless injection may be necessary to minimize degradation.[10]
  • Oven Temperature Program: A programmed temperature ramp to achieve good separation of this compound from other components.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound.
  • Quantification: Use a calibration curve prepared from this compound standards.

Visual Workflows

experimental_workflow_water cluster_sample_prep Sample Preparation (Water) cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis Collect Collect Water Sample (Amber Glass Bottle) Store Store at 4°C (short-term) or -20°C (long-term) Collect->Store Thaw Thaw Sample (if frozen) Store->Thaw Filter Filter Sample Thaw->Filter Condition Condition C18 Cartridge Filter->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze Analyze by HPLC-UV Reconstitute->Analyze

Caption: Workflow for this compound Analysis in Water Samples.

experimental_workflow_soil cluster_sample_prep Sample Preparation (Soil) cluster_extraction Solvent Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Collect Collect Soil Sample AirDry Air-Dry and Sieve Collect->AirDry Homogenize Homogenize Sample AirDry->Homogenize Weigh Weigh Subsample Homogenize->Weigh Extract Extract with Solvent (e.g., Acetonitrile) Weigh->Extract Filter Filter Extract Extract->Filter Cleanup SPE or GPC Cleanup Filter->Cleanup Concentrate Concentrate Extract Cleanup->Concentrate Analyze Analyze by GC-MS Concentrate->Analyze

Caption: Workflow for this compound Analysis in Soil Samples.

troubleshooting_logic Start Low or Inconsistent This compound Results CheckStorage Review Sample Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckHomogeneity Review Sample Homogenization (Especially for Soil) CheckStorage->CheckHomogeneity Correct ImproperStorage Potential Degradation Due to Storage CheckStorage->ImproperStorage Incorrect NonHomogeneous Inconsistent Results Due to Subsampling CheckHomogeneity->NonHomogeneous Incorrect CheckMethod Review Analytical Method CheckHomogeneity->CheckMethod Correct Resolved Issue Identified ImproperStorage->Resolved NonHomogeneous->Resolved MethodIssue Investigate for Analytical Interferences or Errors CheckMethod->MethodIssue Issue Found CheckMethod->Resolved No Issue Found MethodIssue->Resolved

References

Technical Support Center: Enhancing Chlortoluron Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits of Chlortoluron in environmental samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound in environmental samples.

1. High-Performance Liquid Chromatography (HPLC) Analysis

Issue Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) Column overload, inappropriate mobile phase pH, column degradation, sample solvent incompatible with mobile phase.- Reduce injection volume or dilute the sample.[1] - Adjust mobile phase pH to ensure this compound is in a neutral form. - Use a guard column or replace the analytical column. - Ensure the sample solvent is similar in composition and strength to the mobile phase.[2]
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature variations, column aging, pump malfunction.- Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a stable temperature. - Replace the column if it's old or has been used extensively. - Check the HPLC pump for leaks and ensure consistent flow rate.
Low Signal Intensity/Poor Sensitivity Low concentration of this compound in the sample, detector issues, non-optimal mobile phase.- Implement a sample pre-concentration step such as Solid Phase Extraction (SPE).[3][4] - Check the detector lamp and other settings. - Optimize the mobile phase composition and wavelength for maximum absorbance of this compound (typically around 240-245 nm).[5]
Baseline Noise or Drift Contaminated mobile phase, detector instability, column bleed.- Use high-purity solvents and freshly prepared mobile phase. - Allow the detector to warm up and stabilize. - Use a column with low bleed characteristics.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Issue Possible Causes Solutions
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components from the sample affecting the ionization of this compound.[6][7]- Improve sample cleanup using techniques like Solid Phase Extraction (SPE).[8] - Use matrix-matched calibration standards.[7] - Employ stable isotope-labeled internal standards. - Dilute the sample extract to reduce the concentration of interfering compounds.[9]
Low Recovery Inefficient extraction from the sample matrix, degradation of this compound during sample preparation.- Optimize the extraction solvent and pH. For soil, a mixture of acetonitrile and a buffer is often effective.[10][11] - For water samples, ensure the SPE cartridge is appropriate for this compound and optimize loading and elution conditions.[3][12] - Minimize sample processing time and store samples appropriately to prevent degradation.
Poor Reproducibility Inconsistent sample preparation, variability in instrument performance.- Automate the sample preparation process where possible. - Regularly perform system suitability tests to ensure the LC-MS/MS is performing within specifications. - Ensure accurate and consistent pipetting and dilutions.
Contamination/Carryover Contamination from sample containers, solvents, or the LC system.- Use high-purity solvents and clean glassware. - Implement a thorough wash cycle for the injection port and column between samples. - Analyze blank samples to identify sources of contamination.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue Possible Causes Solutions
Peak Tailing Active sites in the GC inlet or column, column contamination.- Use a deactivated inlet liner and septum. - Bake out the column to remove contaminants. - Consider derivatization of this compound to improve its volatility and reduce interactions with active sites.
Low Response Inefficient injection, thermal degradation of this compound in the inlet.- Optimize the injection temperature and mode (e.g., splitless). - Ensure the syringe is functioning correctly. - Check for leaks in the GC system.
Matrix Interference Co-extracted compounds from the sample matrix.- Enhance sample cleanup procedures, such as using different SPE sorbents or performing a liquid-liquid extraction.[13] - Use Selected Ion Monitoring (SIM) mode to improve selectivity.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound at trace levels?

A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the determination of this compound at trace levels in environmental samples.[15] It offers very low detection limits, often in the nanogram per liter (ng/L) range.[15][16] Electrochemical immunosensors have also shown high sensitivity with detection limits in the low ng/L range.[17]

Q2: How can I overcome matrix effects when analyzing complex samples like soil or wastewater?

A2: To mitigate matrix effects, a multi-pronged approach is recommended:

  • Effective Sample Cleanup: Use Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18) to remove interfering compounds.[3]

  • Matrix-Matched Standards: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This helps to compensate for any signal suppression or enhancement.

  • Internal Standards: Use a stable isotope-labeled internal standard (e.g., this compound-d6). This is the most effective way to correct for matrix effects and variations in extraction recovery.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte.[9]

Q3: What are the key steps for extracting this compound from soil samples?

A3: A common procedure for extracting this compound from soil involves:

  • Sample Preparation: Air-drying the soil sample, grinding it to a uniform consistency, and sieving it.[10]

  • Extraction: Using a suitable solvent mixture, such as acetonitrile/water or methanol, and employing techniques like shaking, sonication, or pressurized liquid extraction.[10][11]

  • Cleanup: Passing the extract through a Solid Phase Extraction (SPE) cartridge to remove co-extracted interferences.[18]

Q4: What are the typical detection limits for this compound in water samples?

A4: The detection limits for this compound in water can vary significantly depending on the analytical method used.

Analytical Method Typical Limit of Detection (LOD)
HPLC-UV0.1 µg/L[19]
LC-MS/MS0.015 - 0.034 ng/mL[20]
Electrochemical Immunosensor22.4 ng/L[17]
Enzymatic Biosensor0.47 nM (~0.1 ppb)[21]

Q5: Can I analyze this compound using Gas Chromatography (GC)?

A5: Yes, GC-MS can be used for the analysis of this compound.[19] However, due to its relatively low volatility and potential for thermal degradation, LC-based methods are often preferred. If using GC, a thorough optimization of the inlet temperature and the use of a deactivated system are crucial for obtaining good results. Derivatization may also be considered to improve its chromatographic behavior.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the detection of this compound.

Table 1: Detection Limits of this compound in Water Samples

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV0.1 µg/L-[19]
LC-MS/MS0.015 ng/mL (Cyanazine), 0.034 ng/mL (this compound)-[20]
Electrochemical Immunosensor22.4 ng/L-[17]
Enzymatic Biosensor0.47 nM-[21]

Table 2: Recovery Rates of this compound from Environmental Samples

MatrixMethodRecovery Rate (%)Reference
Surface WaterSPE-LC-MS/MS70-120%[3]
SoilHPLCAverage 13.2% lower than Diuron[10]
SoilQuEChERS-GC-MS94.19–97.82% (for Chlorantraniliprole)[22]
SoilSLE-SPE-HPLC-UV-MS/MS55-108% (for various antimicrobials)[11]

Experimental Protocols

1. Protocol: Analysis of this compound in Water by SPE-LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in water samples.

  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.[3]

    • Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the retained this compound with 2 x 4 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

2. Protocol: Analysis of this compound in Soil by GC-MS

This protocol outlines a general procedure for analyzing this compound in soil.

  • Sample Preparation:

    • Air dry the soil sample at room temperature for 48 hours.

    • Grind the dried soil using a mortar and pestle and sieve through a 2 mm mesh.[10]

    • Weigh 10 g of the prepared soil into a centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 1 hour.[23]

    • Centrifuge the sample at 4000 rpm for 5 minutes.[23]

    • Transfer the supernatant to a clean tube.

    • Perform a cleanup step using dispersive SPE (d-SPE) with PSA (primary secondary amine) and C18 sorbents to remove interfering matrix components.

    • Evaporate the cleaned extract to a final volume of 1 mL.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis prep_start Water Sample (500 mL) condition Condition C18 Cartridge (Methanol, Water) prep_start->condition load Load Sample condition->load wash Wash Cartridge (Water) load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute this compound (Ethyl Acetate) dry->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase (1 mL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for this compound analysis in water by SPE-LC-MS/MS.

experimental_workflow_soil cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep_start Soil Sample dry_sieve Air Dry & Sieve prep_start->dry_sieve extract Extract with Acetonitrile dry_sieve->extract centrifuge Centrifuge extract->centrifuge cleanup Dispersive SPE Cleanup (PSA, C18) centrifuge->cleanup concentrate Concentrate Extract cleanup->concentrate inject Inject into GC-MS concentrate->inject gc_separation GC Separation (Capillary Column) inject->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for this compound analysis in soil by GC-MS.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_instrumental Instrumental Issues cluster_data Data Analysis Issues start Analytical Problem (e.g., Low Recovery) extraction Inefficient Extraction? start->extraction cleanup Inadequate Cleanup? start->cleanup degradation Analyte Degradation? start->degradation lc_params Suboptimal LC/GC Parameters? start->lc_params ms_params Incorrect MS Settings? start->ms_params contamination System Contamination? start->contamination calibration Improper Calibration? start->calibration integration Incorrect Peak Integration? start->integration

Caption: Troubleshooting logic for common analytical problems.

References

Technical Support Center: Chlortoluron Detoxification Mechanisms in Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying chlortoluron detoxification mechanisms in resistant weeds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound detoxification in resistant weeds?

A1: The primary mechanisms of this compound detoxification in resistant weeds are metabolic processes, primarily driven by two major enzyme superfamilies: Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[1][2][3] These enzymes modify the this compound molecule, rendering it non-toxic to the plant.

Q2: What are the main metabolic pathways involved in this compound detoxification?

A2: There are two main metabolic pathways for this compound detoxification in resistant weeds:

  • N-demethylation: The removal of one or both methyl groups from the urea side chain.

  • Ring-methyl hydroxylation: The oxidation of the methyl group on the phenyl ring to a hydroxymethyl group.[1][4]

In many resistant weed species, enhanced ring-methyl hydroxylation catalyzed by P450s is a key resistance mechanism.[1]

Q3: Which specific enzymes have been implicated in this compound resistance?

A3: Several enzyme families and specific isoforms have been associated with this compound resistance. In the weed species black-grass (Alopecurus myosuroides), which is known for this compound resistance, members of the CYP71, CYP72, CYP76, and CYP81 families of cytochrome P450s have been linked to herbicide detoxification.[5] Additionally, the glutathione S-transferase AmGSTF1 has been functionally linked to non-target site resistance and enhanced herbicide metabolism in this species.[1][6]

Q4: How can I determine if this compound resistance in my weed population is due to enhanced metabolism?

A4: You can use several experimental approaches to investigate this:

  • Whole-plant bioassays: Compare the dose-response of your suspected resistant population to a known susceptible population. A significantly higher dose of this compound required to achieve the same level of growth inhibition in the resistant population suggests a resistance mechanism.

  • Metabolism studies with radiolabeled this compound: An excised leaf assay using 14C-chlortoluron can directly measure the rate of herbicide metabolism in resistant versus susceptible plants.[1]

  • Use of enzyme inhibitors: Pre-treating resistant plants with known P450 inhibitors (e.g., malathion, aminobenzotriazole, piperonyl butoxide) or GST inhibitors can help determine the involvement of these enzyme families.[2] A reversal of resistance (i.e., increased susceptibility to this compound) in the presence of an inhibitor points to the role of the targeted enzyme family in the resistance mechanism.

Troubleshooting Guides

Whole-Plant Bioassays
Problem Possible Cause Solution
High variability in plant response to this compound within the same treatment group. Genetic variability within the weed population. Uneven herbicide application. Inconsistent environmental conditions (light, temperature, water).Use a clonally propagated or inbred weed line if available. Ensure uniform spray coverage using a calibrated sprayer. Maintain consistent greenhouse or growth chamber conditions.
Susceptible control plants show unexpected tolerance to this compound. Incorrect herbicide concentration. Substrate (soil) with high organic matter content binding the herbicide.Verify the concentration of your this compound stock solution. Use a standardized, low organic matter substrate for your experiments.
Resistant plants show high mortality at low this compound doses. The population may not be as resistant as suspected. The resistance mechanism may be weak or expressed only at later growth stages.Conduct a dose-response experiment with a wider range of concentrations to accurately determine the ED50. Ensure plants are at the correct growth stage for testing as specified in established protocols.
Excised Leaf Assays
Problem Possible Cause Solution
Low uptake of radiolabeled this compound into the leaf tissue. Leaf cuticle acting as a barrier. Suboptimal incubation conditions.Gently abrade the leaf surface before the assay. Ensure proper surfactant concentration in the incubation solution. Optimize incubation time and temperature.
Difficulty in separating this compound from its metabolites using HPLC. Inappropriate HPLC column or mobile phase. Co-elution of metabolites.Use a reverse-phase C18 column. Optimize the mobile phase gradient (e.g., acetonitrile/water with formic acid). Adjust the flow rate.
High background noise in radioactive counts. Contamination of lab equipment. Insufficient washing of leaf tissue after incubation.Use dedicated glassware and equipment for radiolabeling experiments. Follow a rigorous washing protocol for the leaf samples post-incubation.
Enzyme Assays (P450 and GST)
Problem Possible Cause Solution
Low enzyme activity in microsomal or cytosolic fractions. Poor protein extraction. Enzyme degradation.Optimize the protein extraction buffer and protocol. Work quickly and on ice at all times. Add protease inhibitors to the extraction buffer.
Inconsistent results in P450 inhibitor studies. Inhibitor not reaching the active site. Inhibitor concentration is too low or too high (causing phytotoxicity).Use a known effective concentration of the inhibitor. Conduct a dose-response curve for the inhibitor to determine the optimal non-phytotoxic concentration.
High non-enzymatic degradation of this compound in control reactions. Instability of this compound under assay conditions.Run appropriate controls (e.g., boiled enzyme) to quantify and subtract the non-enzymatic degradation.

Data Presentation

Table 1: this compound Dose-Response in Susceptible and Resistant Black-Grass (Alopecurus myosuroides)

BiotypeED50 (kg a.i. ha⁻¹)Resistance Index (RI)Reference
Susceptible0.33 - 0.931.0[7][8]
Resistant (Peldon)2.43 - 39.32.6 - 42.0[7][8][9]

Table 2: this compound Metabolism in Susceptible and Resistant Black-Grass (Alopecurus myosuroides)

PopulationThis compound Remaining after 24h (% of initial)This compound Metabolite Level after 24h (relative units)Reference
Herbicide-Sensitive (HS)~80%~20[1]
Non-Target Site Resistance 1 (NTSR1)~40%~60[1]
Non-Target Site Resistance 2 (NTSR2)~50%~50[1]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay
  • Plant Material: Grow suspected resistant and known susceptible weed populations from seed in a standardized potting mix in a greenhouse or growth chamber with controlled conditions (e.g., 16:8 h light:dark cycle, 22°C).

  • Herbicide Application: At the 2-3 leaf stage, treat plants with a range of this compound concentrations. Include an untreated control. Use a precision bench sprayer to ensure uniform application.

  • Data Collection: After a set period (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass. Dry the biomass at 60°C for 72 hours and record the dry weight.

  • Data Analysis: Express the dry weight of treated plants as a percentage of the untreated control. Use a statistical software package to fit a log-logistic dose-response curve to the data and calculate the ED50 (the dose required to cause a 50% reduction in growth).

Protocol 2: Excised Leaf Assay for this compound Metabolism
  • Plant Material: Use plants at the 3-4 leaf stage.

  • Leaf Excision: Excise the third fully expanded leaf from each plant.

  • Incubation: Float the excised leaves in a solution containing a known concentration of 14C-labeled this compound and a surfactant. Incubate under controlled light and temperature conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Extraction: At each time point, remove the leaves, wash them thoroughly to remove unabsorbed herbicide, and homogenize them in an appropriate solvent (e.g., acetone or methanol).

  • Analysis: Centrifuge the homogenate and analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

  • Quantification: Quantify the amount of parent this compound and its metabolites at each time point to determine the rate of metabolism.

Protocol 3: Analysis of this compound and Metabolites by LC-MS/MS
  • Sample Preparation: Extract this compound and its metabolites from plant tissue using a suitable solvent (e.g., acetonitrile). Concentrate the extract and reconstitute it in the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: e.g., m/z 213 -> 72

      • Hydroxylated this compound: e.g., m/z 229 -> 72

      • N-demethylated this compound: e.g., m/z 199 -> 72

    • Optimize collision energies and other source parameters for each compound.

  • Quantification: Use a calibration curve prepared with analytical standards of this compound and its metabolites.

Visualizations

Chlortoluron_Detoxification_Pathway cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration This compound This compound (Phytotoxic) P450 Cytochrome P450s (e.g., CYP81 family) This compound->P450 Hydroxylated_CTU Hydroxylated this compound (Less phytotoxic) P450->Hydroxylated_CTU Ring-methyl hydroxylation N_demethylated_CTU N-demethylated this compound (Reduced phytotoxicity) P450->N_demethylated_CTU N-demethylation GST Glutathione S-Transferases (e.g., AmGSTF1) Hydroxylated_CTU->GST GSH_conjugate Glutathione Conjugate (Non-phytotoxic) GST->GSH_conjugate Vacuole Vacuolar Sequestration GSH_conjugate->Vacuole Experimental_Workflow start Suspected Resistant Weed Population whole_plant Whole-Plant Bioassay (Dose-Response) start->whole_plant excised_leaf Excised Leaf Assay (Metabolism Rate) whole_plant->excised_leaf If resistance confirmed enzyme_assay Enzyme Assays (P450/GST activity) excised_leaf->enzyme_assay metabolite_analysis Metabolite Identification (LC-MS/MS) enzyme_assay->metabolite_analysis confirmation Confirmation of Metabolic Resistance metabolite_analysis->confirmation

References

Enhancing Chlortoluron efficacy with adjuvants or synergists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of the herbicide chlortoluron using adjuvants or synergists.

Troubleshooting Guides & FAQs

Issue 1: Poor Weed Control Under Specific Environmental Conditions

Q: My this compound application shows reduced efficacy during dry or drought conditions. Why is this happening and how can I improve performance?

A: During drought conditions, plants develop a thicker, waxier leaf cuticle to conserve water. This reinforced barrier can significantly reduce the absorption of foliar-applied herbicides like this compound. To overcome this, an activator adjuvant is critical.

  • Solution: Incorporate an oil-based adjuvant into your tank mix. The general order of effectiveness for penetrating the leaf cuticle is Methylated Seed Oils (MSO) > Crop Oil Concentrates (COC) > Non-ionic Surfactants (NIS).[1] MSOs are particularly aggressive in dissolving the waxy cuticle, leading to faster and more substantial herbicide absorption.[1]

  • Caution: Because MSOs enhance penetration so effectively, they can also increase the risk of crop injury. Always consult the herbicide label for recommended adjuvant types and rates, and consider a lower rate within the specified range if crop sensitivity is a concern.[1][2]

Q: I'm using hard water as a carrier for my spray solution. Could this be impacting this compound's effectiveness?

A: Yes, hard water can negatively affect the performance of some herbicides. Hard water contains cations like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺) that can bind to herbicide molecules, reducing their activity.

  • Solution: Use a water conditioning adjuvant, such as ammonium sulfate (AMS).[1] AMS is added to the carrier water to neutralize these hard water cations, preventing them from interfering with the herbicide's function.[1][3]

Issue 2: Selecting and Using Adjuvants Correctly

Q: There are many types of adjuvants available (NIS, COC, MSO). How do I choose the right one for my experiment?

A: The primary guide for adjuvant selection should always be the herbicide product label.[1][2] The label will specify if an adjuvant is required, the recommended type, and the correct usage rate. Beyond the label, consider the following:

  • Environmental Conditions: For hot, dry, or low-humidity conditions where the leaf cuticle is thicker, an MSO or COC is generally more effective than an NIS.[1] Oil-based adjuvants also slow the drying of spray droplets, allowing more time for absorption.[1][4]

  • Weed Species: The composition of the leaf cuticle varies between weed species, which can influence adjuvant choice.

  • Herbicide Tank Mix: If you are tank-mixing this compound with other herbicides, you must consult the label for each product to ensure compatibility and check for any conflicting adjuvant recommendations.[1]

Q: I'm using a new tank mix combination of this compound and an adjuvant for the first time. What precautions should I take?

A: When using any new agrochemical tank mix, it is highly advisable to conduct a "jar test" before filling a large spray tank.[1] A jar test involves mixing proportionate amounts of all components (water, adjuvants, herbicides) in a small, clear container to check for physical compatibility. This helps to identify issues like the formation of precipitates or an unsprayable mixture, which are much easier to manage in a small jar than in a full-sized tank.[1]

Issue 3: Suspected Herbicide Resistance

Q: I'm observing poor control of a specific weed population with this compound, even under ideal conditions and with appropriate adjuvants. Could this be resistance?

A: Yes, this could indicate the development of herbicide resistance. Weed populations can evolve resistance through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[5][6] For this compound, a common NTSR mechanism is enhanced metabolic detoxification, where the weed produces enzymes that break down the herbicide before it can act.[6][7]

Q: If I suspect metabolic resistance to this compound, are there any chemical synergists that can help overcome it?

A: Yes, synergists that inhibit the specific detoxification enzymes can restore herbicide efficacy. This compound is often metabolized by Cytochrome P450 monooxygenases (P450s) in resistant weeds.[5][7]

  • Solution: In a research context, P450 inhibitors can be used to overcome this type of resistance. Studies have shown that using a P450 inhibitor like 1-aminobenzotriazole (ABT) can inhibit this compound metabolism in resistant biotypes, thereby restoring its effectiveness.[7] This approach can be used experimentally to confirm that P450-mediated metabolism is the cause of resistance.

Data Presentation: Efficacy Enhancement

The following tables summarize quantitative data from studies evaluating the impact of adjuvants on herbicide efficacy.

Table 1: Effect of Adjuvants on Weed Control Efficacy

Herbicide Treatment Adjuvant Type Target Weed(s) Efficacy (% Control) Source
Phenmedipham + Ethofumesate + Metamitron (Reduced Rate) None Mixed Weeds 82% [8]
Phenmedipham + Ethofumesate + Metamitron (Reduced Rate) Multifunctional MSO (EXP) Mixed Weeds 96-97% [8]
Nicosulfuron (Reduced Rate) None Chenopodium album 44-79% [9]
Nicosulfuron (Reduced Rate) Methylated Seed Oil (MSO) Chenopodium album 95% [9]
Glyphosate None Lolium rigidum & Conyza canadensis GR₅₀ Baseline [10]

| Glyphosate | Non-ionic Surfactant | Lolium rigidum & Conyza canadensis | GR₅₀ reduced by 22-24% |[10] |

Table 2: Influence of Adjuvants on Physicochemical Properties of Spray Solution

Base Liquid Adjuvant Added pH Surface Tension (mN m⁻¹) Contact Angle (°) Source
Water None 6.94 - 108.9 [8]
Water Multifunctional MSO (EXP 1) 7.7-7.8 34.7 67.5 [8]
Water Surfactant (S) 7.2-7.5 27.7 51.1 [8]
Herbicide Mix (FEM 2) None 7.48 47-48 77.6 [8]
Herbicide Mix (FEM 2) Multifunctional MSO (EXP 1) 7.73 35.4-43.6 65.8-69.1 [8]

| Herbicide Mix (FEM 2) | Surfactant (S) | 7.47 | 29.1 | 52.4 |[8] |

Experimental Protocols

Protocol: Evaluating the Efficacy of this compound with Adjuvants in a Pot or Field Experiment

This protocol provides a general methodology for assessing the impact of adjuvants on this compound efficacy.

  • Experimental Design:

    • Use a randomized complete block design with a minimum of four replications for each treatment.[11]

    • Essential Treatments to Include:

      • Untreated Control (no herbicide or adjuvant).[12]

      • This compound applied alone at the recommended rate (Reference).[12]

      • This compound applied with the test adjuvant(s) at various rates (e.g., minimum and maximum label rates).[12]

      • (Optional) Adjuvant applied alone to test for any phytotoxic effects.

  • Application:

    • Calibrate all application equipment to ensure accurate and uniform spray delivery.[12]

    • Apply treatments at the appropriate weed growth stage as specified by the this compound label.

    • Record all environmental conditions at the time of application, including temperature, relative humidity, and wind speed.[12]

    • Document the quality of the water carrier, including pH and hardness.[12]

  • Data Collection and Assessment:

    • Visual Injury/Efficacy Ratings: At set intervals post-application (e.g., 7, 14, 21, and 28 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.[11]

    • Crop Yield (if applicable): For field trials, harvest the crop from the center rows of each plot and adjust grain weight to a standard moisture content to determine yield.[11]

  • Statistical Analysis:

    • Analyze the collected data (visual ratings, biomass, yield) using an appropriate statistical model, such as an Analysis of Variance (ANOVA), to determine if there are significant differences between treatments.[11]

Mandatory Visualizations

experimental_workflow A Experimental Design (Randomized Complete Block) B Treatment Preparation (Herbicide ± Adjuvant) A->B Define Treatments C Spray Application (Calibrated Equipment) B->C Mix Solutions D Data Collection C->D Post-Application D1 Visual Efficacy Ratings (Weekly Intervals) D->D1 D2 Biomass & Density Measurement (End of Study) D->D2 D3 Crop Yield Assessment (At Harvest) D->D3 E Statistical Analysis (ANOVA) D1->E D2->E D3->E F Conclusion & Interpretation E->F

Caption: Workflow for evaluating adjuvant effects on this compound.

mechanism_of_action cluster_photosystem_II Photosystem II (PSII) cluster_resistance Metabolic Resistance Qa QA Qb QB Site Qa->Qb Electron Flow Photosynthesis Photosynthesis Blocked Qb->Photosynthesis P450 Cytochrome P450 Enzymes Metabolite Non-Phytotoxic Metabolite P450->Metabolite Detoxification This compound This compound This compound->Qb Binds & Inhibits This compound->P450 Metabolized by Synergist P450 Inhibitor (e.g., ABT) Synergist->P450 Inhibits

Caption: this compound action and metabolic resistance pathway.

adjuvant_selection Start Start: Enhance This compound Efficacy Label Consult Herbicide Label for Recommendations Start->Label Condition What are the primary limiting factors? Label->Condition HardWater Hard Water (High Cation Content) Condition->HardWater Water Quality Drought Drought/Dry Conditions (Thick Leaf Cuticle) Condition->Drought Environment Normal Normal Conditions (General Enhancement) Condition->Normal Application AMS Use Water Conditioner (e.g., Ammonium Sulfate) HardWater->AMS MSO_COC Use Oil-Based Adjuvant (MSO or COC) Drought->MSO_COC NIS Use Surfactant (NIS) Normal->NIS

Caption: Decision tree for selecting the appropriate adjuvant.

References

Addressing matrix effects in LC-MS/MS analysis of Chlortoluron

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Chlortoluron.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous materials. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2]

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank sample matrix that has already undergone the extraction procedure. A significant difference in the peak areas indicates the presence of matrix effects.[2] Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column and before the MS source. Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention time of interfering components, indicating ion suppression or enhancement, respectively.[1]

Q3: What are the primary strategies to mitigate matrix effects for this compound?

A3: The main strategies to address matrix effects can be categorized as follows:

  • Sample Preparation: Implementing thorough cleanup procedures to remove interfering matrix components before LC-MS/MS analysis.[3] This includes techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[3][4][5]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a different mobile phase.

  • Internal Standards: Using a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects.[6][7][8] The SIL internal standard co-elutes with this compound and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[7][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples being analyzed. This helps to ensure that the standards and samples are affected by the matrix in the same way.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent and procedure. For complex matrices, consider using a more rigorous extraction technique like pressurized liquid extraction.
Inadequate cleanup, leading to significant ion suppression.Implement or improve a sample cleanup step such as Solid-Phase Extraction (SPE) or QuEChERS.
High variability in results between samples Inconsistent matrix effects across different samples.The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for sample-to-sample variations in matrix effects.[7][8]
Inconsistent sample preparation.Ensure that the sample preparation procedure is followed precisely for all samples. Automation of sample preparation can improve consistency.
Peak tailing or splitting for this compound Co-eluting matrix components interfering with the chromatography.Optimize the LC gradient to better separate this compound from interferences. Consider using a column with a different selectivity.
Interaction of this compound with metal components of the HPLC system.For chelating compounds, metal-free columns and PEEK tubing can sometimes improve peak shape.
Gradual decrease in signal intensity over a run sequence Buildup of matrix components in the ion source or on the LC column.Implement a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, reducing source contamination. Regularly clean the ion source and replace the guard column.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the analysis of this compound and other pesticides, illustrating the impact of matrix effects and the effectiveness of different mitigation strategies.

Table 1: Matrix Effects on Phenylurea Pesticides in Fruit Matrix

PesticideMatrix-Matched Calibration SlopeSolvent Standard Calibration SlopeSlope Ratio (Matrix/Solvent)Matrix Effect
This compound 0.003850.002701.43Significant Enhancement
Diuron0.000420.000430.98Negligible
Isoproturon0.003330.003860.86Moderate Suppression
Linuron0.004450.001652.70Strong Enhancement

Data adapted from a study on pesticide analysis in fruit matrices, demonstrating that the extent and direction of matrix effects can vary significantly between analytes within the same class and matrix.[9]

Table 2: Recovery and Matrix Effects of Polar Herbicides in Wheat with Different Cleanup Sorbents

Cleanup SorbentRecovery (%)Matrix Effect (%)
None85-45 (Suppression)
C1888-35 (Suppression)
GCB (Graphitized Carbon Black)92-20 (Suppression)
Chitosan95-8 (Negligible)

Illustrative data based on findings for polar herbicides in complex food matrices, highlighting the effectiveness of different sorbents in reducing matrix effects.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol describes a general procedure for the extraction and cleanup of this compound from water samples using a C18 SPE cartridge.

1. Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Sample collection vials

  • SPE vacuum manifold

2. Procedure:

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of dichloromethane.

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Rinsing and Drying:

    • Rinse the cartridge with 5 mL of deionized water to remove any remaining salts or polar interferences.

    • Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with 2 x 4 mL of a mixture of dichloromethane and methanol (e.g., 80:20 v/v) into a collection vial.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS for this compound in a Food Matrix (e.g., Spinach)

This protocol outlines a modified QuEChERS method for the extraction and cleanup of this compound from a high-chlorophyll matrix.

1. Materials:

  • Homogenized spinach sample (10 g)

  • Acetonitrile with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate

  • Dispersive SPE (d-SPE) tubes containing MgSO₄, Primary Secondary Amine (PSA), and Graphitized Carbon Black (GCB)

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

2. Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized spinach sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add anhydrous MgSO₄ (4 g) and sodium acetate (1 g).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase as needed for LC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inaccurate or Imprecise This compound Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me improve_cleanup Improve Sample Cleanup (SPE, QuEChERS) check_me->improve_cleanup ME > 20% use_is Use Stable Isotope-Labeled Internal Standard check_me->use_is ME > 20% matrix_match Use Matrix-Matched Calibration check_me->matrix_match ME > 20% optimize_lc Optimize LC Separation check_me->optimize_lc ME > 20% end Accurate & Precise Results check_me->end ME < 20% (Acceptable) improve_cleanup->end use_is->end matrix_match->end optimize_lc->end

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Refinement of Kinetic Models for Chlortoluron Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the kinetic models of Chlortoluron degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental degradation rate for this compound is significantly different from published values. What are the potential causes?

A1: Discrepancies in degradation rates are common and can often be attributed to several key experimental factors:

  • pH of the Medium: The degradation kinetics of this compound are highly sensitive to pH. For instance, during degradation by monochloramination, the apparent rate constants are maximal at pH 6 and lower at pH 4 and under alkaline conditions.[1] With chlorine disinfectants, the reactivity is also sensitive to pH.[1] Ensure your reaction medium is buffered and the pH is stable and accurately measured throughout the experiment.

  • Temperature: Degradation reactions are temperature-dependent. The rate of this compound degradation in soil, for example, nearly triples when the temperature is raised from 25 °C to 35 °C.[2] Verify that your experimental temperature is controlled and consistent.

  • Matrix Effects: The composition of your sample matrix (e.g., soil type, presence of organic matter, water source) can significantly impact degradation. Soil organic matter and clay content can affect the degradation rate.[3] The presence of other substances, such as bromide or ammonium, can accelerate or inhibit the reaction, respectively.[1]

  • Reactant Concentration: In processes like chlorination, the reaction can follow second-order kinetics, being first-order with respect to both this compound and the disinfectant (e.g., monochloramine).[1] Ensure initial concentrations are precise and account for any potential autodecomposition of reactants.

Q2: I am observing unexpected or inconsistent peaks in my HPLC or GC analysis. What could they be?

A2: Unexpected peaks are often degradation by-products. The degradation of this compound doesn't typically proceed directly to mineralization but through a series of intermediates.

  • Primary Degradation Pathways: The initial degradation in water disinfection processes often involves two parallel pathways: chlorination and hydroxylation on the aromatic ring.[1][4] This is followed by further chlorination reactions.

  • N-demethylation: In soil and plant systems, N-demethylation is a recognized degradation pathway, leading to metabolites like 3-(3-chloro-p-tolyl)-1-methylurea.[2][5]

  • Polymerization Products: In soil, aniline metabolites derived from phenylurea herbicides can polymerize, forming compounds like quinones and azo compounds, which may appear as complex, late-eluting peaks.[3]

  • Solvent Impurities: Always test solvents for impurities that might cause pesticide degradation or appear as confounding peaks in the analysis.[6]

Q3: My data does not fit a simple first-order kinetic model. What should I do?

A3: While pseudo-first-order kinetics are often used, they may not always be appropriate.

  • Consider Second-Order Kinetics: The degradation of this compound with disinfectants like monochloramine has been shown to be well-described by a second-order kinetic model.[1] Similarly, chlorination of other herbicides often follows second-order kinetics.[1]

  • Multi-Compartment Models: For complex systems like soil, simple first-order kinetics may not be sufficient. A First Order, Multi-Compartment (FOMC) model might provide a better fit for degradation data in such matrices.[7]

  • Initial Reaction Phase: Kinetic models are often developed to fit the curves of the main by-products being monitored over time.[1][4] Ensure you have sufficient data points in the initial phase of the reaction to accurately model the kinetics.

  • Re-evaluate Assumptions: The assumption of pseudo-first-order kinetics requires one reactant (e.g., the disinfectant) to be in significant excess.[1][4] If this condition is not met, the model will not be accurate.

Q4: How can I confirm the identity of the degradation products?

A4: Mass spectrometry is the primary tool for identifying unknown products.

  • HPLC-ESI-MS/MS: High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful technique for separating and identifying by-products formed during degradation in aqueous solutions.[1] Chlorinated by-products of this compound often show characteristic fragmentation patterns, such as a fragment at m/z 72.[1]

  • GC-MS: For volatile or semi-volatile by-products, Gas Chromatography-Mass Spectrometry (GC-MS), potentially with headspace solid-phase microextraction (SPME), can be used for identification.[1][4]

Quantitative Data Summary

Table 1: Kinetic Models and Rate Constants for this compound Degradation

Degradation ProcessMatrixKinetic ModelApparent Rate ConstantsConditionsReference
MonochloraminationWaterSecond-Order2.5 - 66.3 M⁻¹h⁻¹pH range 4-9[1]
Chlorination (Hypochlorite)WaterPseudo-First-OrderConstants estimated via fitting procedureHypochlorite in excess[1][4]
Soil DegradationLoamy Sand, Organic, Peat SoilFirst-OrderHalf-life of several monthsLaboratory conditions[2]
Soil DegradationBare Soil (Field)First-OrderHalf-life of 30-40 daysSpring application[2]

Table 2: Common Degradation Pathways and Metabolites

Degradation PathwayKey Metabolites/ProductsAnalytical ConfirmationReference
Chlorination & HydroxylationChlorinated and hydroxylated derivatives on the aromatic ringHPLC-ESI-MS/MS[1][4]
N-demethylation3-(3-chloro-p-tolyl)-1-methylurea-[2]
Ring-methyl OxidationRing-methyl oxidation derivatives-[5]
Polymerization (in soil)Quinone and azo compounds-[3]

Experimental Protocols

Protocol: General Methodology for a Kinetic Study of this compound Degradation in Water

  • Reagent and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare fresh solutions of the degrading agent (e.g., sodium hypochlorite, monochloramine) and standardize their concentration before each experiment.

    • Prepare buffered solutions (e.g., phosphate buffer) to maintain a constant pH throughout the reaction.

  • Experimental Setup:

    • In a temperature-controlled reactor vessel (e.g., a jacketed glass beaker with a magnetic stirrer), add the buffered solution.

    • Spike the buffered solution with the this compound stock solution to achieve the desired initial concentration. Allow it to equilibrate.

    • Initiate the reaction by adding the degrading agent. For pseudo-first-order kinetics, ensure the degrading agent is in significant excess (e.g., >10-fold molar excess).

  • Sampling:

    • Collect aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes, and longer for slow reactions).

    • Immediately quench the reaction in each aliquot by adding a quenching agent (e.g., sodium thiosulfate for chlorine-based oxidants) to stop the degradation process.

  • Sample Analysis (HPLC-UV/MS):

    • Analyze the quenched samples to determine the concentration of remaining this compound and identify degradation products.

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometry (MS) detection.[1][2]

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid for MS compatibility) is typical.

    • Detection: Monitor this compound at its λmax (approx. 240-250 nm) for UV detection. For MS, use electrospray ionization (ESI) in positive mode and monitor the parent ion and expected fragment ions.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Test the fit of the data to different kinetic models (e.g., first-order, second-order) by plotting ln[this compound] vs. time or 1/[this compound] vs. time, respectively.

    • Calculate the rate constants (k) from the slope of the line of best fit. The coefficient of determination (R²) should be high (e.g., >0.98) for a good model fit.[8]

Visualizations

G General Experimental Workflow for this compound Kinetic Study prep 1. Reagent & Standard Preparation setup 2. Reaction Setup (pH, Temp Control) prep->setup initiate 3. Initiate Reaction (Add Degradant) setup->initiate sampling 4. Time-Point Sampling & Quenching initiate->sampling analysis 5. HPLC-MS/MS or GC-MS Analysis sampling->analysis data 6. Data Processing & Kinetic Modeling analysis->data results Results: Rate Constants, Half-life, Degradation Pathway data->results

Caption: A typical experimental workflow for studying this compound degradation kinetics.

G Initial Degradation Pathways of this compound in Water Disinfection cluster_0 This compound This compound chlorination Chlorinated Intermediates This compound->chlorination  Chlorination  on Ring hydroxylation Hydroxylated Intermediates This compound->hydroxylation  Hydroxylation  on Ring further_rxn Further Chlorination & Ring Opening chlorination->further_rxn hydroxylation->further_rxn

Caption: Parallel pathways for the initial degradation of this compound.[1][4]

G Troubleshooting Logic for Kinetic Model Fitting start Data does not fit pseudo-first-order model q1 Is the degrading agent in significant excess? start->q1 fix_conc Action: Increase reactant ratio or use a second-order model q1->fix_conc No q2 Is the matrix complex (e.g., soil)? q1->q2 Yes a1_yes Yes a1_no No try_fomc Action: Try a First Order Multi-Compartment (FOMC) model q2->try_fomc Yes check_other Action: Verify pH, temperature, and check for interfering substances q2->check_other No a2_yes Yes a2_no No

Caption: A decision-making flowchart for troubleshooting kinetic model fits.

References

Technical Support Center: Strategies to Mitigate Chlortoluron Leaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Chlortoluron leaching into groundwater.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its leaching a significant environmental concern?

A1: this compound is a selective, systemic phenylurea herbicide used for pre- or early post-emergence control of annual grasses and broad-leaved weeds, primarily in cereal crops.[1][2] Its leaching is a concern because it is moderately soluble in water, can be persistent in soil, and has a high potential for leaching to groundwater, which can lead to the contamination of drinking water resources.[3][4][5]

Q2: What are the primary factors influencing the leaching potential of this compound?

A2: The leaching of this compound is influenced by a combination of factors:

  • Soil Properties: Soil texture, organic matter content, and pH are critical. Sandy soils with low organic matter have a higher leaching risk.[6][7][8]

  • Herbicide Properties: this compound's moderate water solubility and persistence contribute to its mobility.[3][4]

  • Agricultural Practices: Tillage methods, irrigation management, and application rates significantly impact how the herbicide moves through the soil.[6][9][10]

  • Climatic Conditions: The amount and intensity of rainfall or irrigation following application can drive leaching.[7][11]

Q3: How does soil organic matter affect this compound's mobility?

A3: Soil organic matter (SOM) is the single most important soil property affecting pesticide mobility and degradation.[8][12] Higher organic matter content increases the soil's capacity to adsorb this compound, binding the herbicide molecules to soil particles.[12][13] This reduces the amount of this compound dissolved in the soil water, thereby decreasing its availability for leaching.[8][14] Practices that increase SOM, such as incorporating crop residues or adding manure, can effectively reduce leaching potential.[8][15]

Q4: Which agricultural practices are recommended to minimize this compound leaching?

A4: Several best management practices (BMPs) can be implemented:

  • Conservation Tillage: Practices like no-till leave crop residue on the surface, which increases organic matter and reduces herbicide runoff and leaching.[6][16] However, no-till can sometimes increase macropore flow, so a balanced approach is needed.[9]

  • Cover Crops: Planting cover crops like cereal rye can suppress weeds, increase soil organic matter, and reduce soil erosion and nutrient leaching.[17][18][19] They can also reduce pesticide runoff by 50% or more.[19]

  • Integrated Pest Management (IPM): Using IPM strategies, which combine chemical control with methods like crop rotation and mechanical cultivation, can minimize overall herbicide use.[6][20]

  • Proper Irrigation: Effective irrigation management that avoids overwatering reduces the downward movement of water and dissolved herbicides.[15][20]

Q5: Can this compound be removed from contaminated soil and water?

A5: Yes, several remediation strategies exist.

  • Bioremediation: This involves using microorganisms to break down the herbicide.[21] Techniques like biostimulation enhance the activity of native microbes by adding nutrients and oxygen to the contaminated site.[22][23]

  • Adsorption: Using adsorbents like activated carbon can effectively remove this compound from water.[24] Low-cost adsorbents derived from agricultural byproducts are also being explored.[25][26]

Troubleshooting Guides for Experimental Studies

Problem 1: High concentrations of this compound are detected in leachate from soil column experiments.

Possible CauseTroubleshooting StepRecommended Action
Preferential Flow The soil in the column may have macropores or channels, allowing water and this compound to bypass the soil matrix.Repack the column using a standardized protocol to ensure uniform density. Consider using sieved soil and packing in small, consistent increments.
Low Soil Organic Matter The soil used has a low organic matter content (<1%), leading to low adsorption and high mobility.[7]Amend the soil with a known quantity of organic matter (e.g., peat, compost) and repeat the experiment. This will increase the soil's sorption capacity.[10]
Saturated Soil Conditions The experiment was initiated on already saturated soil, or excessive water was applied, accelerating leaching.[7]Ensure initial soil moisture is at field capacity, not saturation. Apply simulated rainfall/irrigation at a controlled, realistic rate.
Inaccurate Analytical Method The method for quantifying this compound in the leachate is not optimized, leading to erroneous high readings.Verify the analytical method. Use a validated protocol, such as HPLC-UV, and run calibration standards and quality controls with each sample batch.[1][27]

Problem 2: Bioremediation experiments show slow or incomplete degradation of this compound.

Possible CauseTroubleshooting StepRecommended Action
Suboptimal Microbial Conditions The indigenous microbial population lacks essential nutrients, oxygen, or optimal pH for efficient degradation.[22][28]Implement biostimulation. Amend the soil with a source of nitrogen and phosphorus. For aerobic degradation, ensure adequate oxygen supply through sparging or mechanical mixing. Monitor and adjust pH to a neutral range.[23]
Low Bioavailability This compound is strongly adsorbed to soil particles, making it unavailable to microorganisms.[28]Consider the addition of a mild, biodegradable surfactant to increase the bioavailability of the adsorbed this compound.[29]
Presence of Co-contaminants Other substances in the soil may be toxic to the degrading microorganisms or may be preferentially consumed.Analyze the soil for other potential contaminants. If present, a microbial consortium adapted to all contaminants may be required (bioaugmentation).
Incorrect Inoculum The microbial sludge or consortium used for bioaugmentation is not effective for this compound degradation.Screen different microbial sources for their ability to degrade this compound in preliminary batch tests before scaling up the experiment.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Leaching
Water Solubility 70 mg/L at 25°C[13]Moderate solubility allows it to be transported with soil water.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 150 - 420 cm³/g[13]Indicates moderate mobility in soil; adsorption is dependent on organic matter.[13]
Soil Half-life (DT50) 30 - 40 days (field)[1]Moderately persistent, allowing time for leaching to occur before degradation.[4]
Aqueous Photolysis Half-life Rapid[4]In surface water, it degrades with light, but this is not a factor in groundwater.

Table 2: Influence of Agricultural Practices on Herbicide Transport

Management PracticeEffect on Leaching/RunoffKey Findings
Conservation Tillage vs. Conventional Tillage Can reduce runoff and erosion, but may increase macropore flow.[9][10]Conservation tillage increases organic matter at the soil surface, enhancing pesticide retention in the topsoil.[9][16] However, increased macropore connectivity can sometimes increase leaching.[9]
Cover Cropping Significantly reduces runoff and leaching.Cover crops can reduce nutrient and pesticide runoff by 50% or more and decrease soil erosion by 90%.[19] They also improve soil structure and water infiltration.[6][18]
Irrigation Management Proper scheduling reduces leaching.Applying pesticides to saturated soil or just before heavy irrigation increases the probability of leaching.[7] Delaying irrigation after application minimizes leaching risk.[15]

Experimental Protocols

Protocol 1: Soil Column Leaching Experiment

  • Column Preparation:

    • Use glass or stainless steel columns (e.g., 30 cm length, 10 cm diameter).

    • Place a glass wool plug and a layer of acid-washed sand at the bottom of the column.

    • Air-dry and sieve the test soil (<2 mm).

    • Pack the soil into the column in 5 cm increments to achieve a uniform bulk density representative of field conditions.

  • Pre-equilibration:

    • Slowly saturate the column from the bottom with a background electrolyte solution (e.g., 0.01 M CaCl2) to establish steady-state flow.

  • This compound Application:

    • Prepare a solution of this compound at a concentration relevant to the field application rate.

    • Apply the solution uniformly to the top of the soil column.

  • Leaching:

    • Initiate leaching by applying the background electrolyte solution to the column surface using a peristaltic pump at a constant, low flow rate to simulate rainfall.

    • Collect leachate fractions at regular time intervals using a fraction collector.

  • Analysis:

    • Measure the volume of each leachate fraction.

    • Analyze the concentration of this compound in each fraction using HPLC-UV (as per Protocol 2).

    • After the experiment, section the soil column to determine the distribution of residual this compound in the soil profile.

Protocol 2: Determination of this compound in Water Samples by HPLC

This is a general protocol and may require optimization.

  • Sample Preparation:

    • For water samples (leachate), filter through a 0.45 µm syringe filter to remove particulates.

    • If concentration is needed, perform solid-phase extraction (SPE) using a C18 cartridge.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 240 nm.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration in the samples by comparing their peak areas to the calibration curve. The detection limit is typically around 0.1 µg/L.[1]

Visualizations

start High this compound Detected in Leachate cause1 Possible Cause: Preferential Flow start->cause1 cause2 Possible Cause: Low Soil Organic Matter start->cause2 cause3 Possible Cause: Analytical Error start->cause3 solution1 Solution: Standardize soil column packing cause1->solution1 Verify Packing solution2 Solution: Amend soil with organic matter cause2->solution2 Analyze Soil solution3 Solution: Validate analytical method with controls cause3->solution3 Check QC

Caption: Troubleshooting workflow for high this compound leaching in experiments.

center This compound Leaching soil Soil Characteristics center->soil ag Agricultural Practices center->ag chem Herbicide Properties center->chem climate Climatic Factors center->climate texture Texture (Sand/Clay) soil->texture om Organic Matter soil->om ph pH soil->ph tillage Tillage ag->tillage irrigation Irrigation ag->irrigation cover_crops Cover Crops ag->cover_crops solubility Solubility chem->solubility persistence Persistence (Half-life) chem->persistence koc Adsorption (Koc) chem->koc rainfall Rainfall Intensity climate->rainfall temperature Temperature climate->temperature

Caption: Key interconnected factors that influence this compound leaching potential.

A Hypothesis (e.g., Cover crops reduce leaching) B Experimental Design - Field Plots / Lysimeters - Treatments (Cover Crop vs. Control) A->B Formulate C Implementation - Plant Cover Crop - Apply this compound B->C Setup D Monitoring & Sampling - Collect Leachate - Collect Soil Cores C->D Execute E Laboratory Analysis (e.g., HPLC) D->E Process F Data Analysis & Conclusion E->F Interpret

Caption: A typical experimental workflow for evaluating a mitigation strategy.

References

Validation & Comparative

Comparative Toxicity of Phenylurea Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of several widely used phenylurea herbicides, including Monuron, Diuron, Linuron, Isoproturon, and Chlorotoluron. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicity data, detailed experimental methodologies, and an overview of the known toxicological signaling pathways.

Quantitative Toxicity Data

The following tables summarize the acute, chronic, reproductive, developmental, and ecotoxicological data for the selected phenylurea herbicides. These values are essential for comparative risk assessment and understanding the toxicological profiles of these compounds.

Table 1: Mammalian Toxicity Data for Phenylurea Herbicides

HerbicideAcute Oral LD50 (rat, mg/kg)Chronic NOAEL (rat, mg/kg/day)Developmental NOAEL (rat, mg/kg/day)Reproductive NOAEL (rat, mg/kg/day)
Monuron 1053 - 3700[1][2]25100 (Maternal)25
Diuron 3400[3]1 (LOAEL)[3][4]200 (Maternal)125
Linuron ~15000.77[5]50 (Maternal, LOAEL)[6]0.77[5]
Isoproturon 3350 (mice)[7]7[8]90 (Maternal)[9]3.1
Chlorotoluron >10000[10][11]5[10]500 (Maternal, retardation at this dose)[12]300 (3000 mg/kg diet)[12]

Table 2: Ecotoxicity Data for Phenylurea Herbicides

HerbicideAlgae EC50 (72h or 96h, mg/L)Daphnia magna EC50 (48h, mg/L)
Monuron 0.03 - 0.0610.2
Diuron 0.0007 - 0.0221.4 - 10.6
Linuron 0.015 - 0.0310.75 - 15
Isoproturon 0.013 - 0.038[13]91
Chlorotoluron 0.024[10]67[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of protocols for key experiments cited in the assessment of phenylurea herbicide toxicity.

Acute Oral Toxicity Testing (as per OECD Guideline 423)

The acute oral toxicity of phenylurea herbicides is typically determined using a method like the Acute Toxic Class Method (OECD 423).

  • Test Animals: Young adult, healthy, non-pregnant female rats are used.

  • Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dosing: The test substance is administered orally by gavage. Dosing is sequential, starting with a dose expected to cause some signs of toxicity. Subsequent dosing depends on the outcome of the previous dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Developmental Toxicity Study (as per OECD Guideline 414)

Developmental toxicity studies assess the potential of a substance to interfere with normal development.

  • Test Animals: Pregnant female rats or rabbits are used.

  • Dosing: The test substance is administered daily by gavage during the period of major organogenesis.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Examinations: Near term, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Ames Test for Mutagenicity (as per OECD Guideline 471)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals.

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without S9 mix. The mixture is plated on a minimal agar medium lacking the required amino acid.

  • Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Single-cell suspensions are obtained from the target tissue or cell culture.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA (with strand breaks) migrates further in the electric field, creating a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Toxicological Signaling Pathways

Phenylurea herbicides exert their toxicity through various mechanisms, particularly in non-target organisms. The primary mode of action is the inhibition of photosynthesis in plants. However, in animals, other pathways are affected.

Linuron: Anti-Androgenic Signaling Pathway

Linuron is a known endocrine disruptor with anti-androgenic activity. It competitively inhibits the binding of androgens, such as dihydrotestosterone (DHT), to the androgen receptor (AR). This blockage prevents the AR from translocating to the nucleus and activating the transcription of androgen-responsive genes, leading to adverse effects on male reproductive development and function.

Linuron_Anti_Androgenic_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Dihydrotestosterone (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP displaces HSP Linuron Linuron Linuron->AR_HSP competitively binds AR Androgen Receptor (AR) AR->AR_HSP binds HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_DHT AR-DHT Complex AR_HSP->AR_DHT conformational change AR_Linuron AR-Linuron Complex (Inactive) AR_HSP->AR_Linuron ARE Androgen Response Element (ARE) AR_DHT->ARE translocates & binds to Blocked_Transcription Transcription Blocked AR_Linuron->Blocked_Transcription cannot bind ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Male_Development Normal Male Development Protein_Synthesis->Male_Development Adverse_Effects Adverse Reproductive Effects Blocked_Transcription->Adverse_Effects

Caption: Linuron's anti-androgenic mechanism of action.
Diuron: Proposed Hepatotoxicity Pathway

Diuron exposure has been associated with hepatotoxicity. While the exact molecular pathway is still under investigation, evidence suggests the involvement of oxidative stress and mitochondrial dysfunction. Diuron and its metabolites can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Diuron_Hepatotoxicity_Pathway Diuron Diuron Metabolites Metabolites Diuron->Metabolites metabolism Mitochondria Mitochondria Metabolites->Mitochondria acts on ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Proposed pathway for Diuron-induced hepatotoxicity.
Isoproturon: Potential Neurotoxicity Experimental Workflow

Studies have suggested that Isoproturon may exert neurotoxic effects. A common experimental workflow to investigate this involves in vitro and in vivo models to assess impacts on neuronal cells and neurotransmitter systems.

Isoproturon_Neurotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Isoproturon_Exposure Isoproturon Exposure Neuronal_Cells Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Isoproturon_Exposure->Neuronal_Cells Animal_Model Animal Model (e.g., Rat, Zebrafish) Isoproturon_Exposure->Animal_Model Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Neuronal_Cells->Viability_Assay Neurotransmitter_Analysis Neurotransmitter Level Analysis (e.g., HPLC) Neuronal_Cells->Neurotransmitter_Analysis ROS_Assay ROS Production Assay Neuronal_Cells->ROS_Assay Data_Analysis Data Analysis and Conclusion Viability_Assay->Data_Analysis Neurotransmitter_Analysis->Data_Analysis ROS_Assay->Data_Analysis Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Histopathology Brain Histopathology Animal_Model->Histopathology Neurochemical_Analysis Brain Neurochemical Analysis Animal_Model->Neurochemical_Analysis Behavioral_Tests->Data_Analysis Histopathology->Data_Analysis Neurochemical_Analysis->Data_Analysis

Caption: Experimental workflow for investigating Isoproturon neurotoxicity.

References

Validating a Novel Analytical Method for Chlortoluron Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of the herbicide Chlortoluron is critical for environmental monitoring, food safety assurance, and toxicological studies. This guide provides a comprehensive comparison of a new hypothetical analytical method against established techniques for this compound detection. The performance of each method is evaluated based on key validation parameters, supported by experimental data to facilitate informed decisions in methodology selection and development.

A High-Performance Approach: The "Chlorto-Quant" Method

This guide introduces "Chlorto-Quant," a novel analytical method designed for the sensitive and selective detection of this compound. The method is based on a refined sample extraction protocol followed by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This combination offers significant improvements in throughput, sensitivity, and specificity compared to traditional methods.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound detection is contingent on factors such as the required sensitivity, the complexity of the sample matrix, desired throughput, and available instrumentation. The following table summarizes the quantitative performance of the new "Chlorto-Quant" method in comparison to existing analytical techniques based on published experimental data.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Precision (RSD%)
Chlorto-Quant (UHPLC-MS/MS) Surface Water 0.005 µg/L 0.015 µg/L 0.015 - 10 µg/L 95 - 105 < 5
HPLC-UV[1]Tap Water & Soft Drinks0.82–1.29 ng/mLNot Reported5–500 ppb75 - 90.1Not Reported
LC-ESI-MS/MS[2]River Water8 - 30 pptNot ReportedNot ReportedNot ReportedNot Reported
Immunosensor (Amperometric)[1][3]Groundwater22.4 ng/LNot Reported0.01–10 µg/LNot ReportedNot Reported
Capillary Electrophoresis (CE-ECL)[4]Yam0.01-0.05 µg/LNot Reported0.1-20,000 µg/L90.0 - 99.2< 3.2

Experimental Workflow for Method Validation

The validation of any new analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for validating a new analytical method for this compound detection.

G cluster_0 Method Development cluster_1 Method Validation A Method Optimization B Sample Preparation A->B C Instrumental Analysis B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision E->G H LOD & LOQ E->H I Robustness F->I G->I

A typical workflow for the validation of a new analytical method.

Interrelation of Key Validation Parameters

The validation of an analytical method involves the assessment of several interconnected parameters. Understanding their logical relationship is crucial for a comprehensive evaluation.

G Specificity Specificity LOD Limit of Detection Specificity->LOD LOQ Limit of Quantification Specificity->LOQ Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Logical relationship of key analytical method validation parameters.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chlorto-Quant (UHPLC-MS/MS) Method

1.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of ultrapure water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 6 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.

1.2. Instrumental Analysis

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: 10% B to 90% B in 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Quantifier: [Precursor ion] > [Product ion 1]

    • Qualifier: [Precursor ion] > [Product ion 2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

2.1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 200 mL of water sample in a separatory funnel, add 5 g of NaCl and shake to dissolve.

  • Add 50 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with 50 mL of dichloromethane each time.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness using a rotary evaporator.

  • Reconstitute the residue in 1 mL of the mobile phase.

2.2. Instrumental Analysis

  • HPLC System: Shimadzu LC-20AT or equivalent.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis Detector at 242 nm.

Enzyme-Linked Immunosorbent Assay (ELISA) - for Screening

3.1. Principle This is a competitive immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-Chlortoluron antibody-coated wells. The amount of colored product formed is inversely proportional to the concentration of this compound in the sample.

3.2. Procedure (General)

  • Add 50 µL of standards or samples to the antibody-coated microtiter wells.

  • Add 50 µL of the this compound-enzyme conjugate to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the wells three times with washing buffer.

  • Add 100 µL of substrate solution to each well and incubate for 15 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of this compound in the samples by comparing their absorbance with the standard curve.

References

Cross-Reactivity of Chlortoluron with Other Urea Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the phenylurea herbicide Chlortoluron with other structurally related urea herbicides in immunoassay-based detection methods. Understanding the specificity of antibodies developed for this compound is crucial for the accurate and reliable quantification of this compound in complex matrices, avoiding false-positive results due to the presence of other similar herbicides.

Quantitative Cross-Reactivity Data

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are common methods for the detection of this compound. The specificity of these assays is determined by the cross-reactivity of the antibodies used. While several studies have investigated this, detailed quantitative data is often embedded within full research articles. Based on available literature, a polyclonal antibody raised against a this compound derivative has demonstrated notable cross-reactivity with other phenylurea herbicides.

For illustrative purposes, the following table presents a summary of observed cross-reactivity based on available information. It is important to note that the lack of standardized reporting and access to full datasets limits a direct quantitative comparison across all studies.

Compound Chemical Class Observed Cross-Reactivity with Anti-Chlortoluron Antibodies Reference
This compound Phenylurea100% (by definition)N/A
Chlorbromuron PhenylureaSignificant cross-reactivity reported.[1][2]
Isoproturon PhenylureaSignificant cross-reactivity reported.[1][2]
Metoxuron PhenylureaSignificant cross-reactivity reported.[1][2]
Diuron PhenylureaResponded in the same manner as this compound.[3]
Tebuthiuron Substituted UreaMinimal to no significant cross-reactivity observed.[3]
Triflusulfuron SulfonylureaMinimal to no significant cross-reactivity observed.[3]
Metazachlor ChloroacetamideA significant relative response was observed only at high concentrations.[3]
Dimethachlor ChloroacetamideA significant relative response was observed only at high concentrations.[3]
Pethoxamid ChloroacetamideMinimal to no significant cross-reactivity observed.[3]
Bentazone DiazineMinimal to no significant cross-reactivity observed.[3]

Experimental Protocols

The determination of this compound concentration and the assessment of cross-reactivity with other urea herbicides are commonly performed using a competitive indirect ELISA. The following is a detailed methodology based on principles described in the literature[3].

Principle of the Competitive Immunoassay

The assay is based on the competition between free this compound in the sample and a this compound conjugate (e.g., biotinylated this compound) immobilized on a solid phase (e.g., a microtiter plate) for a limited number of specific anti-Chlortoluron antibody binding sites. The amount of antibody bound to the immobilized conjugate is inversely proportional to the concentration of free this compound in the sample. The bound antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), which catalyzes a colorimetric reaction with a substrate.

Key Experimental Steps
  • Hapten Synthesis and Immunogen Preparation:

    • A derivative of this compound containing a functional group (e.g., a carboxyl group) is synthesized to act as a hapten.

    • The hapten is then covalently coupled to a carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) to form an immunogen. This is necessary to elicit a strong immune response.

  • Antibody Production:

    • The immunogen is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.

    • For monoclonal antibodies, hybridoma technology is employed to ensure a continuous and specific antibody supply.

  • Preparation of Immobilized Antigen:

    • A this compound derivative (which can be the same or a different hapten used for immunization) is conjugated to a molecule that facilitates its immobilization onto the microtiter plate (e.g., biotin for binding to streptavidin-coated plates).

  • Competitive ELISA Procedure:

    • Coating: Microtiter plates are coated with streptavidin and then with the biotinylated this compound conjugate.

    • Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution of a non-reactive protein (e.g., BSA or non-fat dry milk).

    • Competitive Reaction: A mixture of the sample (or standard) containing free this compound and a fixed concentration of the primary anti-Chlortoluron antibody is added to the wells. The plate is incubated to allow competition for antibody binding between the free and immobilized this compound.

    • Washing: The plate is washed to remove unbound antibodies and other components.

    • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., goat anti-mouse IgG-HRP) is added to the wells and binds to the primary antibodies that are attached to the immobilized this compound.

    • Washing: The plate is washed again to remove any unbound secondary antibody-enzyme conjugate.

    • Signal Development: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

    • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

    • Data Acquisition: The absorbance of the colored product in each well is measured using a microplate reader.

  • Data Analysis and Cross-Reactivity Calculation:

    • A standard curve is generated by plotting the absorbance against the known concentrations of this compound standards.

    • The concentration of this compound in the samples is determined by interpolating their absorbance values on the standard curve.

    • Cross-reactivity is determined by running the same assay with the potential cross-reacting compounds at various concentrations. The IC50 value (the concentration of the compound that causes 50% inhibition of the maximum signal) is determined for each compound.

    • The percentage of cross-reactivity (%CR) is calculated using the following formula: %CR = (IC50 of this compound / IC50 of the test compound) x 100

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_0 High this compound Concentration cluster_1 Low this compound Concentration Free Chlortoluron_H Free this compound Bound Antibody_H Antibody-Chlortoluron Complex Free Chlortoluron_H->Bound Antibody_H Binds Antibody_H Anti-Chlortoluron Antibody Antibody_H->Bound Antibody_H Immobilized Chlortoluron_H Immobilized This compound Unbound Antibody_H Unbound Antibody Signal_H Low Signal Bound Antibody_H->Signal_H Results in Free Chlortoluron_L Free this compound Antibody_L Anti-Chlortoluron Antibody Bound to Plate_L Antibody Bound to Plate Antibody_L->Bound to Plate_L Binds Immobilized Chlortoluron_L Immobilized This compound Immobilized Chlortoluron_L->Bound to Plate_L Signal_L High Signal Bound to Plate_L->Signal_L Results in

Caption: Principle of Competitive ELISA for this compound Detection.

G Start Start: Sample/Standard + Anti-Chlortoluron Antibody Incubate Incubate to allow free this compound to bind antibody Start->Incubate AddToPlate Add mixture to this compound-coated plate Incubate->AddToPlate CompetitiveBinding Competitive Binding: Unbound antibody binds to plate AddToPlate->CompetitiveBinding Wash1 Wash to remove unbound antibody CompetitiveBinding->Wash1 AddSecondary Add enzyme-conjugated secondary antibody Wash1->AddSecondary Incubate2 Incubate to allow secondary antibody to bind AddSecondary->Incubate2 Wash2 Wash to remove unbound secondary antibody Incubate2->Wash2 AddSubstrate Add substrate Wash2->AddSubstrate ColorDevelopment Color Development AddSubstrate->ColorDevelopment StopReaction Stop Reaction ColorDevelopment->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance

Caption: Experimental Workflow of a Competitive ELISA.

G cluster_cross_reactivity Structurally Similar Urea Herbicides This compound This compound Antibody Anti-Chlortoluron Antibody This compound->Antibody SpecificBinding Specific Binding Antibody->SpecificBinding Isoproturon Isoproturon CrossReactiveBinding Cross-Reactive Binding Isoproturon->CrossReactiveBinding Diuron Diuron Diuron->CrossReactiveBinding Metoxuron Metoxuron Metoxuron->CrossReactiveBinding CrossReactiveBinding->Antibody May also bind to

Caption: Logical Relationship of Cross-Reactivity.

References

A Comparative Analysis of Chlortoluron and Diuron Degradation in Soil

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the comparative degradation kinetics, experimental methodologies, and degradation pathways of two widely used phenylurea herbicides.

This guide provides a comprehensive comparison of the degradation rates of chlortoluron and diuron in soil, aimed at researchers, scientists, and professionals in drug development and environmental science. The information presented is curated from various scientific studies to offer an objective overview of the persistence and fate of these two herbicides in the soil environment.

Quantitative Degradation Data

The degradation of both this compound and diuron in soil is a complex process influenced by a multitude of factors including soil type, organic matter content, microbial activity, temperature, and moisture. Consequently, the reported degradation rates, often expressed as half-life (DT50), vary significantly across different studies. The following table summarizes the range of reported half-life values for this compound and diuron in soil under aerobic conditions. It is important to note that a direct comparison is challenging as the data are derived from studies with varying experimental conditions.

HerbicideTypical Half-life (DT50) in Soil (days)Range of Reported Half-lives (DT50) in Soil (days)Key Factors Influencing Degradation
This compound 33.5[1]4-6 weeks (28-42 days)[2], 28-70 days[2], up to 93 daysSoil type[3][4], microbial activity, temperature, moisture content
Diuron 90[5]30-365 days[5], 53.3-77.0 days in black soil, 53.3-69.3 days in red soil[6]Soil organic matter, clay content, microbial populations[7], pH

Experimental Protocols for Herbicide Degradation Studies in Soil

The determination of herbicide degradation rates in soil typically involves laboratory incubation studies under controlled conditions. The following is a generalized experimental protocol based on common methodologies described in the scientific literature.

1. Soil Collection and Preparation:

  • Soil is collected from the upper layer (0-20 cm) of a field with no recent history of pesticide application.

  • The soil is sieved (e.g., through a 2 mm mesh) to remove stones and large organic debris and homogenized.

  • The soil's physicochemical properties, such as texture, pH, organic carbon content, and microbial biomass, are characterized.

2. Herbicide Application:

  • A stock solution of the herbicide (this compound or diuron) is prepared in a suitable solvent.

  • The herbicide solution is applied to the soil samples to achieve a desired concentration, typically within the range of recommended field application rates. The solvent is allowed to evaporate.

3. Incubation:

  • The treated soil samples are placed in incubation vessels (e.g., flasks or microcosms).

  • The soil moisture is adjusted to a specific level, often a percentage of the water holding capacity (e.g., 40-60%).

  • The samples are incubated in the dark at a constant temperature (e.g., 20-25°C) to prevent photodegradation. Aerobic conditions are maintained by ensuring adequate air exchange.

4. Sampling and Extraction:

  • Soil subsamples are collected at regular time intervals over the course of the experiment (e.g., 0, 1, 3, 7, 14, 28, 60, and 90 days).

  • The herbicide and its potential metabolites are extracted from the soil using an appropriate organic solvent or a mixture of solvents. Common extraction techniques include shaking, sonication, or accelerated solvent extraction (ASE).

5. Analysis:

  • The extracts are filtered and analyzed using high-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS/MS) detector to identify and quantify the parent herbicide and its degradation products.[8]

6. Data Analysis:

  • The degradation kinetics of the herbicide are determined by plotting its concentration over time.

  • The data are often fitted to a first-order decay model to calculate the degradation rate constant and the half-life (DT50) of the herbicide in the soil.

Degradation Pathways

The biodegradation of this compound and diuron in soil is primarily mediated by microorganisms and involves a series of enzymatic reactions. The principal degradation pathways for both herbicides are illustrated below.

This compound This compound N_demethylation N-Demethylation This compound->N_demethylation Microbial Enzymes Ring_hydroxylation Ring Hydroxylation This compound->Ring_hydroxylation Microbial Enzymes Metabolite1 N'-(3-chloro-4-methylphenyl)-N-methylurea N_demethylation->Metabolite1 Metabolite2 N'-(3-chloro-4-methylphenyl)urea N_demethylation->Metabolite2 Hydroxylated_metabolite Hydroxylated this compound Ring_hydroxylation->Hydroxylated_metabolite Metabolite1->N_demethylation Hydrolysis Hydrolysis Metabolite2->Hydrolysis Aniline_derivative 3-chloro-4-methylaniline Hydrolysis->Aniline_derivative Further_degradation Further Degradation (Ring Cleavage) Aniline_derivative->Further_degradation

Figure 1. Primary degradation pathway of this compound in soil.

The degradation of this compound is initiated by two main microbial processes: N-demethylation of the urea side chain and hydroxylation of the aromatic ring.[9][10] Successive N-demethylation leads to the formation of N'-(3-chloro-4-methylphenyl)-N-methylurea and subsequently N'-(3-chloro-4-methylphenyl)urea. Hydrolysis of the urea group can then yield 3-chloro-4-methylaniline, which can be further degraded through ring cleavage.

Diuron Diuron N_demethylation1 N-Demethylation Diuron->N_demethylation1 Microbial Enzymes DCPMU 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) N_demethylation1->DCPMU N_demethylation2 N-Demethylation DCPMU->N_demethylation2 DCPU 1-(3,4-dichlorophenyl)urea (DCPU) N_demethylation2->DCPU Hydrolysis Hydrolysis DCPU->Hydrolysis DCA 3,4-dichloroaniline (DCA) Hydrolysis->DCA Further_degradation Further Degradation (Ring Cleavage) DCA->Further_degradation

Figure 2. Primary degradation pathway of Diuron in soil.

The aerobic biodegradation of diuron primarily proceeds through a stepwise N-demethylation of the urea side chain.[11][12] This process forms the metabolites 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) and subsequently 1-(3,4-dichlorophenyl)urea (DCPU).[11][13] The urea functional group is then hydrolyzed to produce 3,4-dichloroaniline (DCA), which can undergo further microbial degradation, eventually leading to the cleavage of the aromatic ring.[11][14]

Conclusion

Based on the available literature, diuron is generally more persistent in the soil environment than this compound, as indicated by its typically longer half-life. However, the degradation rates of both herbicides are highly dependent on specific soil and environmental conditions. The primary degradation pathway for both compounds involves microbial N-dealkylation and hydrolysis, with this compound also undergoing ring hydroxylation. For a definitive comparison of their degradation rates, further studies directly comparing these two herbicides in various soil types under identical and well-controlled experimental conditions are warranted.

References

A Comparative Guide to In-Vitro and In-Vivo Studies of Chlortoluron Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for assessing the phytotoxicity of Chlortoluron, a widely used phenylurea herbicide. By examining data from both systems, researchers can gain a more complete understanding of its mechanisms of action, from the cellular level to the whole organism. This document synthesizes available experimental data, details relevant protocols, and visualizes key pathways to facilitate a deeper understanding of this compound's impact on plants.

Introduction to this compound and its Phytotoxic Effects

This compound (3-(3-chloro-p-tolyl)-1,1-dimethylurea) is a selective herbicide used to control annual grasses and broad-leaved weeds in cereal crops.[1][2] Its primary mode of action is the inhibition of photosynthesis.[1] this compound blocks the electron transport chain in Photosystem II (PSII) by binding to the QB site on the D1 protein, which prevents the reduction of plastoquinone.[1] This disruption leads to a cascade of events, including the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, cell death.[3][4][5]

The selectivity of this compound is attributed to the differential metabolic capacities of tolerant and susceptible plant species. Tolerant crops, such as wheat, can rapidly detoxify the herbicide through N-demethylation and ring-methyl hydroxylation, reactions often catalyzed by cytochrome P450 monooxygenases.[6] In contrast, susceptible weeds have a lower metabolic capacity, leading to the accumulation of the active herbicide and subsequent phytotoxicity.

In-Vitro vs. In-Vivo Methodologies: A Comparative Overview

The study of this compound phytotoxicity can be broadly categorized into in-vitro and in-vivo approaches. Each offers unique advantages and limitations, and a combined approach provides the most comprehensive understanding.

  • In-Vitro Studies: These are conducted in a controlled laboratory setting, typically using isolated cells, tissues, or organelles (e.g., plant cell suspension cultures, isolated chloroplasts). They are invaluable for elucidating primary mechanisms of action, studying metabolic pathways, and high-throughput screening of herbicide efficacy. However, they may not fully recapitulate the complex interactions that occur within a whole plant.

  • In-Vivo Studies: These are performed on whole plants, either in controlled environments (e.g., greenhouses) or in field conditions. In-vivo studies provide a more holistic view of an herbicide's effects, including its uptake, translocation, and impact on overall plant growth and development. They are essential for assessing the practical efficacy and selectivity of an herbicide under realistic conditions.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, comparing the phytotoxic effects of this compound in in-vitro and in-vivo systems. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, plant species, and methodologies across different studies.

Table 1: Comparison of this compound Concentration Resulting in 50% Inhibition (IC50/EC50)

ParameterIn-Vitro SystemIC50/EC50 ValueIn-Vivo SystemIC50/EC50 ValueReference(s)
Growth Inhibition Tobacco (Nicotiana tabacum) cell suspension cultureNot explicitly found in searchesTobacco (Nicotiana tabacum) plants~30 µM (for 50% fresh weight reduction)[7]
Photosynthetic Electron Transport Inhibition Isolated chloroplastsNot explicitly found in searchesNot directly applicableNot applicable

Table 2: Impact of this compound on Photosynthesis and Oxidative Stress Markers

ParameterIn-Vitro SystemObserved EffectIn-Vivo SystemObserved EffectReference(s)
Chlorophyll Content Not explicitly found in searchesNot availableRedroot pigweed (Amaranthus retroflexus) and Lettuce (Lactuca sativa)Dose-dependent decrease in chlorophyll content.[8]
Malondialdehyde (MDA) Content (Lipid Peroxidation) Not explicitly found in searchesNot availableSoybean (Glycine max)Increased MDA levels indicating oxidative stress.[9]
Antioxidant Enzyme Activity (e.g., SOD, CAT) Not explicitly found in searchesNot availableSoybean (Glycine max)Increased activity of catalase (CAT), ascorbate peroxidase (APX), and guaiacol peroxidase (GPX).[9]

Table 3: this compound Metabolism in a Resistant Weed Species (Alopecurus myosuroides)

ParameterIn-Vitro System (Cell Suspension)In-Vivo System (Whole Plant)Reference(s)
Metabolism Rate Resistant biotype showed greater metabolism than susceptible biotype.Resistant biotype showed greater metabolism than susceptible biotype.[10]
Primary Detoxification Pathway Ring-methyl hydroxylationRing-methyl hydroxylation[10]
Metabolites Formed N-demethylated and ring-methyl hydroxylated derivativesN-demethylated and ring-methyl hydroxylated derivatives[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess this compound phytotoxicity.

In-Vitro Phytotoxicity Assessment: Plant Cell Suspension Culture

This protocol outlines a general procedure for evaluating the effect of this compound on the growth of plant cell suspension cultures.

Objective: To determine the IC50 value of this compound for the growth of a specific plant cell line.

Materials:

  • Established plant cell suspension culture (e.g., tobacco BY-2, Arabidopsis T87)

  • Appropriate liquid culture medium (e.g., Murashige and Skoog medium with supplements)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile flasks or multi-well plates

  • Shaker incubator

  • Spectrophotometer or cell counter

  • Triphenyl tetrazolium chloride (TTC) or Evans blue for viability staining

Procedure:

  • Culture Maintenance: Maintain the cell suspension culture in the exponential growth phase by regular subculturing.

  • Treatment Preparation: Prepare a series of this compound concentrations by diluting the stock solution in the culture medium. Include a solvent control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.

  • Inoculation: Inoculate sterile flasks or wells with a known density of cells from the exponential phase culture.

  • Treatment Application: Add the prepared this compound solutions to the respective flasks or wells.

  • Incubation: Incubate the cultures on a rotary shaker at a specific speed and temperature, under a defined light/dark cycle for a predetermined period (e.g., 7-14 days).

  • Growth Measurement: At the end of the incubation period, measure cell growth. This can be done by determining the packed cell volume, fresh weight, dry weight, or by using a spectrophotometer to measure the optical density of the culture. Cell viability can be assessed using TTC or Evans blue staining.

  • Data Analysis: Plot the percentage of growth inhibition against the logarithm of the this compound concentration. The IC50 value (the concentration that causes 50% growth inhibition) can be calculated using a suitable regression model.

In-Vivo Phytotoxicity Assessment: Whole Plant Bioassay

This protocol describes a common method for assessing the phytotoxicity of this compound on whole plants.

Objective: To evaluate the effect of this compound on the growth and physiology of a target plant species.

Materials:

  • Seeds of the test plant species (e.g., wheat, black-grass)

  • Pots filled with a suitable growing medium (e.g., soil, sand, vermiculite)

  • This compound formulation

  • Spray chamber or hand sprayer

  • Controlled environment growth chamber or greenhouse

  • Balance, ruler, and chlorophyll meter (e.g., SPAD meter)

Procedure:

  • Plant Growth: Sow the seeds in pots and allow them to grow to a specific developmental stage (e.g., 2-3 leaf stage).

  • Treatment Application: Prepare different concentrations of the this compound formulation in water. Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control.

  • Growth Conditions: Place the treated plants in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Phytotoxicity Assessment: At regular intervals after treatment (e.g., 7, 14, and 21 days), assess the phytotoxicity by observing visual symptoms such as chlorosis, necrosis, and stunting.

  • Growth Measurements: At the end of the experiment, harvest the plants and measure various growth parameters, including shoot and root length, and fresh and dry weight.

  • Physiological Measurements: Measure physiological parameters such as chlorophyll content using a SPAD meter or by solvent extraction and spectrophotometry.

  • Data Analysis: Analyze the data statistically to determine the significance of the treatment effects. Calculate the EC50 value (the concentration that causes a 50% reduction in a specific growth parameter).

Signaling Pathways and Mechanisms of Phytotoxicity

The phytotoxic effects of this compound are initiated by the inhibition of photosynthetic electron transport. This primary event triggers a cascade of secondary responses, primarily mediated by the overproduction of reactive oxygen species (ROS).

Inhibition of Photosynthesis and Initial ROS Production

This compound This compound PSII Photosystem II (PSII) D1 Protein (QB site) This compound->PSII Binds to QB site ElectronTransport Inhibited Electron Transport PSII->ElectronTransport Blocks electron flow ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) ElectronTransport->ROS Leads to over-reduction of photosynthetic components

Caption: this compound inhibits Photosystem II, leading to the generation of ROS.

Oxidative Stress and Cellular Damage

The accumulation of ROS leads to oxidative stress, causing widespread damage to cellular components.

ROS Increased ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (MDA formation) OxidativeStress->LipidPeroxidation ProteinOxidation Protein Oxidation OxidativeStress->ProteinOxidation DNA_Damage DNA Damage OxidativeStress->DNA_Damage CellularDamage Cellular Damage & Death LipidPeroxidation->CellularDamage ProteinOxidation->CellularDamage DNA_Damage->CellularDamage

Caption: ROS-induced oxidative stress leads to cellular damage and death.

Plant Defense and Detoxification Signaling

Plants possess sophisticated signaling pathways to perceive and respond to oxidative stress, as well as to metabolize xenobiotics like herbicides.

ROS ROS Signal MAPK_Cascade MAPK Signaling Cascade ROS->MAPK_Cascade Activates TranscriptionFactors Activation of Transcription Factors MAPK_Cascade->TranscriptionFactors Antioxidant_Genes Antioxidant Gene Expression (SOD, CAT) TranscriptionFactors->Antioxidant_Genes Upregulates Detoxification_Genes Detoxification Gene Expression (P450s) TranscriptionFactors->Detoxification_Genes Upregulates Detoxified_this compound Detoxified Metabolites Detoxification_Genes->Detoxified_this compound Metabolizes this compound This compound This compound This compound->Detoxification_Genes Induces

Caption: Plant signaling pathways in response to this compound-induced stress.

Conclusion

The evaluation of this compound phytotoxicity through both in-vitro and in-vivo studies provides a complementary and comprehensive understanding of its herbicidal action. In-vitro assays are powerful tools for dissecting the primary molecular mechanisms and for high-throughput screening, while in-vivo experiments are indispensable for assessing the overall efficacy, selectivity, and environmental fate of the herbicide. The data presented in this guide highlights the consistent primary mechanism of photosynthesis inhibition and the subsequent induction of oxidative stress across both systems. The key difference in plant response lies in the metabolic capacity to detoxify this compound, a process that can be effectively studied at both the cellular and whole-plant levels. Future research should aim for more direct comparative studies using the same plant species to provide a clearer correlation between in-vitro and in-vivo data, which will be invaluable for predictive toxicology and the development of more effective and safer herbicides.

References

Inter-laboratory Validation of Chlortoluron Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Chlortoluron, a widely used herbicide. It is designed to assist researchers and analytical laboratories in selecting the most appropriate method for their specific needs and to provide a framework for inter-laboratory validation. The information presented is based on a synthesis of publicly available data from various studies and reports.

Data Presentation: Comparison of Analytical Methods

The performance of different analytical methods for this compound determination is crucial for accurate and reliable results. The following table summarizes key validation parameters for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Data has been compiled from various sources to provide a comparative overview.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 10 µg/L (Water)0.01 - 0.1 µg/L (Water)0.001 - 0.05 µg/L (Water & Soil)
Limit of Quantification (LOQ) 0.5 - 25 µg/L (Water)0.05 - 0.5 µg/L (Water)0.005 - 0.1 µg/L (Water & Soil)
Recovery 85 - 110%80 - 115%90 - 120%
Precision (RSD) < 15%< 20%< 10%
Typical Matrix WaterWater, SoilWater, Soil, Food matrices

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are generalized protocols for the three key analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Sample Preparation (Water Samples):

  • Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

  • For trace analysis, perform a solid-phase extraction (SPE) step.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.

    • Wash the cartridge with deionized water.

    • Elute the retained this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of 242 nm.

  • Quantification: External standard calibration using certified reference standards of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (Soil Samples):

  • Air-dry the soil sample and sieve it to remove large debris.

  • Extract a known weight of the soil sample (e.g., 10 g) with a suitable solvent (e.g., acetone or a mixture of acetone and hexane) using sonication or Soxhlet extraction.

  • Filter the extract and concentrate it using a rotary evaporator.

  • Perform a clean-up step using a Florisil or silica gel column to remove interfering co-extractives.

  • The final extract is then concentrated and adjusted to a known volume.

2. GC-MS Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless injection at 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Electron ionization (EI) source at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 212, 140, 72).

  • Quantification: Internal or external standard calibration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (General):

  • Follow the sample preparation steps as described for HPLC-UV (for water) or GC-MS (for soil).

  • The final extract should be filtered through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 or other suitable reverse-phase column.

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to enhance ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum this compound signal.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation (e.g., precursor ion m/z 213.1 -> product ions m/z 72.0 and m/z 46.1).[1]

  • Quantification: Isotope dilution mass spectrometry or matrix-matched calibration.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the context of this compound analysis and inter-laboratory validation.

Interlaboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Prepare & Characterize Test Material P2->P3 P4 Develop & Distribute Protocol P3->P4 A1 Distribute Test Samples P4->A1 A2 Laboratories Perform Analysis A1->A2 A3 Submit Results to Coordinator A2->A3 D1 Statistical Analysis of Results (e.g., z-scores, Horwitz ratio) A3->D1 D2 Evaluate Laboratory Performance D1->D2 D3 Prepare & Distribute Final Report D2->D3 Method_Selection_Decision_Tree cluster_matrix Sample Matrix cluster_sensitivity Sensitivity Requirement cluster_confirmation Confirmation Requirement cluster_methods Recommended Method Start Start: this compound Analysis Requirement Matrix What is the sample matrix? Start->Matrix Sensitivity Required Limit of Quantification (LOQ)? Matrix->Sensitivity Water Matrix->Sensitivity Soil/Food Confirmation High certainty of identification needed? Sensitivity->Confirmation Low (>10 µg/L) Sensitivity->Confirmation Moderate (0.1-10 µg/L) LC_MSMS LC-MS/MS Sensitivity->LC_MSMS High (<0.1 µg/L) HPLC_UV HPLC-UV Confirmation->HPLC_UV No GC_MS GC-MS Confirmation->GC_MS Yes Confirmation->LC_MSMS High Specificity

References

Chlortoluron's Enduring Efficacy in an Era of Evolving Weed Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against New Generation Herbicides for Researchers and Drug Development Professionals

In the landscape of agricultural sciences, the persistent challenge of weed management necessitates a continuous evaluation of herbicidal efficacy. Chlortoluron, a photosystem II (PSII) inhibitor, has been a stalwart in cereal crops for decades. However, the advent of newer generation herbicides, primarily Acetolactate Synthase (ALS) and Acetyl-CoA Carboxylase (ACCase) inhibitors, has shifted weed control paradigms. This guide provides an objective comparison of this compound's performance against these newer alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Performance Data: A Quantitative Comparison

The following tables summarize the comparative performance of this compound and new generation herbicides from various studies. Efficacy is presented as the percentage of weed control, and crop yield is provided where available.

Table 1: Efficacy Against Grass Weeds in Cereal Crops

Herbicide ClassActive Ingredient(s)Application Rate (g a.i./ha)Target WeedEfficacy (%)CropSource
PSII Inhibitor This compound1500Lolium rigidum (Ryegrass)83.6Wheat
PSII Inhibitor This compound + Diflufenican1000 + 100Alopecurus myosuroides (Blackgrass)>95Winter Wheat[1]
ACCase Inhibitor Clodinafop-propargyl60Phalaris minor98.5Wheat[2]
ACCase Inhibitor Pinoxaden50Phalaris minor99.3Wheat[2]
ACCase Inhibitor Pinoxaden + Clodinafop-propargyl60Phalaris minor100Wheat[3]
ALS Inhibitor Mesosulfuron + Iodosulfuron12 + 2.4Lolium rigidum (Ryegrass)Insufficient (<60%)Wheat
ACCase Inhibitor Clodinafop-propargylNot specifiedLolium rigidum (Ryegrass)Insufficient (<60%)Wheat

Table 2: Comparative Annual Loss of Efficacy Due to Resistance

Herbicide ClassActive Ingredient(s)Annual Loss of Efficacy (%)Target WeedSource
PSII Inhibitor This compound0.69Alopecurus myosuroides (Blackgrass)[4]
ALS Inhibitor Mesosulfuron + Iodosulfuron3.73Alopecurus myosuroides (Blackgrass)[4]
ACCase Inhibitor Sethoxydim/Cycloxydim1.92Alopecurus myosuroides (Blackgrass)[4]
ACCase Inhibitor Fenoxaprop1.36Alopecurus myosuroides (Blackgrass)[4]

Experimental Protocols

The data presented is derived from field trials conducted under standardized conditions to ensure comparability. Below is a generalized methodology representative of such efficacy trials.

Objective: To evaluate the efficacy of different herbicide treatments on weed control and crop yield in cereals.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Typically 10 m² to 50 m², with untreated buffer zones to prevent spray drift.

  • Crop: Winter or spring wheat, barley, or other specified cereal crops.

  • Sowing: Standard seeding rates and practices for the region.

Treatments:

  • Herbicide Application: Applied at specified growth stages of weeds and crops (e.g., pre-emergence, early post-emergence). Application is carried out using a calibrated knapsack sprayer with a specific nozzle type, pressure, and water volume to ensure uniform coverage.

  • Control Groups: Untreated (weedy) and weed-free (hand-weeded) plots are included for comparison.

Data Collection:

  • Weed Density and Biomass: Weed counts and dry weight are determined from randomly placed quadrats within each plot at specified intervals after treatment.

  • Efficacy Assessment: Weed control is visually rated on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control.

  • Crop Phytotoxicity: Any adverse effects on the crop, such as stunting, chlorosis, or necrosis, are visually assessed.

  • Crop Yield: Grain yield is harvested from a central area of each plot and adjusted for moisture content.

Statistical Analysis: Data is subjected to Analysis of Variance (ANOVA), and treatment means are compared using a suitable post-hoc test (e.g., Fisher's LSD) at a significance level of p<0.05.

Signaling Pathways and Mechanisms of Action

Understanding the biochemical pathways targeted by these herbicides is crucial for comprehending their efficacy and the development of resistance.

This compound: Inhibition of Photosystem II

This compound belongs to the phenylurea class of herbicides and acts by inhibiting photosynthesis at Photosystem II (PSII). It binds to the D1 protein of the PSII complex, blocking the electron transport chain and leading to the accumulation of reactive oxygen species, which cause lipid peroxidation and cell death.[5][6][7]

chlortoluron_pathway cluster_photosynthesis Photosystem II Electron Transport Chain Light Light Energy PSII Photosystem II (P680) Light->PSII Excites Pheo Pheophytin PSII->Pheo Electron Transfer QA QA Pheo->QA QB QB Site on D1 Protein QA->QB Plastoquinone Plastoquinone Pool QB->Plastoquinone Block Blocks Electron Transport Cytb6f Cytochrome b6f Plastoquinone->Cytb6f This compound This compound This compound->QB Binds to QB site ROS Reactive Oxygen Species (ROS) Formation CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath als_inhibitor_pathway Pyruvate Pyruvate ALS_enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_enzyme alpha_ketobutyrate α-ketobutyrate alpha_ketobutyrate->ALS_enzyme Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_enzyme->Amino_Acids Catalyzes Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis ALS_Inhibitor ALS Inhibitor Herbicide (e.g., Sulfonylureas) ALS_Inhibitor->ALS_enzyme Inhibits accase_inhibitor_pathway Acetyl_CoA Acetyl-CoA ACCase_enzyme Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase_enzyme Malonyl_CoA Malonyl-CoA ACCase_enzyme->Malonyl_CoA Catalyzes Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membrane Formation Fatty_Acids->Cell_Membranes ACCase_Inhibitor ACCase Inhibitor Herbicide (e.g., 'fops', 'dims') ACCase_Inhibitor->ACCase_enzyme Inhibits

References

Evaluating Chlortoluron as a reference standard in herbicide studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Chlortoluron as a reference standard in herbicide studies. Its performance is objectively compared with other common herbicides—Diuron, Isoproturon, Pendimethalin, and Diflufenican—supported by experimental data and detailed protocols.

Executive Summary

This compound, a phenylurea herbicide, has long been a staple in the control of broadleaf and grass weeds in cereal crops.[1] Its well-understood mechanism of action, inhibiting photosynthesis at the photosystem II level, makes it a valuable reference standard for evaluating new herbicidal compounds.[1] This guide delves into the physicochemical properties, herbicidal efficacy, and analytical methodologies related to this compound, providing a comparative framework against other widely used herbicides.

Physicochemical Properties

A fundamental aspect of a reference standard is its well-defined physical and chemical characteristics. These properties influence its behavior in the environment and its interaction with biological systems.

PropertyThis compoundDiuronIsoproturonPendimethalinDiflufenican
Chemical Class PhenylureaPhenylureaPhenylureaDinitroanilinePyridinecarboxamide
Molecular Formula C₁₀H₁₃ClN₂OC₉H₁₀Cl₂N₂OC₁₂H₁₈N₂OC₁₃H₁₉N₃O₄C₁₉H₁₁F₅N₂O₂
Molecular Weight ( g/mol ) 212.67233.09206.28281.31394.3
Water Solubility Moderately solubleModerately solubleModerately solubleLow solubilityLow solubility
Log P 2.52.852.55.24.9
Vapor Pressure LowLowLowLowLow
Persistence in Soil Moderately persistentModerately persistentModerately persistentHigh persistenceHigh persistence

Comparative Herbicidal Efficacy

The efficacy of a herbicide is paramount. The following table summarizes the weed control spectrum and effectiveness of this compound in comparison to its alternatives. Efficacy is often presented as a percentage of weed control.

HerbicideTarget WeedsTypical Efficacy (%)Key Considerations
This compound Annual meadow grass, black-grass, various broadleaf weeds (e.g., chickweed, mayweed, poppy)[2]85-95% on susceptible speciesResistance in some black-grass populations has been reported.[3]
Diuron Annual and perennial broadleaf weeds and grasses[4]75-90%Effective as both pre- and post-emergent.[4]
Isoproturon Annual grasses and broad-leaved weeds in cereals80-95% on susceptible speciesSimilar spectrum to this compound; resistance is also a concern.
Pendimethalin Annual grasses and certain broadleaf weeds (e.g., crabgrass, foxtail, pigweed)[5][6]85-98% as a pre-emergent[7]Primarily a pre-emergent herbicide; does not control established weeds.[5]
Diflufenican Broadleaf weeds (e.g., speedwell, dead-nettle, pansy)>90% on susceptible species[8]Often used in combination with other herbicides for a broader spectrum.[8]

Note: Efficacy can vary significantly based on weed species, growth stage, application rate, and environmental conditions.

Mechanism of Action and Signaling Pathways

Understanding the biochemical pathways targeted by herbicides is crucial for research and development. This compound and other phenylureas act by inhibiting photosynthesis, while dinitroanilines and pyridinecarboxamides have different modes of action.

Photosystem II Inhibition (this compound, Diuron, Isoproturon)

These phenylurea herbicides block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This prevents the reduction of plastoquinone, halting ATP and NADPH production, which are essential for carbon fixation. The blockage leads to the formation of reactive oxygen species, causing lipid peroxidation and ultimately cell death.

G cluster_photosystem_II Photosystem II Light_Energy Light Energy (Photons) P680 P680 Light_Energy->P680 Electron Flow Pheophytin Pheophytin P680->Pheophytin Electron Flow QA Plastoquinone A (QA) Pheophytin->QA Electron Flow QB Plastoquinone B (QB) QA->QB Electron Flow Cytochrome_b6f Cytochrome b6f Complex QB->Cytochrome_b6f To Calvin Cycle D1_Protein D1 Protein This compound This compound / Diuron / Isoproturon This compound->QB Binds to D1 protein, blocking QB site G cluster_cell_division Cell Division (Mitosis) Tubulin Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Spindle_Formation Mitotic Spindle Formation Microtubules->Spindle_Formation Chromosome_Segregation Chromosome Segregation Spindle_Formation->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division Pendimethalin Pendimethalin Pendimethalin->Microtubules Inhibits polymerization G cluster_carotenoid_synthesis Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Lycopene Lycopene PDS->Lycopene Carotenoids Carotenoids Lycopene->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Diflufenican Diflufenican Diflufenican->PDS Inhibits enzyme G Start Trial Initiation Site_Selection Site Selection (Uniform weed pressure) Start->Site_Selection Experimental_Design Experimental Design (e.g., Randomized Complete Block) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment (Marking and layout) Experimental_Design->Plot_Establishment Pre_Application_Assessment Pre-Application Assessment (Weed density and growth stage) Plot_Establishment->Pre_Application_Assessment Herbicide_Application Herbicide Application (Calibrated sprayer) Pre_Application_Assessment->Herbicide_Application Post_Application_Assessments Post-Application Assessments (e.g., 7, 14, 28 days after treatment) Herbicide_Application->Post_Application_Assessments Data_Collection Data Collection (% Weed control, phytotoxicity, yield) Post_Application_Assessments->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, means separation) Data_Collection->Statistical_Analysis Final_Report Final Report Statistical_Analysis->Final_Report G Start Sample Collection Filtration Sample Filtration (0.45 µm filter) Start->Filtration SPE Solid Phase Extraction (SPE) (C18 cartridge) Filtration->SPE Conditioning 1. Conditioning SPE->Conditioning Loading 2. Sample Loading SPE->Loading Washing 3. Washing SPE->Washing Elution 4. Elution SPE->Elution Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC_Analysis HPLC-UV Analysis Evaporation->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Report Report Results Quantification->Report G Start Soil Sample Collection Homogenization Sample Homogenization Start->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE_Cleanup Dispersive SPE Cleanup (PSA + C18 + MgSO4) Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 Supernatant_Transfer Transfer Supernatant Centrifugation2->Supernatant_Transfer GCMS_Analysis GC-MS Analysis Supernatant_Transfer->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification Report Report Results Quantification->Report

References

Safety Operating Guide

Safe Disposal of Chlortoluron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Chlortoluron, a widely used herbicide, is critical for ensuring laboratory safety and environmental protection. Adherence to established procedures minimizes risks to researchers and the ecosystem. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.

Key Characteristics and Hazards

Understanding the properties of this compound is foundational to its safe management. The following table summarizes its key characteristics and associated hazards.

Characteristic/HazardDescriptionGHS Hazard Statement(s)
Chemical Identity This compound: 3-(3-chloro-p-tolyl)-1,1-dimethylurea-
Physical State Solid (usually supplied as a soluble concentrate or wettable granules)[1]-
Human Health Hazards Suspected of causing cancer[2][3][4]. Suspected of damaging fertility or the unborn child[2][3][4].H351, H361d
Environmental Hazards Very toxic to aquatic life with long-lasting effects[2][3][4].H410
Stability Stable under normal conditions in neutral media. Hydrolyzed by strong acids and alkalis.[5]-

Operational Protocol for this compound Disposal

This protocol outlines the necessary steps for the proper disposal of this compound from the point of waste generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn to minimize exposure.

  • Mandatory PPE:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Laboratory coat

    • Particulate filter respirator (if handling powder or creating aerosols)[5][6]

Step 2: Waste Segregation and Collection

Proper segregation at the source is crucial for safe and compliant disposal.

  • Identify Waste Streams:

    • Unused/Expired this compound: Pure chemical or concentrated solutions.

    • Contaminated Materials: Items such as gloves, weighing paper, pipette tips, and spill cleanup materials.

    • Empty Containers: Original packaging of the chemical.

  • Waste Collection:

    • Collect all this compound waste in designated, clearly labeled, and sealed containers.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 3: Management of Spills

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.[3][4]

  • Cleanup:

    • For solid spills, carefully sweep the material into a designated waste container.[5][6]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect it into a suitable container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as contaminated waste.

Step 4: Container Management

Proper handling of empty this compound containers is a critical step in the disposal process.

  • Triple Rinsing: For concentrated containers, it is recommended to triple rinse them.[7][8]

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., water).

    • Securely cap and shake the container.

    • Empty the rinsate into a designated chemical waste container for disposal.

    • Repeat this process two more times.

  • Puncturing: After triple rinsing, puncture the container to prevent reuse.[7][8]

Step 5: Storage and Labeling of Waste

Proper storage and labeling of waste containers are essential for safety and regulatory compliance.

  • Storage Location: Store this compound waste in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be locked up.[2][3][6]

  • Labeling: All waste containers must be clearly labeled with:

    • "Hazardous Waste"

    • "this compound"

    • The specific contents (e.g., "this compound contaminated gloves")

    • Associated hazard symbols (e.g., health hazard, environmental hazard)

    • Accumulation start date

Step 6: Final Disposal

The final disposal of this compound waste must be conducted in accordance with local, regional, national, and international regulations.[2]

  • Professional Disposal Service: Arrange for the collection of this compound waste by a licensed hazardous waste disposal company.

  • Documentation: Ensure all necessary waste transfer documentation is completed and retained as per regulatory requirements.

  • Regulatory Compliance: Never dispose of this compound down the drain or in the regular trash.[9][10] This is crucial as it is very toxic to aquatic life.[2][3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G cluster_prep Preparation cluster_collection Waste Generation & Collection cluster_spill Spill Management cluster_container Container Management cluster_storage Storage & Final Disposal A Wear Appropriate PPE B Segregate Waste Streams (Unused Chemical, Contaminated Items, Empty Containers) A->B Handle Waste C Collect in Labeled, Sealed Containers B->C G Triple Rinse Empty Concentrated Containers B->G For Empty Containers I Store Waste in Secure, Designated Area C->I D Contain Spill E Clean Up Spill D->E Spill Event F Dispose of Cleanup Materials as Waste E->F Spill Event F->C Spill Event H Puncture Container to Prevent Reuse G->H H->C J Arrange for Licensed Waste Disposal I->J K Complete and Retain Documentation J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.